L-368,899 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C26H43ClN4O5S2 |
|---|---|
Molekulargewicht |
591.2 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(1S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride |
InChI |
InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23?,26+;/m0./s1 |
InChI-Schlüssel |
GIUFQWFJHXXXEQ-SVFGMJTMSA-N |
Isomerische SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CCC(C3(C)C)CC4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl |
Kanonische SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl |
Synonyme |
1-(((7,7-dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine L 368,899 L 368899 L-368,899 L-368899 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
L-368,899 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally active non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Originally developed in the 1990s for the potential prevention of preterm labor, it has since become an invaluable pharmacological tool in neuroscience and physiology research.[1][2][3] Its ability to cross the blood-brain barrier and selectively block neural OTRs has facilitated numerous studies aimed at understanding the role of the oxytocin system in a variety of complex behaviors and physiological processes.[2][4] This technical guide provides an in-depth overview of the core mechanism of action of L-368,899, its binding characteristics, impact on intracellular signaling, and a summary of its in vivo effects, supplemented with detailed experimental protocols and data presented for comparative analysis.
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] As a non-peptide small molecule, it binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade.[1][5] This blockade of OTR activation effectively inhibits the physiological responses normally mediated by oxytocin.[1]
The oxytocin receptor primarily couples to the Gq/11 family of G-proteins.[1][6] Upon oxytocin binding, this initiates a signaling cascade that is inhibited by L-368,899.
Binding Affinity and Selectivity
A critical aspect of L-368,899's utility as a research tool is its high selectivity for the oxytocin receptor over the structurally similar vasopressin receptors, particularly the vasopressin 1a receptor (AVPR1a).[2]
Table 1: Binding Affinity (IC50/Ki) of L-368,899 at Oxytocin and Vasopressin Receptors
| Species/Tissue | Receptor | Binding Affinity | Reference |
| Rat Uterus | Oxytocin | IC50 = 8.9 nM | [4][6] |
| Human Uterus | Oxytocin | IC50 = 26 nM | [4][6] |
| Coyote Brain | Oxytocin | Ki = 12.38 nM | [2] |
| Coyote Brain | Vasopressin V1a | Ki = 511.6 nM | [2] |
| General | Vasopressin V1a | IC50 = 370 nM | |
| General | Vasopressin V2 | IC50 = 570 nM |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.
The data clearly demonstrates that L-368,899 is significantly more selective for the oxytocin receptor, with studies in coyotes showing it to be over 40 times more selective for OXTR than for AVPR1a.[2][7]
In Vivo Pharmacokinetics and Efficacy
L-368,899 is orally bioavailable and has been shown to effectively antagonize oxytocin-induced physiological responses in vivo.[3][8]
Table 2: Pharmacokinetic and Efficacy Parameters of L-368,899
| Species | Parameter | Value | Route | Reference |
| Rat (Female) | Oral Bioavailability | 14% (at 5 mg/kg) | Oral | [9] |
| Rat (Male) | Oral Bioavailability | 18% (at 5 mg/kg) | Oral | [9] |
| Rat | AD50 (Uterine Contraction) | 0.35 mg/kg | IV | [4] |
| Rat | AD50 (Uterine Contraction) | 7 mg/kg | Intraduodenal | [4] |
| Coyote | Time to Peak in CSF | 15-30 min | IM | [2][7][10] |
AD50: The dose required to reduce the response to oxytocin by 50%.[4] CSF: Cerebrospinal fluid. IV: Intravenous. IM: Intramuscular.
Studies in rats have demonstrated a dose-dependent antagonism of oxytocin-stimulated uterine contractions.[4] Furthermore, pharmacokinetic studies in coyotes have confirmed its ability to penetrate the central nervous system, with peak concentrations in the cerebrospinal fluid occurring between 15 and 30 minutes after intramuscular injection.[2][7]
Experimental Protocols
Competitive Binding Receptor Autoradiography
This methodology is used to determine the binding affinity and selectivity of L-368,899.
Detailed Methodology:
-
Tissue Preparation: Brain tissue from the species of interest is sectioned using a cryostat and mounted on microscope slides.[11]
-
Co-incubation: Slides are co-incubated in a solution containing a constant concentration of a radiolabeled ligand for the receptor of interest (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog for OXTR) and varying concentrations of L-368,899.[2]
-
Washing: Unbound radioligand is removed by washing the slides in buffer solutions.[2]
-
Autoradiography: The slides are exposed to autoradiographic film in the dark.[2]
-
Quantification: The optical density of the film is quantified using digital densitometry software. This measurement is proportional to the amount of radioligand bound to the receptors.[2][12]
-
Data Analysis: Competition curves are generated by plotting the binding density against the concentration of L-368,899. The Ki value, representing the binding affinity of the antagonist, is then calculated from these curves.[12]
In Vivo Uterine Contraction Assay
This assay is used to determine the in vivo efficacy of L-368,899 in antagonizing oxytocin-induced uterine contractions.
Detailed Methodology:
-
Animal Preparation: An appropriate animal model, such as a female rat, is anesthetized.[4]
-
Instrumentation: A cannula is inserted into a uterine horn to monitor intrauterine pressure.[1]
-
Baseline Measurement: Baseline uterine activity is recorded.[1]
-
Antagonist Administration: L-368,899 is administered at various doses through the desired route (e.g., intravenous or intraduodenal).[1][4]
-
Oxytocin Challenge: Following a predetermined time after L-368,899 administration, a bolus of oxytocin is administered to induce uterine contractions.[1]
-
Data Acquisition: Uterine contractile activity, including frequency and amplitude, is continuously recorded.[1]
-
Data Analysis: The contractile response is quantified, and the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is calculated.[1][4]
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the oxytocin receptor.[1] Its mechanism of action is centered on the competitive blockade of the OTR, leading to the inhibition of the Gq/11-mediated signaling cascade.[1] With proven in vivo efficacy, oral bioavailability, and the ability to penetrate the central nervous system, L-368,899 remains a critical tool for researchers investigating the multifaceted roles of the oxytocin system in both peripheral physiology and central nervous system function.[2][3][8] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the design and interpretation of studies utilizing this important pharmacological agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 12. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
L-368,899 Hydrochloride: A Technical Guide to a Selective Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of L-368,899 hydrochloride, a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization, making it an essential resource for professionals in pharmacology and drug development.
Core Concepts: Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor.[1] By binding with high affinity to the OTR, it effectively blocks the endogenous ligand, oxytocin, from activating the receptor and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation prevents the physiological responses typically mediated by oxytocin, such as uterine contractions.[1] The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[2]
Data Presentation: Quantitative Analysis
The following tables summarize the binding affinity, selectivity, and in vivo efficacy of this compound across various species and experimental conditions.
Table 1: Binding Affinity and Selectivity
| Species | Receptor | Assay Type | Parameter | Value (nM) |
| Rat | Uterus Oxytocin Receptor | Radioligand Binding | IC50 | 8.9[3][4][5] |
| Human | Uterus Oxytocin Receptor | Radioligand Binding | IC50 | 26[3][4][5] |
| Human | Vasopressin V1a Receptor | Radioligand Binding | IC50 | 370 |
| Human | Vasopressin V2 Receptor | Radioligand Binding | IC50 | 570 |
| Coyote | Brain Oxytocin Receptor | Radioligand Binding | Ki | 12.38[6] |
| Coyote | Brain Vasopressin V1a Receptor | Radioligand Binding | Ki | 511.6[6] |
Table 2: In Vivo Efficacy
| Species | Assay | Route of Administration | Parameter | Value |
| Rat | Inhibition of Oxytocin-Induced Uterine Contractions | Intravenous (i.v.) | AD50 | 0.35 mg/kg[6] |
| Rat | Inhibition of Oxytocin-Induced Uterine Contractions | Intraduodenal (i.d.) | AD50 | 7 mg/kg[6] |
Table 3: Pharmacokinetic Parameters in Rats
| Sex | Dose (mg/kg) | Route | Oral Bioavailability (%) | t1/2 (hr) | Plasma Clearance (ml/min/kg) |
| Female | 5 | Oral | 14[4][5] | ~2[4][7] | 23-36[4][7] |
| Male | 5 | Oral | 18[4][5] | ~2[4][7] | 23-36[4][7] |
| Male | 25 | Oral | 41[7] | ~2[4][7] | 23-36[4][7] |
Experimental Protocols: Detailed Methodologies
This section provides detailed protocols for key experiments used to characterize the activity of this compound.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of this compound for the oxytocin receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human or rat oxytocin receptor.[3]
-
Radioligand: [³H]-Oxytocin.[3]
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[3]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[3]
-
Non-specific Binding Control: 1 µM unlabeled oxytocin.[3]
-
96-well filter plates (GF/C).[3]
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO cells expressing the oxytocin receptor to confluency.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 10-20 µ g/well .[3]
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound (or vehicle for total binding), the radioligand ([³H]-Oxytocin), and the cell membranes. For determining non-specific binding, add a high concentration of unlabeled oxytocin.[3]
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[3]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[3]
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Inhibition of Uterine Contractions
Objective: To assess the in vivo efficacy of this compound in inhibiting oxytocin-induced uterine contractions in rats.
Materials:
-
Adult female Sprague-Dawley rats.[6]
-
Anesthetic (e.g., isoflurane).[1]
-
This compound solution for intravenous or intraduodenal administration.
-
Oxytocin solution.
-
Intrauterine balloon-tipped cannula.[6]
-
Pressure transducer and polygraph.[6]
Procedure:
-
Animal Preparation:
-
Uterine Cannulation:
-
Make a midline abdominal incision to expose the uterine horns.
-
Insert a water-filled balloon-tipped cannula into one uterine horn to monitor intrauterine pressure.[6]
-
-
Baseline Measurement:
-
Allow the animal to stabilize and record the baseline uterine activity.
-
-
Drug Administration:
-
Administer a single bolus of this compound at various doses via the desired route.[6]
-
-
Oxytocin Challenge:
-
After a predetermined time following the administration of the antagonist, administer a bolus of oxytocin to induce uterine contractions.
-
The oxytocin challenge can be repeated at different time points to evaluate the duration of action of this compound.[6]
-
-
Data Acquisition and Analysis:
-
Continuously record the frequency and amplitude of uterine contractions.
-
Quantify the contractile response by calculating the integrated area under the curve for a defined period.
-
Calculate the AD50, which is the dose of this compound required to reduce the response to oxytocin by 50%.[6]
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental processes related to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Technical Guide to its Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding characteristics of L-368,899 hydrochloride, a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). L-368,899 has become an invaluable tool in neuroscience and related fields for investigating the physiological and behavioral roles of the oxytocin system.[1][2] This document details its binding affinity, selectivity profile against vasopressin receptors, experimental protocols for its characterization, and the key signaling pathways it modulates.
Core Data Presentation: Binding Affinity and Selectivity
The binding affinity and selectivity of L-368,899 have been determined across various species and receptor types using radioligand binding assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and specificity.
Table 1: Binding Affinity of L-368,899 for the Oxytocin Receptor (OTR)
| Species | Tissue/Cell Line | Parameter | Value (nM) |
| Human | Uterus | IC50 | 26[3][4] |
| Rat | Uterus | IC50 | 8.9[3][4][5] |
| Coyote | Brain | Ki | 12.38[1] |
Table 2: Selectivity Profile of L-368,899: OTR vs. Vasopressin Receptors (AVPR)
| Receptor Subtype | Species/Tissue | Parameter | Value (nM) | Selectivity (fold) OTR vs. AVPR |
| Vasopressin V1a | Human Liver | IC50 | 370[6] | > 40-fold[6] |
| Vasopressin V2 | Human Kidney | IC50 | 570[6] | > 40-fold[6] |
| Vasopressin V1a | Rat Liver | IC50 | 890[4] | - |
| Vasopressin V2 | Rat Kidney | IC50 | 2400[4] | - |
| Vasopressin V1a | Coyote Brain | Ki | 511.6 | ~41-fold |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding profile of L-368,899.
Competitive Radioligand Binding Assay (Membrane Preparation)
This protocol is a representative method for determining the inhibitory constant (Ki) of L-368,899 at the oxytocin receptor in a membrane preparation from cultured cells or tissue.
Objective: To determine the binding affinity of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membrane preparations from cell lines stably expressing the human or rat oxytocin receptor (e.g., CHO or HEK293 cells), or homogenized tissue known to express the receptor (e.g., uterine tissue).
-
Radioligand: A high-affinity radiolabeled OTR agonist or antagonist, such as [³H]-Oxytocin or ¹²⁵I-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA).[7]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) and a vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation:
-
Harvest cells or tissue and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL. Protein concentration can be determined using a BCA or Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up the assay in triplicate.
-
To each well, add:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (e.g., 1 µM unlabeled oxytocin).
-
50 µL of varying concentrations of L-368,899.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of the competitor).
-
Plot the specific binding as a function of the log concentration of L-368,899 to generate a sigmoidal competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Competitive Binding Autoradiography (Tissue Sections)
This protocol is based on the methodology used to determine the binding affinity of L-368,899 for coyote oxytocin and vasopressin 1a receptors in brain tissue sections.[7]
Objective: To visualize and quantify the displacement of a radioligand from receptors in specific brain regions by L-368,899.
Materials:
-
Frozen brain tissue sections (e.g., 20 µm thickness) from the species of interest, mounted on microscope slides.[7]
-
Radioligand for OTR: [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA).[7]
-
Radioligand for AVPR1a: [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA).[7]
-
L-368,899 stock solution.
-
Binding Buffer: Typically a buffered saline solution with protease inhibitors.
-
Wash Buffer.
-
Phosphor imaging screens and a scanner.
Methodology:
-
Tissue Preparation:
-
Brains are sectioned on a cryostat and thaw-mounted onto microscope slides.
-
Slides are stored at -80°C until use.
-
-
Competitive Binding Assay:
-
Slides are pre-incubated in binding buffer.
-
Slides are then incubated with a constant concentration of the radioligand ([¹²⁵I]-OVTA for OTR or [¹²⁵I]-LVA for AVPR1a).[7]
-
Increasing concentrations of L-368,899 are added to the incubation medium to generate a competition curve (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Incubation is carried out for a specified time and at a specific temperature to reach equilibrium.
-
-
Washing and Drying:
-
Slides are washed in ice-cold wash buffer to remove unbound radioligand.
-
A final quick rinse in ice-cold deionized water is performed to remove buffer salts.
-
Slides are then rapidly dried under a stream of cool air.
-
-
Imaging and Analysis:
-
The dried slides are apposed to a phosphor imaging screen.
-
After exposure, the screen is scanned to create a digital image of the radioactivity distribution.
-
The optical density of the signal in specific brain regions is quantified using image analysis software.
-
Competition curves are generated by plotting the signal intensity against the concentration of L-368,899 to determine the IC50 and subsequently the Ki value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action and analysis of L-368,899.
Caption: Oxytocin Receptor Signaling and L-368,899 Antagonism.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: L-368,899 Selectivity Profile.
References
L-368,899 Hydrochloride: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Initially investigated for its potential in preventing premature labor, it has since become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system. This technical guide provides an in-depth overview of the pharmacological properties of L-368,899, detailing its mechanism of action, binding characteristics, and effects on intracellular signaling and in vivo physiological processes. Detailed experimental protocols for key assays are provided, and all quantitative data are summarized for comparative analysis.
Introduction
Oxytocin is a neuropeptide hormone renowned for its critical role in social bonding, parturition, and lactation. Its actions are mediated through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The development of selective OTR antagonists like L-368,899 has been instrumental in dissecting the specific contributions of oxytocin signaling in various biological systems. As a small molecule with the ability to cross the blood-brain barrier, L-368,899 is suitable for investigating both central and peripheral oxytocin-mediated effects.
Mechanism of Action
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation effectively inhibits the physiological responses normally triggered by oxytocin.[1]
Oxytocin Receptor Signaling Pathway
The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like oxytocin, a conformational change in the receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC). This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction. L-368,899, by blocking the initial binding of oxytocin, prevents the initiation of this entire cascade.
References
L-368,899 Hydrochloride: A Technical Guide to Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist, has emerged as a critical pharmacological tool for investigating the central nervous system (CNS) functions of oxytocin.[1][2][3] Initially developed for peripheral applications such as the prevention of preterm labor, its ability to penetrate the blood-brain barrier (BBB) has enabled extensive research into the role of central oxytocinergic pathways in social behaviors.[1][2][3] This technical guide provides a comprehensive overview of the BBB penetration of L-368,899, summarizing key quantitative data, detailing experimental methodologies, and visualizing experimental workflows to support ongoing and future research in neuropharmacology and drug development.
Physicochemical Properties and Predicted BBB Permeability
L-368,899 is a non-peptide, small-molecule antagonist characterized by properties that favor its passage across the BBB.[1] Its lipophilic nature and low molecular weight are key determinants of its ability to traverse the lipid membranes of the brain endothelium.[1] While specific physicochemical parameters such as logP and polar surface area are not detailed in the reviewed literature, its demonstrated central activity following peripheral administration confirms its capacity to enter the CNS.[1][4][5]
Quantitative Analysis of Blood-Brain Barrier Penetration
The penetration of L-368,899 into the central nervous system has been quantified in non-human primate and canine models. The following tables summarize the key pharmacokinetic parameters from these studies.
Table 1: Pharmacokinetics of L-368,899 in Rhesus Monkeys following Intravenous Administration[4][6]
| Time Point (minutes) | Mean Plasma Concentration (ng/mL) | Mean Cerebrospinal Fluid (CSF) Concentration (ng/mL) |
| 15 | 165 - 346 | Not Detected |
| 40 | Declining | Present |
| 110 | Declining | Peak Concentration |
| 255 | Undetectable | 1.5% of 15-min plasma level |
Data synthesized from Boccia et al., 2007.[6]
Table 2: Pharmacokinetics of L-368,899 in Coyotes following Intramuscular Administration[1][3][7]
| Time Point (minutes) | Observation in Cerebrospinal Fluid (CSF) | Observation in Plasma |
| 15 - 30 | Peak Concentration | Gradual Accumulation |
| 45 | Return to Baseline | Continued Presence |
Data synthesized from Freeman et al., 2024.[1][3]
Table 3: Brain Tissue Accumulation of L-368,899 in Rhesus Monkeys[4][6][8]
| Brain Region | Accumulation Detected |
| Hypothalamus | Yes |
| Septum | Yes |
| Orbitofrontal Cortex | Yes |
| Amygdala | Yes |
| Hippocampus | Yes |
| Visual Cortex | No |
| Parietal Cortex | No |
| Caudate | No |
| Cerebellum | No |
| Brainstem | No |
Data from a study involving intravenous administration of 1 mg/kg L-368,899 and brain collection at 60 minutes post-injection.[4][6][7]
Experimental Protocols
This section details the methodologies employed in the key studies that have characterized the BBB penetration of L-368,899.
In Vivo Pharmacokinetic Study in Rhesus Monkeys[4][6]
-
Objective: To determine the concentration of L-368,899 in plasma and cerebrospinal fluid over time following intravenous administration.
-
Subjects: Four male rhesus monkeys.[4]
-
Drug Administration: A single intravenous (IV) injection of L-368,899 at a dose of 1 mg/kg.[4][7]
-
Sample Collection:
-
Cerebrospinal fluid (CSF) samples were collected via the cisterna magna at intervals over a 4-hour period.[4]
-
Blood samples were collected to determine plasma concentrations.
-
-
Analytical Method: The concentrations of L-368,899 in plasma and CSF were quantified using a mass spectrometer with a heated nebulizer.[4] CSF samples did not require pretreatment before analysis.[4]
Brain Tissue Distribution Study in Rhesus Monkeys[4][6][8]
-
Objective: To identify the specific brain regions where L-368,899 accumulates after peripheral administration.
-
Subjects: Rhesus monkeys.
-
Drug Administration: A single intravenous (IV) injection of L-368,899 at a dose of 1 mg/kg.[4][7]
-
Procedure:
-
Analytical Method: The concentration of L-368,899 in different brain regions was assayed. The lowest level of detection was 12 ng/mg of brain tissue.[6]
In Vivo Pharmacokinetic Study in Coyotes[1][3][7]
-
Objective: To evaluate the pharmacokinetics of L-368,899 in blood and CSF following intramuscular administration in a novel species.[1][3]
-
Drug Administration: A single intramuscular (IM) injection of L-368,899 at a dose of 3 mg/kg.
-
Sample Collection: Blood and CSF samples were collected over a 90-minute time course.[1][3]
-
Analytical Method: The concentrations of L-368,899 in plasma and CSF were quantified.
Visualizations
The following diagrams illustrate the experimental workflows and the proposed mechanism of action of L-368,899 at the central level.
Figure 1. Experimental workflow for the pharmacokinetic study of L-368,899 in rhesus monkeys.
Figure 2. Workflow for determining the brain distribution of L-368,899.
Figure 3. Proposed mechanism of central action of L-368,899 following peripheral administration.
Discussion and Future Directions
The available data robustly demonstrate that this compound crosses the blood-brain barrier and accumulates in functionally relevant brain regions.[4][6][7] This characteristic underpins its utility in preclinical studies investigating the central effects of oxytocin receptor antagonism.[5] However, it is noteworthy that a significant portion of the literature relies on a limited number of seminal studies to support the claim of CNS penetration.[1][3]
For drug development professionals, the demonstrated BBB permeability of L-368,899 provides a valuable scaffold for the design of novel CNS-penetrant oxytocin receptor modulators. Future research should aim to:
-
Determine the precise mechanisms of BBB transport: Investigate whether L-368,899 is a substrate for influx or efflux transporters at the BBB.
-
Expand pharmacokinetic studies: Conduct studies in a wider range of species and employ different routes of administration to build a more comprehensive pharmacokinetic profile.
-
Quantify brain-to-plasma ratios (Kp): This will provide a more direct measure of BBB penetration and brain exposure.
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxytocin Antagonist L-368,899 Hydrochloride: An In-Depth Technical Guide to its In Vivo Effects on Social Behavior
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OTR) antagonist, on social behavior. L-368,899 is a valuable research tool for investigating the central roles of oxytocin in mediating social interactions.[1] Due to its ability to cross the blood-brain barrier, it allows for the systemic administration to study the behavioral consequences of OTR blockade in the central nervous system.[1] This document summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the underlying signaling pathways.
Quantitative Effects of L-368,899 on Social Behavior
The administration of L-368,899 has been shown to significantly alter various social behaviors across different animal models. The following tables summarize the key quantitative findings from studies in mice, rats, and primates.
Table 1: Effects of L-368,899 on Social Preference and Interaction in Male Mice
| Behavioral Paradigm | Species/Strain | L-368,899 Dose | Key Quantitative Finding | Reference |
| Sex Preference Test | C57BL/6J Mice | 3 mg/kg (i.p.) | Abolished the preference for a female conspecific over a male conspecific. | Haskal de la Zerda, et al. (2020) |
| C57BL/6J Mice | 10 mg/kg (i.p.) | Dose-dependently impaired sex preference. | Nagasawa, et al. (2023)[2][3] | |
| Social Preference Test | C57BL/6J Mice | 3 mg/kg (i.p.) | No significant effect on the preference for a social stimulus over a non-social object. | Haskal de la Zerda, et al. (2020) |
| Dyadic Social Interaction | C57BL/6J Mice | 10 mg/kg (i.p.) | No significant effect on the duration of social contact between familiar male mice. | Nagasawa, et al. (2023)[2] |
Table 2: Effects of L-368,899 on Social Behavior in Rats and Primates
| Behavioral Paradigm | Species | L-368,899 Dose | Key Quantitative Finding | Reference |
| Social Approach & Interaction | Adolescent Male Rats | Not specified | OTR-A-treated rats exposed to social instability stress were more socially avoidant.[4] | McCormick, et al. (2019) |
| Maternal & Sexual Behavior | Rhesus Monkeys | 1 and 3 mg/kg (i.v.) | Reduced or eliminated interest in infants and sexual behavior.[3][5] | Boccia, et al. (2007) |
| Partner-Directed Behavior | Marmoset Monkeys | 20 mg/kg (p.o.) | Reduced proximity and huddling with a social partner and eliminated food sharing.[6] | Cavanaugh, et al. (2010) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of behavioral studies. The following sections provide methodologies for two common paradigms used to assess the effects of L-368,899 on social behavior.
Dyadic Social Interaction Test
This test assesses spontaneous social interactions between two freely moving animals.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video recording system
-
Behavioral analysis software
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Experimental and stimulus animals (age- and sex-matched)
Procedure:
-
Habituation: Acclimate the experimental animals to the testing room for at least 60 minutes prior to the test. Habituate each mouse individually to the open field arena for a set period (e.g., 10-20 minutes) on the day before the test.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) to the experimental mouse. A typical dose for mice is 3-10 mg/kg. The injection should be given a specific time before the test (e.g., 30 minutes) to allow for drug absorption and distribution.
-
Test Session: Place the experimental mouse in the open field arena. After a brief habituation period (e.g., 5 minutes), introduce an unfamiliar stimulus mouse of the same sex into the arena.
-
Recording: Record the interaction for a set duration (e.g., 10-20 minutes).
-
Data Analysis: Score the duration and frequency of various social behaviors, including sniffing (nose-to-nose, ano-genital), following, grooming, and physical contact. Non-social behaviors such as rearing and self-grooming should also be quantified to assess general activity levels.
Three-Chamber Social Preference Test
This test evaluates an animal's preference for a social stimulus over a non-social object (sociability) and a novel social stimulus over a familiar one (social novelty).
Materials:
-
Three-chambered apparatus with removable partitions
-
Small wire cages or containers for stimulus animals/objects
-
Video recording and analysis system
-
This compound solution and vehicle
-
Experimental, familiar, and novel stimulus animals
Procedure:
-
Habituation: Acclimate the experimental mouse to the testing room. Place the mouse in the center chamber of the empty apparatus and allow it to explore all three chambers for a 10-minute habituation period.
-
Drug Administration: Administer this compound or vehicle to the experimental mouse as described in the dyadic social interaction protocol.
-
Sociability Test:
-
Place an unfamiliar stimulus mouse inside a wire cage in one of the side chambers. Place an identical empty wire cage in the other side chamber.
-
Place the experimental mouse in the center chamber and remove the partitions.
-
Record the session for 10 minutes.
-
Analyze the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Test (Optional):
-
Immediately following the sociability test, replace the empty wire cage with a cage containing a novel, unfamiliar mouse. The mouse from the sociability test is now the "familiar" mouse.
-
Record for another 10 minutes.
-
Analyze the time spent in each chamber and the time spent sniffing each wire cage (familiar vs. novel mouse).
-
Signaling Pathways and Visualizations
L-368,899 exerts its effects by blocking the oxytocin receptor, a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor typically initiates a cascade of intracellular signaling events that are crucial for modulating social behavior. Understanding these pathways is key to interpreting the behavioral effects of L-368,899.
Oxytocin Receptor Signaling Cascade
The primary signaling pathway activated by the oxytocin receptor is the Gq protein-coupled pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a variety of downstream cellular responses. The oxytocin receptor can also couple to other G proteins, such as Gi, and activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Rho kinase pathways.
Caption: Antagonistic action of L-368,899 on the oxytocin receptor signaling pathway.
Experimental Workflow for Assessing L-368,899 Effects
The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of L-368,899 on social behavior in rodents.
Caption: A generalized workflow for in vivo studies of L-368,899 on social behavior.
This technical guide provides a foundational understanding of the in vivo effects of this compound on social behavior. For researchers and drug development professionals, this compound remains a critical tool for dissecting the complex neurobiology of sociality and for the potential development of novel therapeutics for social deficits.
References
- 1. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 2. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 3. biorxiv.org [biorxiv.org]
- 4. Effects of oxytocin receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.umd.edu [science.umd.edu]
L-368,899 Hydrochloride: A Technical Guide for the Investigation of Uterine Contractions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Initially explored for its potential in managing preterm labor, it has since become an invaluable pharmacological tool for elucidating the multifaceted physiological and behavioral roles of the oxytocin system.[1][2] As a small molecule capable of crossing the blood-brain barrier, L-368,899 is suitable for both peripheral and central nervous system investigations.[1][3] This technical guide provides a comprehensive overview of L-368,899, detailing its mechanism of action, binding characteristics, and its application in studying uterine contractions, complete with experimental protocols and quantitative data.
Core Mechanism of Action: Competitive Antagonism
The primary mechanism through which L-368,899 exerts its effects is by acting as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating the downstream intracellular signaling cascades responsible for physiological responses such as uterine contractions.[1] The OTR is predominantly coupled to the Gq/11 family of G-proteins.[1][4]
Signaling Pathway of Oxytocin Receptor and Inhibition by L-368,899
The binding of oxytocin to its receptor triggers a conformational change, activating the associated Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a critical step in the activation of calmodulin and myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent myometrial contraction. L-368,899 competitively blocks the initial binding of oxytocin to its receptor, thus inhibiting this entire signaling cascade.
Quantitative Data
The binding affinity and selectivity of L-368,899 have been characterized across different species and tissues. The following tables summarize key quantitative data.
Table 1: In Vitro Receptor Binding Affinity (IC50)
| Receptor | Species/Tissue | IC50 (nM) | Reference |
| Oxytocin Receptor | Rat Uterus | 8.9 | [5][6] |
| Oxytocin Receptor | Human Uterus | 26 | [5][6] |
| Vasopressin V1a Receptor | - | 370 | [5] |
| Vasopressin V2 Receptor | - | 570 | [5] |
| Vasopressin Receptor | Human Liver | 510 | [7] |
| Vasopressin Receptor | Human Kidney | 960 | [7] |
| Vasopressin Receptor | Rat Liver | 890 | [7] |
| Vasopressin Receptor | Rat Kidney | 2400 | [7] |
Table 2: In Vivo Efficacy (AD50/ED50)
| Parameter | Route of Administration | Species | AD50/ED50 (mg/kg) | Reference |
| Antagonism of OT-stimulated uterine contractions | Intravenous (i.v.) | Rat | 0.35 | [8][5] |
| Antagonism of OT-stimulated uterine contractions | Intraduodenal (i.d.) | Rat | 7 | [8] |
Table 3: Pharmacokinetic Parameters in Rats
| Dose (mg/kg) | Route of Administration | Bioavailability (%) | Reference |
| 5 | Oral (p.o.) | 14 (female), 18 (male) | [7][6] |
| 25 | Oral (p.o.) | 17 (female), 41 (male) | [7] |
Experimental Protocols
In Vitro Uterine Contraction Assay (Organ Bath)
Objective: To determine the in vitro potency and competitive antagonism of L-368,899 on oxytocin-induced uterine smooth muscle contractions.
Materials:
-
Myometrial tissue from late-term pregnant rats or human biopsies.
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Oxytocin solutions of varying concentrations.
-
This compound solutions of varying concentrations.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Isolate myometrial strips (e.g., 2 mm x 10 mm) and mount them in the organ baths containing PSS.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g), with PSS changed every 15-20 minutes.
-
Oxytocin Concentration-Response Curve: Generate a cumulative concentration-response curve for oxytocin to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissues and incubate with a specific concentration of L-368,899 for a predetermined period (e.g., 30-60 minutes).
-
Repeat Oxytocin Curve: In the continued presence of L-368,899, repeat the cumulative oxytocin concentration-response curve.
-
Data Analysis: Compare the oxytocin concentration-response curves in the absence and presence of L-368,899. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the potency of L-368,899.
In Vivo Uterine Contraction Assay
Objective: To evaluate the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions in an animal model.[1]
Materials:
-
Adult female rats (e.g., Sprague-Dawley).[8]
-
Anesthetic.
-
This compound solution for administration (e.g., intravenous or intraduodenal).[1][8]
-
Oxytocin solution.[1]
-
Intrauterine balloon-tipped cannula.[1]
-
Pressure transducer and polygraph for recording uterine activity.[1]
Procedure:
-
Animal Preparation: Anesthetize the rat. Insert a cannula into the jugular vein for drug administration.[1] Place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.[1]
-
Baseline Measurement: Record baseline uterine activity.[1]
-
Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).[1]
-
Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.[1] This challenge can be repeated at various time points to assess the duration of action.[1]
-
Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude).[1] The integrated area under the curve for a defined period is used to quantify the contractile response.[1] Calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50).[1][8]
Conclusion
This compound is a well-characterized, potent, and selective oxytocin receptor antagonist.[1] Its utility in both in vitro and in vivo models of uterine contraction makes it an essential tool for researchers in reproductive biology and drug development. The detailed protocols and compiled quantitative data in this guide provide a solid foundation for the design and execution of studies aimed at further understanding the role of oxytocin in uterine physiology and pathophysiology.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
The Discovery and Development of L-368,899 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Initially investigated for its potential in preventing premature labor, it has since become a valuable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound. Detailed methodologies for critical assays are presented, along with a comprehensive summary of its binding affinity, selectivity, and pharmacokinetic profile across various species.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in a wide array of physiological processes, including uterine contractions during childbirth, lactation, and complex social behaviors.[1] The actions of oxytocin are mediated by the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The development of selective OTR antagonists like L-368,899 has been instrumental in dissecting the specific contributions of oxytocin signaling in various biological systems. As a small molecule with high oral bioavailability and the ability to cross the blood-brain barrier, L-368,899 is suitable for both peripheral and central nervous system studies.[1]
Mechanism of Action
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor. It binds to the OTR with high affinity, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.
Oxytocin Receptor Signaling Pathway
The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream effects of oxytocin, such as smooth muscle contraction. L-368,899, by blocking the initial binding of oxytocin, prevents this entire cascade from occurring.
Quantitative Data
The binding affinity and selectivity of this compound have been characterized in various species and tissues. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Selectivity of L-368,899
| Species | Receptor | Tissue/Cell Line | Assay Type | Parameter | Value (nM) | Reference(s) |
| Rat | Oxytocin | Uterus | Radioligand Binding | IC₅₀ | 8.9 | [2][3][4] |
| Human | Oxytocin | Uterus | Radioligand Binding | IC₅₀ | 26 | [3][4][5] |
| Coyote | Oxytocin | Brain | Competitive Binding Autoradiography | Kᵢ | 12.38 | [6] |
| Human | Vasopressin V₁ₐ | Liver | Radioligand Binding | IC₅₀ | 510 | [2] |
| Human | Vasopressin V₂ | Kidney | Radioligand Binding | IC₅₀ | 960 | [2] |
| Rat | Vasopressin V₁ₐ | Liver | Radioligand Binding | IC₅₀ | 890 | [2] |
| Rat | Vasopressin V₂ | Kidney | Radioligand Binding | IC₅₀ | 2400 | [2] |
| Coyote | Vasopressin V₁ₐ | Brain | Competitive Binding Autoradiography | Kᵢ | 511.6 | [6] |
Table 2: In Vivo Efficacy of L-368,899
| Species | Assay | Route of Administration | Parameter | Value (mg/kg) | Effect | Reference(s) |
| Rat | Oxytocin-induced uterine contractions | Intravenous (i.v.) | AD₅₀ | 0.35 | 50% reduction in response | [3][5] |
| Rat | Oxytocin-induced uterine contractions | Intraduodenal (i.d.) | AD₅₀ | 7.0 | 50% reduction in response | [5] |
Table 3: Pharmacokinetic Parameters of L-368,899
| Species | Dose (mg/kg) | Route | T½ (hr) | Plasma Clearance (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference(s) |
| Rat (female) | 1, 2.5 | i.v. | ~2 | 23-36 | 2.0-2.6 | - | [7] |
| Rat (male) | 1, 2.5, 10 | i.v. | ~2 | 23-36 | 2.0-2.6 | - | [7] |
| Rat (female) | 5 | oral | - | - | - | 14 | [2] |
| Rat (male) | 5 | oral | - | - | - | 18 | [2] |
| Dog (female) | 1, 2.5, 10 | i.v. | ~2 | 23-36 | 3.4-4.9 | - | [7] |
| Dog (female) | 5 | oral | - | - | - | 17 | [2] |
| Chimpanzee | - | oral | - | - | - | 21 | [5] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide.
Competitive Binding Autoradiography for Kᵢ Determination
This protocol is based on the methodology used to determine the binding affinity of L-368,899 for coyote oxytocin and vasopressin 1a receptors.[6]
Objective: To determine the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Frozen brain tissue sections (20 µm thickness) from the species of interest.
-
Radioligand for OTR: [¹²⁵I]-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA).
-
Radioligand for AVPR1a: [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA).
-
L-368,899 stock solution (e.g., 10 mM in DMSO).
-
Binding buffer (e.g., 50 mM Tris buffer, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris buffer, pH 7.4).
-
Phosphor imaging screens and scanner.
Procedure:
-
Tissue Preparation: Brains are sectioned on a cryostat and mounted on microscope slides.
-
Competitive Binding Assay:
-
Slides are incubated with a constant concentration of the radioligand ([¹²⁵I]-OVTA for OTR or [¹²⁵I]-LVA for AVPR1a).
-
Increasing concentrations of the competitor, L-368,899, are added to the incubation medium. A range of concentrations is used to generate a competition curve (e.g., 10⁻¹³ M to 10⁻⁵ M).[6]
-
Incubation is carried out for a specified time (e.g., 60 minutes) and at a specific temperature (e.g., room temperature) to reach equilibrium.[6]
-
-
Washing: Slides are washed in buffer to remove unbound radioligand.
-
Signal Detection: Slides are apposed to phosphor imaging screens.
-
Data Analysis:
-
The density of the radioactive signal is quantified.
-
A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
In Vivo Uterine Contraction Assay
This protocol is a generalized procedure based on descriptions of in vivo assays for oxytocin antagonists.
Objective: To assess the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions.
Materials:
-
Adult female rats (e.g., Sprague-Dawley), often primed with diethylstilbestrol.
-
Anesthetic (e.g., urethane).
-
Oxytocin solution.
-
This compound solution.
-
Saline solution.
-
Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula, pressure transducer, polygraph).
Procedure:
-
Animal Preparation: Anesthetize the rat. A cannula is surgically placed into a uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Record baseline uterine activity.
-
Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).
-
Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. The oxytocin challenge can be repeated at various time points to assess the duration of action of the antagonist.
-
Data Acquisition and Analysis:
-
Continuously record uterine contractile activity (frequency and amplitude).
-
The integrated area under the curve for a defined period is used to quantify the contractile response.
-
The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated.
-
Synthesis
The synthesis of this compound involves a multi-step process. A key step in the synthesis is the formation of the amide linkage between the bicyclo[2.2.1]heptane core and the L-methionine sulfone derivative. A patented process for forming this amide bond utilizes a two-phase solvent system (e.g., water and an immiscible organic solvent) with a coupling reagent and an additive to ensure high yield and low racemization.[8]
Conclusion
This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its mechanism of action involves the competitive blockade of OTR, thereby inhibiting the Gq/11-mediated signaling cascade that leads to physiological responses such as uterine contractions. The data presented in this guide demonstrate its high affinity and selectivity for the oxytocin receptor over vasopressin receptors in multiple species. Its oral bioavailability and ability to penetrate the central nervous system have made it an invaluable tool for both preclinical and research applications aimed at understanding the complex biology of the oxytocin system. While initially developed as a potential tocolytic agent for preterm labor, its primary utility is now in basic research to probe the roles of oxytocin in a wide range of physiological and behavioral processes.[9]
References
- 1. L-368,899 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. L-368899 HCl | oxytocin receptor antagonist | CAS# 160312-62-9 | InvivoChem [invivochem.com]
- 5. 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo [2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperaz ine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-((7,7-DIMETHYL-2(S)-(2(S)-AMINO-4-(METHYLSULFONYL)BUTYRAMIDO)BICYCLO[2,2,1]HEPTAN-1(S)-YL)METHYLSULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE HYDROCHLORIDE CAS#: 160312-62-9 [m.chemicalbook.com]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO1995027727A2 - Process for peptide segment condensation - Google Patents [patents.google.com]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of L-368,899 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor. Its oral bioavailability and ability to cross the blood-brain barrier have made it a valuable tool in neuroscience research for investigating the central effects of oxytocin, particularly in studies related to social behavior. This technical guide provides a comprehensive overview of the chemical structure and a detailed, multi-step synthesis of this compound, based on the seminal work by Williams et al. The document includes tabulated quantitative data on its biological activity and pharmacokinetics, as well as detailed, inferred experimental protocols. Visual diagrams of the synthetic pathway are provided to facilitate understanding.
Chemical Structure and Identification
This compound is a complex molecule featuring a camphor-derived sulfonamide core, a substituted piperazine (B1678402) moiety, and a modified methionine sulfone side chain.
| Identifier | Value |
| IUPAC Name | (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride |
| CAS Number | 160312-62-9[1] |
| Molecular Formula | C₂₆H₄₃ClN₄O₅S₂[2] |
| Molecular Weight | 591.23 g/mol [1] |
| SMILES | CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]3(C(C)(C)C3)C[C@H]1NC(=O)--INVALID-LINK--CCS(=O)(=O)C.Cl |
Quantitative Data
Table 2.1: In Vitro Receptor Binding Affinity
| Receptor | Species | IC₅₀ (nM) | Reference |
| Oxytocin | Rat (uterus) | 8.9 | [1][3] |
| Oxytocin | Human (uterus) | 26 | [1][3] |
| Vasopressin V1a | Human | 510 | [3] |
| Vasopressin V2 | Human | 960 | [3] |
Table 2.2: Pharmacokinetic Parameters in Rats
| Parameter | Value | Conditions | Reference |
| Oral Bioavailability | 14% (female), 18% (male) | 5 mg/kg oral dose | [1] |
| Half-life (t₁/₂) | 2 hours | Intravenous injection | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates derived from (+)-camphor and L-methionine, followed by their coupling and final deprotection. The following is a detailed, step-by-step protocol inferred from available literature.
Synthesis Pathway Diagram
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Synthesis of (+)-10-Camphorsulfonyl chloride
-
Methodology: (+)-Camphor is sulfonated using chlorosulfonic acid or first converted to the sulfonic acid and then treated with a chlorinating agent like thionyl chloride. This is a standard procedure for the preparation of sulfonyl chlorides from camphor.
Step 2: Synthesis of the Sulfonamide Intermediate
-
Methodology: To a solution of 1-(o-tolyl)piperazine and triethylamine (B128534) in dichloromethane (B109758) at 0 °C, a solution of (+)-10-camphorsulfonyl chloride in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature until completion. The crude product is purified by column chromatography.
Step 3: Synthesis of the Amino-camphor Intermediate
-
Methodology: The camphor ring of the sulfonamide intermediate is functionalized with an amino group at the C2 position. This can be achieved through a sequence of reactions such as oximation of the ketone, followed by reduction, or through nitration followed by reduction to introduce the amino group in the desired stereochemical orientation.
Step 4: Synthesis of L-Methionine sulfone
-
Methodology: L-Methionine is oxidized to L-methionine sulfone using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid. The product is isolated by crystallization.
Step 5: Synthesis of N-Boc-L-Methionine sulfone
-
Methodology: The amino group of L-methionine sulfone is protected with a tert-butoxycarbonyl (Boc) group. To a solution of L-methionine sulfone in a mixture of dioxane and water, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a base such as sodium bicarbonate are added. The mixture is stirred until the reaction is complete. The protected amino acid is then extracted and purified.
Step 6: Coupling of the Amino-camphor Intermediate with N-Boc-L-Methionine sulfone
-
Methodology: The amino-camphor intermediate is coupled with N-Boc-L-methionine sulfone using standard peptide coupling reagents. To a solution of the amino-camphor intermediate, N-Boc-L-methionine sulfone, and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in an aprotic solvent like dimethylformamide (DMF), a base such as N,N-diisopropylethylamine is added. The reaction is stirred at room temperature until completion. The product is isolated by extraction and purified by chromatography.
Step 7: Deprotection and formation of this compound
-
Methodology: The Boc protecting group is removed from the coupled product under acidic conditions. The protected compound is dissolved in a solution of hydrochloric acid in dioxane or another suitable solvent. The reaction mixture is stirred at room temperature. The final product, this compound, precipitates and is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and synthesis of this compound. The provided data and protocols are intended to be a valuable resource for researchers in the fields of medicinal chemistry and neuroscience. The synthetic pathway, while complex, utilizes well-established chemical transformations, allowing for its preparation in a laboratory setting. The potent and selective antagonism of the oxytocin receptor by L-368,899 continues to make it an important molecule for the study of oxytocin-mediated physiological and behavioral processes.
References
- 1. 1-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo [2.2.1]heptan-2-yl}-1H-benzo[d]imidazole | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage of L-368,899 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist. The information herein is intended to support researchers and drug development professionals in maintaining the integrity and ensuring the reliable performance of this compound in experimental settings.
Introduction
This compound is a critical tool in studying the role of the oxytocin system in various physiological processes. Understanding its stability profile is paramount for accurate and reproducible experimental outcomes. This document outlines the known storage conditions, provides a putative protocol for a stability-indicating analytical method, and describes the relevant signaling pathway.
Recommended Storage Conditions
Proper storage is crucial to prevent the degradation of this compound. The following tables summarize the recommended storage conditions for the solid compound and its solutions based on information from various suppliers.
Table 1: Storage Recommendations for Solid this compound
| Storage Temperature | Duration | Additional Notes |
| -20°C | 3 to 4 years[1][2] | Keep away from direct sunlight. |
| -80°C | 2 years[3] | Sealed storage, away from moisture. |
Table 2: Storage Recommendations for this compound in Solution
| Solvent | Storage Temperature | Duration | Additional Notes |
| DMSO | -80°C | 1 year[2] | Use freshly opened, hygroscopic DMSO for best results. |
| DMSO | -20°C | 1 year[3] | Sealed storage, away from moisture. |
| Water | -80°C | 1 year[2] | If using water as the stock solution, it is recommended to filter-sterilize the working solution before use.[3] |
Stability Profile and Degradation Pathways
While specific, publicly available quantitative data from forced degradation studies on this compound is limited, an understanding of its chemical structure, which includes a piperazine (B1678402) ring and amide and sulfonamide functional groups, allows for the prediction of potential degradation pathways. Hydrolysis and oxidation are likely the primary routes of degradation.
A comprehensive stability assessment would involve subjecting the compound to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. This would include exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures, oxidative stress (e.g., with hydrogen peroxide), photolytic stress, and thermal stress in the solid state.
Experimental Protocols: Stability-Indicating HPLC Method
The following is a proposed experimental protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for this compound. This protocol is based on established principles for such assays and is intended as a template for laboratory implementation.
Objective
To develop a specific, accurate, and precise stability-indicating HPLC method capable of separating and quantifying this compound from its potential degradation products.
Materials and Methods
-
Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase and the gradient profile should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, an appropriate wavelength should be selected for maximal absorbance.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and organic solvent).
Forced Degradation Studies
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified period.
-
Neutral Hydrolysis: Reflux the drug solution in water at 60°C.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).
-
Photodegradation: Expose the drug solution and solid drug to UV and visible light as per ICH Q1B guidelines.
Method Validation
The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Signaling Pathway of this compound
L-368,899 acts as an antagonist at the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). The binding of oxytocin to OXTR typically activates Gαq or Gαi proteins, initiating downstream signaling cascades. By blocking this interaction, L-368,899 inhibits these pathways.
Caption: Oxytocin Receptor Signaling Pathway Antagonism by L-368,899.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: Workflow for Stability Indicating Assay of L-368,899 HCl.
Conclusion
This technical guide provides essential information regarding the stability and storage of this compound. Adherence to the recommended storage conditions is vital for maintaining the compound's integrity. While specific degradation data is not widely published, the provided framework for a stability-indicating HPLC method offers a robust starting point for researchers to perform their own stability assessments, ensuring the quality and reliability of their scientific investigations.
References
L-368,899 Hydrochloride: A Technical Guide for Investigating Centrally Mediated Oxytocin Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its ability to cross the blood-brain barrier makes it an invaluable pharmacological tool for elucidating the centrally mediated roles of oxytocin in a variety of physiological and behavioral processes. This technical guide provides a comprehensive overview of L-368,899, including its mechanism of action, binding characteristics, and its application in preclinical research. Detailed experimental protocols for key in vivo and in vitro assays are presented, along with a summary of critical quantitative data to aid in experimental design and data interpretation.
Introduction
Oxytocin, a neuropeptide synthesized in the hypothalamus, is renowned for its peripheral roles in parturition and lactation. However, a growing body of evidence highlights its critical involvement in modulating a wide spectrum of central nervous system functions, including social recognition, pair bonding, anxiety, and stress responses.[1][2] The investigation of these centrally mediated effects has been significantly advanced by the development of selective OTR antagonists that can penetrate the central nervous system.
This compound has emerged as a key tool in this field. As a non-peptide small molecule, it offers advantages over peptide-based antagonists, such as improved oral bioavailability and central nervous system penetration.[2][3] This guide serves as a technical resource for researchers utilizing L-368,899 to explore the intricate roles of the oxytocin system in the brain.
Mechanism of Action
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[4] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[4] This blockade of OTR activation effectively inhibits the physiological and behavioral responses normally triggered by oxytocin.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G proteins.[5][6][7] Upon activation by oxytocin, the Gαq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6][7] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to various cellular responses.[5][7] L-368,899, by blocking the initial binding of oxytocin, prevents the initiation of this signaling cascade.
Figure 1. Oxytocin Receptor Gq/11 Signaling Pathway and L-368,899 Inhibition.
Quantitative Data
The efficacy and selectivity of L-368,899 have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Species/Tissue | Receptor | Parameter | Value (nM) | Reference(s) |
| Rat Uterus | Oxytocin | IC₅₀ | 8.9 | [8][9] |
| Human Uterus | Oxytocin | IC₅₀ | 26 | [8][9] |
| Coyote Brain | Oxytocin | Kᵢ | 12.38 | [10] |
| Human | Vasopressin V1a | IC₅₀ | 370 | [9] |
| Human | Vasopressin V2 | IC₅₀ | 570 | [9] |
| Coyote Brain | Vasopressin V1a | Kᵢ | 511.6 | [10] |
IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant.
Table 2: In Vivo Pharmacokinetic Parameters
| Species | Dose | Route | Parameter | Value | Reference(s) |
| Rat (female) | 5 mg/kg | Oral | Bioavailability | 14% | [8] |
| Rat (male) | 5 mg/kg | Oral | Bioavailability | 18% | [8] |
| Rat | 25 mg/kg | Oral | Bioavailability (male) | 41% | [8] |
| Dog | 5 mg/kg | Oral | Bioavailability | 17% | [8] |
| Dog | 33 mg/kg | Oral | Bioavailability | 41% | [8] |
| Rat & Dog | 1-10 mg/kg | IV | t₁/₂ | ~2 hr | [8] |
t₁/₂: Half-life.
Table 3: In Vivo Dosing for Behavioral Studies
| Species | Dose Range (mg/kg) | Route | Behavioral Assay | Reference(s) |
| Mouse | 1 - 10 | IP | Social Approach, Social Preference | [11][12][13] |
| Rat | 3 - 10 | IP | Social Interaction, Ethanol Self-Administration | [12] |
| Coyote | 3 | IM | Pharmacokinetics for Behavioral Studies | [10] |
IP: Intraperitoneal. IM: Intramuscular.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments utilizing L-368,899.
In Vitro Receptor Autoradiography for Binding Affinity
This protocol is adapted from studies determining the binding affinity and selectivity of ligands for oxytocin and vasopressin receptors.[10]
Objective: To determine the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Frozen brain tissue sections from the species of interest
-
Radioligand specific for the oxytocin receptor (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog, ¹²⁵I-OVTA)
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Microscope slides
-
Coplin jars or slide mailers for incubation
-
Phosphor imaging screens or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Preparation: Section the frozen brain tissue at a thickness of 10-20 µm using a cryostat and mount the sections onto microscope slides.
-
Pre-incubation: Thaw and dry the slides at room temperature. Pre-incubate the slides in incubation buffer to rehydrate the tissue and remove endogenous ligands.
-
Competitive Binding Incubation: Incubate the slides in a solution containing a constant concentration of the radioligand and varying concentrations of L-368,899 (e.g., 10⁻¹³ to 10⁻⁵ M). Include a control group with only the radioligand to determine total binding and another group with the radioligand and a high concentration of unlabeled oxytocin to determine non-specific binding.
-
Washing: After incubation, wash the slides in cold wash buffer to remove unbound radioligand.
-
Drying and Exposure: Dry the slides and expose them to a phosphor imaging screen or autoradiography film.
-
Data Analysis: Quantify the optical density of the autoradiograms. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-368,899 concentration to generate a competition curve. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.
Figure 2. Experimental workflow for in vitro receptor autoradiography.
In Vivo Uterine Contraction Assay
This protocol is based on established methods to assess the in vivo efficacy of oxytocin antagonists.[4]
Objective: To evaluate the ability of L-368,899 to inhibit oxytocin-induced uterine contractions in an anesthetized rat model.
Materials:
-
Adult female rats (e.g., Sprague-Dawley)
-
Anesthetic (e.g., urethane)
-
This compound solution
-
Oxytocin solution
-
Saline solution
-
Intrauterine pressure catheter
-
Pressure transducer and recording system
-
Intravenous (IV) catheter
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the jugular vein for IV administration of compounds.
-
Surgical Preparation: Make a midline abdominal incision to expose the uterine horns. Insert a saline-filled balloon catheter into one uterine horn and connect it to a pressure transducer to monitor intrauterine pressure.
-
Baseline Recording: Record baseline uterine activity for a stabilization period.
-
L-368,899 Administration: Administer a bolus IV injection of L-368,899 at the desired dose.
-
Oxytocin Challenge: After a predetermined time following L-368,899 administration, administer a bolus IV injection of oxytocin to induce uterine contractions.
-
Data Acquisition and Analysis: Continuously record the uterine pressure. Quantify the contractile response by measuring the amplitude and frequency of contractions or by calculating the area under the curve of the pressure tracing. Compare the oxytocin-induced response in L-368,899-treated animals to that in vehicle-treated controls to determine the inhibitory effect.
Figure 3. Experimental workflow for the in vivo uterine contraction assay.
Three-Chamber Social Approach Test in Mice
This protocol is a standard method for assessing sociability in rodents and is adapted from various published studies.[14][15][16][17]
Objective: To assess the effect of L-368,899 on social approach behavior in mice.
Materials:
-
Three-chamber social approach apparatus
-
Subject mice
-
Unfamiliar stimulus mice (age- and sex-matched)
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for injection
-
Video recording and analysis software
Procedure:
-
Habituation: Habituate the subject mice to the testing room for at least 30-60 minutes before the experiment.
-
L-368,899 Administration: Administer L-368,899 or vehicle via intraperitoneal (IP) injection to the subject mice 30 minutes before the test.[11][18][19][20]
-
Apparatus Habituation (Phase 1): Place the subject mouse in the center chamber of the empty three-chamber apparatus and allow it to freely explore all three chambers for a 10-minute habituation period.
-
Social Approach Test (Phase 2): Place an unfamiliar stimulus mouse inside a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the subject mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Data Acquisition and Analysis: Record the session using a video camera. Analyze the video to determine the time the subject mouse spends in each chamber and the time it spends sniffing each wire cage. A decrease in time spent in the chamber with the stimulus mouse or a reduction in sniffing time in the L-368,899-treated group compared to the vehicle group would indicate a disruption in sociability.
Figure 4. Experimental workflow for the three-chamber social approach test.
Conclusion
This compound is a robust and reliable pharmacological tool for investigating the central roles of the oxytocin system. Its well-characterized binding profile, selectivity, and ability to cross the blood-brain barrier make it suitable for a wide range of in vitro and in vivo studies. The experimental protocols and quantitative data provided in this guide are intended to facilitate the design and execution of rigorous and reproducible research aimed at unraveling the complex functions of oxytocin in the brain. As research in this field continues to evolve, L-368,899 will undoubtedly remain a cornerstone for studies seeking to understand the neurobiology of social behavior and related neuropsychiatric disorders.
References
- 1. Oxytocin Receptor Signaling in Vascular Function and Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxytocin signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. scantox.com [scantox.com]
- 15. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acsu.buffalo.edu [acsu.buffalo.edu]
- 17. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. researchanimaltraining.com [researchanimaltraining.com]
An In-depth Technical Guide on the Accumulation of L-368,899 Hydrochloride in Limbic Brain Areas
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the accumulation of L-368,899 hydrochloride, a selective oxytocin (B344502) receptor antagonist, in the limbic system. The document is intended for researchers, scientists, and professionals in drug development interested in the central nervous system effects of this compound. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
This compound is a potent, non-peptide, and orally active oxytocin receptor (OTR) antagonist.[1] Initially investigated for its potential in managing preterm labor, its ability to cross the blood-brain barrier has made it a valuable tool for studying the role of oxytocin in the central nervous system.[2][3]
Data Presentation
The following tables summarize the quantitative data on the distribution and concentration of L-368,899 in various biological compartments, with a focus on the limbic system in rhesus monkeys.
Table 1: Concentration of L-368,899 in Rhesus Monkey Brain Regions
This table presents the concentration of L-368,899 in different brain regions of rhesus monkeys one hour after intravenous (IV) administration of a 1 mg/kg dose. The data is extracted from a study by Boccia et al. (2007).[2]
| Brain Region | Mean Concentration (ng/g tissue) ± SEM | Number of Samples (n) |
| Hypothalamus | ~55 ± 15 | 4 |
| Orbitofrontal Cortex | ~48 ± 12 | 4 |
| Amygdala | ~45 ± 10 | 4 |
| Hippocampus | ~35 ± 8 | 4 |
| Septum | ~30 ± 7 | 4 |
| Caudate | Not Detected | 4 |
| Visual Cortex | Not Detected | 4 |
| Cerebellum | Not Detected | 3 |
| Parietal Cortex | Not Detected | Not Specified |
| Brainstem | Not Detected | Not Specified |
Note: The limit of quantification (LOQ) for the assay was 12 ng/g of brain tissue. "Not Detected" indicates that the concentration was below this limit. The values are estimated from the graphical data provided in the source publication.[2]
Table 2: Pharmacokinetics of L-368,899 in Rhesus Monkey Plasma and Cerebrospinal Fluid (CSF)
This table summarizes the pharmacokinetic profile of L-368,899 in the plasma and cerebrospinal fluid (CSF) of rhesus monkeys following a single 1 mg/kg IV injection. Data is from Boccia et al. (2007).[2]
| Time Point (minutes) | Mean Plasma Concentration (ng/mL) | Mean CSF Concentration (ng/mL) |
| 15 | 165 - 346 | Not Measured |
| 40 | Not Specified | Present |
| 110 | Not Specified | Peak Concentration |
| 255 | Undetectable | Still Present (at 1.5% of 15-min plasma level) |
Experimental Protocols
This section details the methodologies employed in the key study by Boccia et al. (2007) that investigated the accumulation of L-368,899 in the limbic brain areas of rhesus monkeys.[2]
Study I: Pharmacokinetics in CSF and Plasma
-
Animal Model: Four adult male rhesus monkeys (Macaca mulatta), aged 14-20 years.
-
Anesthesia: Initial anesthesia was induced with 5 mg/kg ketamine, followed by maintenance with 1.5% isoflurane (B1672236) throughout the experiment.
-
Drug Administration: A single dose of 1 mg/kg of L-368,899 was administered intravenously (IV).
-
Sample Collection:
-
Cerebrospinal fluid (CSF) samples (approximately 0.5 mL) were collected from the cisterna magna at various time points over a 4-hour period. Each monkey had two CSF samples collected with at least 100 minutes between each collection.
-
Plasma samples were also collected at corresponding time points.
-
-
Analysis: The concentrations of L-368,899 and its metabolites in plasma and CSF were determined using a sensitive analytical method (details not specified in the publication).
Study II: Brain Tissue Accumulation
-
Animal Model: The same four male rhesus monkeys from Study I were used.
-
Anesthesia: The animals were immobilized with 5 mg/kg ketamine and maintained under deep anesthesia with 1.5% isoflurane.
-
Drug Administration: A single dose of 1 mg/kg of L-368,899 was administered via IV infusion.
-
Tissue Collection:
-
Approximately 60 minutes after the infusion, a final CSF sample was collected.
-
Immediately following the CSF collection, the animals were euthanized via IV administration of 90 mg/kg of pentobarbital.
-
The brains were harvested within 45 minutes of death.
-
Specific brain regions, including the hypothalamus, orbitofrontal cortex, amygdala, hippocampus, septum, visual cortex, parietal cortex, caudate, cerebellum, and brainstem, were dissected.
-
-
Analysis: The concentration of L-368,899 in the dissected brain tissues was quantified. The limit of quantification for the assay was 12 ng/mg of brain tissue.
Visualizations
The following diagrams illustrate the signaling pathway of the oxytocin receptor and the experimental workflow for studying L-368,899 accumulation in the brain.
References
- 1. Intranasal Opioid Administration in Rhesus Monkeys: PET Imaging and Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Technical Guide for Research on Pair Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its ability to cross the blood-brain barrier makes it an invaluable tool for investigating the central nervous system's role in social behaviors, particularly pair bonding. This technical guide provides an in-depth overview of L-368,899, including its mechanism of action, pharmacokinetic profile, and detailed protocols for key experimental applications. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize L-368,899 in studies aimed at elucidating the neurobiological underpinnings of social attachment.
Mechanism of Action
L-368,899 functions as a competitive antagonist at the oxytocin receptor. By binding with high affinity to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Blockade of this receptor by L-368,899 inhibits the subsequent activation of phospholipase C (PLC) and the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby preventing the release of intracellular calcium and subsequent physiological and behavioral effects mediated by oxytocin.
Signaling Pathway
The binding of oxytocin to its receptor initiates a cascade of intracellular events. L-368,899 competitively inhibits the initial step of this pathway.
Quantitative Data
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of this compound for oxytocin and vasopressin receptors across different species.
| Compound | Receptor | Species | Tissue/System | Affinity (IC50, nM) | Affinity (Ki, nM) | Selectivity (fold) OTR vs V1aR |
| L-368,899 | Oxytocin (OTR) | Rat | Uterus | 8.9[1][2] | - | >40[3] |
| L-368,899 | Oxytocin (OTR) | Human | Uterus | 26[1][2] | - | - |
| L-368,899 | Oxytocin (OTR) | Coyote | Brain | - | 12.38[4] | ~41[4] |
| L-368,899 | Vasopressin V1a | Rat | Liver | 890[1] | - | - |
| L-368,899 | Vasopressin V1a | Human | Liver | 510[1] | - | - |
| L-368,899 | Vasopressin V1a | Coyote | Brain | - | 511.6[4] | - |
| L-368,899 | Vasopressin V2 | Rat | Kidney | 2400[1] | - | - |
| L-368,899 | Vasopressin V2 | Human | Kidney | 960[1] | - | - |
Pharmacokinetic Parameters
This table outlines the key pharmacokinetic parameters of L-368,899 following intravenous (IV) and oral (PO) administration in rats and dogs.[5][6]
| Species | Route | Dose (mg/kg) | t½ (hr) | Plasma Clearance (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) |
| Rat (female) | IV | 10 | ~2 | 18 | 2.0-2.6 | - |
| Rat (male) | IV | - | ~2 | 23-36 | 2.0-2.6 | - |
| Rat (female) | PO | 5 | - | - | - | 14 |
| Rat (male) | PO | 5 | - | - | - | 18 |
| Rat (male) | PO | 25 | - | - | - | 41 |
| Dog (female) | IV | - | ~2 | 23-36 | 3.4-4.9 | - |
| Dog (female) | PO | 5 | - | - | - | 17 |
| Dog (female) | PO | 33 | - | - | - | 41 |
Experimental Protocols
Competitive Receptor Binding Assay
This protocol details the methodology for determining the binding affinity of L-368,899 for the oxytocin receptor using a competitive radioligand binding assay.
Materials:
-
Tissue source (e.g., brain tissue from prairie voles or cell lines expressing the OTR)
-
Radiolabeled OTR ligand (e.g., [¹²⁵I]-ornithine vasotocin (B1584283) analog, [¹²⁵I]-OVTA)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration suitable for the assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of L-368,899. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of L-368,899. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Partner Preference Test (PPT) in Prairie Voles
The Partner Preference Test is a standard behavioral paradigm to assess pair bonding in monogamous species like the prairie vole.[7][8][9][10]
Materials:
-
Adult, sexually naive male and female prairie voles (Microtus ochrogaster)
-
Standard housing cages
-
Three-chambered partner preference test apparatus
-
Tethers and swivels
-
Video recording and analysis software
-
This compound solution and vehicle control (e.g., saline or DMSO/saline mixture)
Procedure:
-
Cohabitation: House a male prairie vole with a female partner for a predetermined period (e.g., 24 hours) to allow for pair bond formation.
-
Drug Administration: Prior to the test, administer L-368,899 or vehicle to the male subject via the desired route (e.g., intraperitoneal injection). The timing of administration should be based on the pharmacokinetic profile of the drug to ensure it is active during the behavioral test.
-
Apparatus Setup: Place the female partner in one of the side chambers of the three-chambered apparatus, tethered to allow movement within that chamber. Place a novel female (unfamiliar to the male subject) in the other side chamber, also tethered. The central chamber remains empty.
-
Testing: Place the male subject into the central, neutral chamber and allow it to freely explore all three chambers for a set duration (typically 3 hours). Record the entire session on video.
-
Behavioral Scoring: Analyze the video recordings to quantify the amount of time the male subject spends in each of the three chambers and, more specifically, the duration of side-by-side huddling contact with the partner versus the novel female.
-
Data Analysis: A partner preference is demonstrated if the male spends significantly more time in contact with the partner female compared to the novel female. This can be statistically analyzed using appropriate tests (e.g., paired t-test or Wilcoxon signed-rank test). A partner preference index can also be calculated: (Time with Partner - Time with Novel) / (Time with Partner + Time with Novel).
In Vivo Microdialysis in Rodents
This protocol provides a general framework for using in vivo microdialysis to measure neurotransmitter levels in specific brain regions of awake, freely moving rodents following the administration of L-368,899. This can be adapted to investigate the effects of OTR blockade on neurochemical systems implicated in pair bonding.[11][12][13][14][15]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Surgical instruments
-
Anesthesia
-
Microinfusion pump
-
Fraction collector
-
Analytical system for neurotransmitter quantification (e.g., HPLC-ECD)
-
This compound solution and artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation: Anesthetize the rodent and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Secure the cannula to the skull with dental cement and allow the animal to recover.
-
Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Connect the probe to a microinfusion pump and perfuse it with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to stabilize and then begin collecting baseline dialysate samples into a refrigerated fraction collector at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer L-368,899 or vehicle systemically (e.g., IP or SC) or locally via reverse dialysis through the probe.
-
Post-Treatment Collection: Continue to collect dialysate samples to monitor changes in extracellular neurotransmitter levels over time.
-
Sample Analysis: Analyze the collected dialysate samples using a sensitive analytical method, such as HPLC with electrochemical detection, to quantify the concentrations of neurotransmitters of interest (e.g., dopamine, oxytocin).
-
Data Analysis: Express the post-treatment neurotransmitter concentrations as a percentage of the stable baseline levels and analyze for significant changes over time and between treatment groups.
Conclusion
This compound is a critical pharmacological tool for researchers investigating the role of the oxytocin system in social behaviors such as pair bonding. Its selectivity for the oxytocin receptor and its ability to penetrate the central nervous system allow for targeted studies of the neural circuits underlying social attachment. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for the design and execution of rigorous and reproducible research in this field. By carefully considering the mechanism of action, pharmacokinetics, and appropriate experimental methodologies, scientists can effectively leverage L-368,899 to advance our understanding of the neurobiology of social connection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. escholarship.org [escholarship.org]
- 8. Effects of oxytocin receptor agonism on acquisition and expression of pair bonding in male prairie voles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxytocin receptor antagonist reverses the blunting effect of pair bonding on fear learning in monogamous prairie voles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An oxytocin receptor antagonist infused into the supraoptic nucleus attenuates intranuclear and peripheral release of oxytocin during suckling in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous microdialysis in blood and brain: oxytocin and vasopressin release in response to central and peripheral osmotic stimulation and suckling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Technical Guide to its Application in Maternal and Sexual Behavior Research
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Initially developed for potential use in preventing premature labor, its ability to cross the blood-brain barrier has made it an invaluable pharmacological tool in neuroscience.[1][3][4] This guide provides an in-depth technical overview of L-368,899's mechanism of action, its use in key experimental protocols, and a summary of quantitative data from various studies, focusing on its role in elucidating the complex neural circuits governing maternal and sexual behaviors.
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds to the OTR with high affinity, physically preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling.[1] The OTR is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 family of G-proteins.[1][3] The binding of oxytocin typically activates this pathway, leading to a cascade of intracellular events. By blocking this initial binding step, L-368,899 effectively inhibits all subsequent physiological and behavioral responses mediated by oxytocin receptor activation.[1]
Data Presentation
The following tables summarize key quantitative data regarding the binding affinity, selectivity, pharmacokinetics, and in vivo efficacy of L-368,899.
Table 1: Binding Affinity and Selectivity of L-368,899
| Receptor | Species/Tissue | Binding Assay Metric | Value (nM) | Reference |
| Oxytocin Receptor (OTR) | Rat Uterus | IC50 | 8.9 | [2][5][6] |
| Oxytocin Receptor (OTR) | Human Uterus | IC50 | 26 | [2][6] |
| Oxytocin Receptor (OTR) | Coyote Brain | Ki | 12.38 | [7] |
| Vasopressin V1a Receptor | - | IC50 | 370 | [5] |
| Vasopressin V1a Receptor | Coyote Brain | Ki | 511.6 | [7] |
| Vasopressin V2 Receptor | - | IC50 | 570 | [5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: Pharmacokinetic Properties of L-368,899
| Parameter | Species | Sex | Dose (mg/kg) | Route | Value | Reference |
| Half-life (t1/2) | Rat & Dog | - | 1, 2.5, 10 | IV | ~2 hr | [2][8] |
| Plasma Clearance | Rat & Dog | - | 1, 2.5, 10 | IV | 23-36 ml/min/kg | [2][8] |
| Volume of Distribution (Vdss) | Rat | - | 1, 2.5, 10 | IV | 2.0-2.6 L/kg | [2][8] |
| Volume of Distribution (Vdss) | Dog | Female | 1, 2.5, 10 | IV | 3.4-4.9 L/kg | [2][8] |
| Oral Bioavailability | Rat | Female | 5 | PO | 14% | [2][8] |
| Oral Bioavailability | Rat | Male | 5 | PO | 18% | [2][8] |
| Oral Bioavailability | Rat | Male | 25 | PO | 41% | [2][8] |
IV: Intravenous, PO: Oral (by mouth).
Table 3: In Vivo Efficacy of L-368,899 (Antagonism of Uterine Contractions)
| Animal Model | Administration Route | Efficacy Metric | Value (mg/kg) | Reference |
| Rat | Intravenous (IV) | AD50 | 0.35 | [6] |
| Rat | Intraduodenal (ID) | AD50 | 7 | [6] |
AD50: The dose required to reduce the response to oxytocin by 50%.
Table 4: Summary of Key Behavioral Studies Using L-368,899
| Study Focus | Animal Model | Dose and Route | Key Findings | Reference |
| Maternal & Sexual Behavior | Rhesus Monkey (Female) | 1 or 3 mg/kg, IV | Reduced or eliminated interest in infants and sexual behavior.[9] | [9] |
| Sexual Motivation | Male Rat | 1 mg/kg, IP | Decreased time spent with a receptive female, indicating reduced sexual motivation.[10] | [10] |
| Social Rank | Male Mice | Not Specified | Caused fluctuation in social rank for second-rank mice; no effect on first-rank mice.[11] | [11] |
| Social Behavior | Male Rat (Adolescent) | Not Specified | Increased social avoidance in rats previously exposed to social instability stress.[12] | [12] |
| Pair Bonding | Male Prairie Voles | 10 mg/kg, IP | Co-administration with an OTR agonist did not block partner preference formation.[13] | [13] |
IV: Intravenous, IP: Intraperitoneal.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: In Vivo Uterine Contraction Assay in Rats
This protocol assesses the ability of L-368,899 to antagonize oxytocin-induced uterine contractions.
-
Animal Preparation: Anesthetize adult female Sprague-Dawley rats.[6]
-
Surgical Procedure: Place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.[1]
-
Baseline Measurement: Record baseline uterine activity to establish a stable state.[1]
-
Antagonist Administration: Administer L-368,899 at various doses through the desired route (e.g., a single intravenous bolus).[1][6]
-
Oxytocin Challenge: After a predetermined time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.[1] This challenge can be repeated at intervals to assess the duration of action.
-
Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine contractions.[1] The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is then calculated.[1][6]
Protocol 2: Sexual Motivation Assay in Male Rats
This protocol uses a three-chambered arena to evaluate the effect of L-368,899 on sexual motivation.
-
Subjects: Use sexually experienced adult male Long-Evans rats.[10]
-
Drug Administration: Administer this compound (e.g., 1 mg/kg) or a vehicle control via intraperitoneal (IP) injection 40 minutes prior to testing.[10]
-
Apparatus: The test arena consists of three chambers. A sexually receptive female is confined to a smaller chamber attached to one end, and a stimulus male is confined in a similar chamber at the other end. Perforated dividers prevent physical contact but allow sensory cues.[10]
-
Test Procedure: Place the test male into the center chamber and allow it to explore the arena for a 20-minute period.[10]
-
Data Collection: Record the amount of time the test male spends in proximity to the stimulus female versus the stimulus male.[10]
-
Analysis: Compare the time spent with the female between the L-368,899-treated group and the vehicle control group to determine the effect on sexual motivation.[10]
Protocol 3: Maternal and Sexual Behavior Assay in Rhesus Monkeys
This protocol was used to demonstrate that peripherally administered L-368,899 affects central behavioral processes.
-
Subject: An adult female rhesus monkey.[9]
-
Drug Administration: Prior to each test, administer a different intravenous (IV) treatment: L-368,899 (1 mg/kg or 3 mg/kg) or a saline control.[9]
-
Behavioral Testing:
-
Data Analysis: Compare behavioral responses (e.g., interest in infant, sexual solicitations) across the different treatment conditions (saline vs. L-368,899 doses).[9] The study found that the antagonist treatment reduced or eliminated these social behaviors.[9]
Protocol 4: In Vitro Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) and selectivity of L-368,899 for its target receptors.
-
Tissue Preparation: Use tissue homogenates from sources rich in the receptors of interest (e.g., coyote brain for OTR and AVPR1a).[7]
-
Reagents:
-
Radioligand: A radioactive ligand that binds specifically to the receptor of interest (e.g., 125I-ornithine vasotocin (B1584283) analog for OTR).[14]
-
Competitor: L-368,899, prepared in a serial dilution of increasing concentrations.[7]
-
-
Incubation: Co-incubate the tissue homogenate with a constant concentration of the radioligand and varying concentrations of L-368,899.[14]
-
Detection: After incubation, separate the bound from unbound radioligand and quantify the amount of radioactivity bound to the tissue.
-
Data Analysis: Plot the radioligand binding against the concentration of L-368,899. The resulting competition curve is used to calculate the IC50 value, which can then be converted to the binding affinity constant (Ki).[7] This process is repeated for different receptors (e.g., AVPR1a) to determine selectivity.[7]
Mandatory Visualizations
Caption: Oxytocin signaling pathway and competitive inhibition by L-368,899.
Caption: General experimental workflow for in vivo behavioral studies.
Caption: Principle of the competitive binding assay.
This compound remains a critical pharmacological agent for investigating the central role of the oxytocin system. Its ability to penetrate the central nervous system and selectively block oxytocin receptors has allowed researchers to directly implicate endogenous oxytocin in the modulation of complex social behaviors, including maternal care and sexual motivation.[4][9] While its pharmacokinetic profile limited its clinical development for preterm labor, its utility in preclinical research is undisputed.[3][15] The data and protocols summarized herein provide a comprehensive guide for researchers and drug development professionals aiming to explore the nuanced functions of oxytocin signaling in both health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-368,899 - Wikipedia [en.wikipedia.org]
- 5. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration of an oxytocin receptor antagonist attenuates sexual motivation in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Effects of oxytocin receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Oxytocin Receptor Agonism on Acquisition and Expression of Pair Bonding in Male Prairie Voles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 15. Progress in the development of oxytocin antagonists for use in preterm labor [pubmed.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Technical Guide for Dissecting Oxytocin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Originally developed in the 1990s for the potential prevention of preterm labor, its favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, have established it as an invaluable tool in neuroscience and physiological research.[1] This technical guide provides an in-depth overview of L-368,899, its mechanism of action, and its application in dissecting the multifaceted signaling pathways of oxytocin.
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1][4] It binds with high affinity to the OTR, a class A G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1][4][5] This blockade of OTR activation effectively inhibits the physiological and behavioral responses mediated by oxytocin.[1]
Quantitative Data: Binding Affinity and In Vivo Efficacy
The binding affinity and functional antagonism of L-368,899 have been characterized across various species and tissues. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Binding Affinity and Selectivity of L-368,899
| Species/Tissue | Receptor Subtype | Parameter | Value (nM) | Reference(s) |
| Rat Uterus | Oxytocin | IC50 | 8.9 | [3][5] |
| Human Uterus | Oxytocin | IC50 | 26 | [3][5] |
| Coyote Brain | Oxytocin (OXTR) | Ki | 12.38 | |
| Coyote Brain | Vasopressin 1a (AVPR1a) | Ki | 511.6 | |
| Human | Vasopressin V1a | IC50 | 370 | [2] |
| Human | Vasopressin V2 | IC50 | 570 | [2] |
Table 2: In Vivo Efficacy of L-368,899
| Species | Assay | Parameter | Dose (mg/kg) | Effect | Reference(s) |
| Rat | Oxytocin-stimulated uterine contractions | AD50 | 0.35 (i.v.) | 50% reduction in contractile response | |
| Rat | Oxytocin-stimulated uterine contractions | AD50 | 7 (i.d.) | 50% reduction in contractile response |
Oxytocin Signaling Pathways
The oxytocin receptor primarily couples to the Gq/11 family of G-proteins, initiating a cascade of intracellular events. L-368,899, by blocking the initial binding of oxytocin, prevents the activation of these pathways.
Caption: Oxytocin receptor signaling cascade and the inhibitory action of L-368,899.
Experimental Protocols
Detailed methodologies for key experiments utilizing L-368,899 are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of L-368,899 for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials and Reagents:
-
Cell membranes expressing the oxytocin receptor (e.g., from CHO-hOTR cells).
-
Radioligand (e.g., [³H]-Oxytocin).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled oxytocin (for determining non-specific binding).
-
96-well filter plates (GF/C).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of L-368,899 in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of L-368,899.
-
Initiate the binding reaction by adding the cell membrane preparation (10-20 µg protein/well).
-
For total binding, omit L-368,899. For non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the GF/C filter plate, followed by washing with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Uterine Contraction Assay
This assay assesses the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions in an animal model.
-
Materials and Reagents:
-
Anesthetized female rats (e.g., Sprague-Dawley).
-
This compound solution.
-
Oxytocin solution.
-
Intrauterine balloon-tipped cannula.
-
Pressure transducer and data acquisition system.
-
-
Procedure:
-
Anesthetize the rat and insert a cannula into the jugular vein for drug administration.
-
Insert a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.
-
Record baseline uterine activity.
-
Administer a bolus of oxytocin to induce uterine contractions and establish a control response.
-
Administer L-368,899 intravenously at various doses.
-
After a set time, challenge the animal with the same dose of oxytocin.
-
Continuously record uterine contractile activity (frequency and amplitude).
-
Quantify the contractile response by measuring the area under the curve for a defined period.
-
Calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50).
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of L-368,899 to block oxytocin-induced increases in intracellular calcium concentration ([Ca²⁺]i), a key downstream signaling event.
-
Materials and Reagents:
-
Cells expressing the oxytocin receptor (e.g., HEK293 or CHO cells).
-
Fura-2 AM (a ratiometric calcium indicator).
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
This compound.
-
Oxytocin.
-
A fluorescence plate reader or microscope capable of ratiometric measurements.
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
Pre-incubate the cells with various concentrations of L-368,899 or vehicle for a defined period.
-
Measure the baseline fluorescence ratio (340nm/380nm excitation, ~510nm emission).
-
Stimulate the cells with a specific concentration of oxytocin.
-
Record the change in the fluorescence ratio over time.
-
Determine the concentration of L-368,899 that inhibits 50% of the oxytocin-induced calcium response (IC50).
-
Experimental and Logical Workflows
Visualizing the workflow of experiments is crucial for planning and execution.
Caption: A typical experimental workflow for characterizing an oxytocin receptor antagonist.
Conclusion
This compound is a well-characterized and highly selective oxytocin receptor antagonist that has proven to be an indispensable research tool. Its ability to competitively block the OTR with high affinity allows for the precise dissection of oxytocin's role in a myriad of physiological processes, from uterine contractions to complex social behaviors. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize L-368,899 in their investigations of the oxytocin signaling system.
References
- 1. hellobio.com [hellobio.com]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 5. support.nanotempertech.com [support.nanotempertech.com]
Methodological & Application
L-368,899 hydrochloride experimental protocol for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Originally investigated for the prevention of preterm labor, it has become a critical pharmacological tool for exploring the diverse physiological and behavioral roles of the oxytocin system.[1][2] Its ability to cross the blood-brain barrier makes it suitable for investigating both peripheral and central nervous system effects of oxytocin receptor blockade.[1][3] These application notes provide detailed protocols for in vivo studies using L-368,899, along with key quantitative data to inform experimental design.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling.[1] The OTR is primarily coupled to the Gq/11 family of G-proteins.[1] Blockade of OTR activation by L-368,899 inhibits the subsequent signaling cascade, thereby preventing physiological responses mediated by oxytocin, such as uterine contractions.[1]
Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899
Quantitative Data
Receptor Binding Affinity and Selectivity
L-368,899 demonstrates high selectivity for the oxytocin receptor over the structurally similar vasopressin receptors (V1a and V2).[4]
| Species/Tissue | Receptor | Parameter | Value (nM) | Reference |
| Rat Uterus | Oxytocin | IC₅₀ | 8.9 | [4][5] |
| Human Uterus | Oxytocin | IC₅₀ | 26 | [4][5] |
| Coyote Brain | Oxytocin | Kᵢ | 12.38 | [3] |
| Rat Liver | V1a | IC₅₀ | 370 | |
| Human Liver | V1a | IC₅₀ | 510 | [5] |
| Coyote Brain | V1a | Kᵢ | 511.6 | [3] |
| Rat Kidney | V2 | IC₅₀ | 570 | |
| Human Kidney | V2 | IC₅₀ | 960 | [5] |
In Vivo Pharmacokinetics
Pharmacokinetic profiles of L-368,899 have been characterized in several species. The compound is orally bioavailable, though parameters can be dose and sex-dependent.[6]
Intravenous Administration
| Species | Dose (mg/kg) | t½ (hr) | Plasma Clearance (ml/min/kg) | Vdss (L/kg) | Reference |
| Rat | 1, 2.5, 10 | ~2 | 23 - 36 | 2.0 - 2.6 | [6] |
| Dog (female) | 1, 2.5, 10 | ~2 | 23 - 36 | 3.4 - 4.9 | [6] |
Oral Administration
| Species | Dose (mg/kg) | Cmax (hr) | Oral Bioavailability (%) | Reference |
| Rat (female) | 5 | < 1 | 14 | [5][6] |
| Rat (male) | 5 | < 1 | 18 | [5][6] |
| Rat (male) | 25 | < 1 | 41 | [6] |
| Dog (female) | 5 | < 1 | 17 | [6] |
| Dog (female) | 33 | 1 - 4 | 41 | [6] |
Note: Due to nonlinear kinetics, bioavailability could not be calculated for higher oral doses in some studies.[6]
Intramuscular Administration in Coyotes
| Dose (mg/kg) | Peak CSF Concentration Time | Reference |
| 3 | 15 - 30 min | [3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound is soluble in water and saline.[7]
-
Reconstitution: For a stock solution, dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Working Solution: Dilute the stock solution with sterile 0.9% saline to the final concentration required for injection.
-
Storage: Store stock solutions at -20°C. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[5]
Protocol 1: Inhibition of Uterine Contractions (Rat Model)
This protocol is designed to assess the tocolytic (anti-contraction) efficacy of L-368,899.
-
Animal Model: Use time-mated pregnant Sprague-Dawley rats on day 21 of gestation.
-
Anesthesia: Anesthetize the rats (e.g., with urethane) and record uterine activity using a pressure transducer connected to a catheter inserted into the uterine horn.
-
Baseline Measurement: Record spontaneous uterine contractions for a baseline period of 30-60 minutes.
-
Oxytocin Challenge: Administer a bolus intravenous (i.v.) injection of oxytocin to induce strong, regular uterine contractions.
-
L-368,899 Administration: Once a stable contractile response to oxytocin is established, administer this compound intravenously. An effective dose to inhibit oxytocin-induced contractions in rats is approximately 0.35 mg/kg (ED₅₀).[4]
-
Data Analysis: Measure the frequency and amplitude of uterine contractions before and after L-368,899 administration. Calculate the percentage inhibition of the oxytocin-induced response.
Protocol 2: Assessment of Social Behavior (Mouse Model)
This protocol is adapted from studies investigating the role of oxytocin in social behaviors.
-
Animal Model: Use adult male C57BL/6J mice.
-
Habituation: Habituate the mice to the testing arena and injection procedures for several days prior to the experiment.
-
L-368,899 Administration: Administer this compound via intraperitoneal (i.p.) injection. A dose of 10 mg/kg has been shown to block the effects of oxytocin on ethanol (B145695) consumption in mice.[7] Administer the compound 15-30 minutes prior to the behavioral test to allow for absorption and distribution.
-
Behavioral Paradigm (e.g., Social Interaction Test):
-
Place a subject mouse in a three-chambered social approach apparatus.
-
Allow a 10-minute habituation period.
-
Introduce a novel, unfamiliar mouse (stranger) into one of the side chambers, enclosed in a wire cage. Leave the other side chamber empty.
-
Record the behavior of the subject mouse for 10 minutes, measuring the time spent in each chamber and the time spent sniffing the caged stranger mouse versus the empty cage.
-
-
Data Analysis: Compare the social interaction parameters (time in chamber, sniffing time) between the vehicle-treated control group and the L-368,899-treated group.
Protocol 3: Pharmacokinetic Study (Canine or Rodent Model)
This protocol outlines a basic procedure for determining the pharmacokinetic profile of L-368,899.
-
Animal Model: Use adult male or female rats or dogs.
-
Catheterization (Optional but Recommended): For serial blood sampling, implant a catheter in the jugular vein or other suitable vessel one day prior to the study.
-
Drug Administration:
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
For central nervous system studies, cerebrospinal fluid (CSF) may be collected via the cisterna magna at terminal time points.[3]
-
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma and CSF samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of L-368,899 in plasma and/or CSF using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Calculate key pharmacokinetic parameters (t½, Cmax, AUC, clearance, etc.) using appropriate software.
Experimental Workflow for In Vivo Studies
Conclusion
This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its utility in both peripheral and central applications, combined with its oral bioavailability, makes it an invaluable tool for research into the multifaceted roles of the oxytocin system in health and disease.[1][3] The quantitative data and protocols provided herein offer a foundation for the design and execution of robust in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-368,899 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Initially investigated for its potential in preventing premature labor, it has become a valuable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.[1][4] Its ability to cross the blood-brain barrier makes it suitable for both peripheral and central nervous system studies.[1][3][5] These notes provide detailed information on the dosage, administration, and relevant experimental protocols for the use of this compound in rat models.
Physicochemical Properties and Formulation
| Property | Value |
| Molecular Formula | C₂₆H₄₃ClN₄O₅S₂ |
| Molecular Weight | 591.23 g/mol |
| CAS Number | 160312-62-9 |
| Solubility | DMSO: 100 mg/mL (169.14 mM) (Sonication recommended) H₂O: 2 mg/mL (3.38 mM) (Sonication is recommended) |
| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year |
Data sourced from multiple chemical suppliers.
For in vivo experiments, a common vehicle for oral administration can be a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O.[6] For intravenous administration, L-368,899 can be dissolved in 0.9% saline.[3] It is recommended to prepare working solutions fresh on the day of use.[2]
Dosage and Administration in Rats
This compound has been administered to rats through various routes, primarily intravenous (i.v.), intraduodenal (i.d.), and oral (p.o.). The choice of administration route and dosage depends on the specific experimental design.
Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of L-368,899 in rats.
Table 1: Intravenous Administration of L-368,899 in Rats [7]
| Dose (mg/kg) | Sex | Plasma Clearance (mL/min/kg) | Half-life (t½) (hr) | Volume of Distribution (Vdss) (L/kg) |
| 1 | Female & Male | 23 - 36 | ~2 | 2.0 - 2.6 |
| 2.5 | Female & Male | 23 - 36 | ~2 | 2.0 - 2.6 |
| 10 | Male | 23 - 36 | ~2 | 2.0 - 2.6 |
| 10 | Female | 18 | ~2 | 2.0 - 2.6 |
Table 2: Oral Administration of L-368,899 in Rats [2][6][7][8]
| Dose (mg/kg) | Sex | Oral Bioavailability (%) | Mean Cmax |
| 5 | Female | 14% | Achieved at <1 hr |
| 5 | Male | 18% | Achieved at <1 hr |
| 25 | Female | 17% | Achieved between 1 and 4 hr |
| 25 | Male | 41% | Achieved at <1 hr |
| 100 | Female & Male | Not calculated (nonlinear kinetics) | Achieved between 1 and 4 hr |
Note: Plasma drug concentrations have been observed to be higher in female than in male rats, particularly at the 25 mg/kg oral dose, where mean AUC values were 4.5-fold higher in females.[7] Plasma drug levels increase more than proportionally with an increasing oral dose, indicating nonlinear kinetics at higher concentrations.[7]
Mechanism of Action and Signaling Pathway
L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] The primary signaling pathway inhibited by L-368,899 is the Gq/11-mediated pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-368,899 - Wikipedia [en.wikipedia.org]
- 6. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 7. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-368899 HCl | oxytocin receptor antagonist | CAS# 160312-62-9 | InvivoChem [invivochem.com]
Application Notes and Protocols for L-368,899 Hydrochloride Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][3] Due to its ability to cross the blood-brain barrier, L-368,899 is suitable for both peripheral and central nervous system studies.[1][3] These application notes provide detailed protocols for the preparation and intraperitoneal (IP) administration of this compound for in vivo research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of solutions and for understanding the compound's characteristics.
| Property | Value | References |
| Molecular Weight | 591.22 g/mol (hydrochloride); 627.68 g/mol (dihydrochloride) | [4][5][6] |
| Molecular Formula | C₂₆H₄₂N₄O₅S₂・HCl | [5] |
| Appearance | Solid | [7] |
| Purity | ≥97% | [8] |
| Storage | Store at -20°C | [8] |
Solubility Data
The solubility of this compound in common laboratory solvents is outlined in Table 2. This data is essential for preparing stock solutions and final formulations for injection. Sonication is recommended to aid dissolution in aqueous solutions.[4]
| Solvent | Solubility | References |
| Water | Soluble to 100 mM | [8] |
| DMSO | Soluble to 100 mM | [8] |
| Saline (0.9%) | Used as a vehicle for IP injections | [9] |
Biological Activity and Selectivity
This compound acts as a competitive antagonist at the oxytocin receptor, preventing the binding of the endogenous ligand, oxytocin, and subsequent downstream signaling.[1] The compound exhibits high selectivity for the oxytocin receptor over the structurally related vasopressin V1a and V2 receptors.[8] Table 3 summarizes the inhibitory concentrations (IC₅₀) for this compound at various receptors.
| Receptor | Species | IC₅₀ | References |
| Oxytocin Receptor | Rat (uterus) | 8.9 nM | [2][8] |
| Oxytocin Receptor | Human (uterus) | 26 nM | [2] |
| Vasopressin V1a Receptor | 370 nM | [8] | |
| Vasopressin V2 Receptor | 570 nM | [8] |
Signaling Pathway of this compound
This compound exerts its antagonistic effect by blocking the oxytocin receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1] The binding of oxytocin to its receptor would normally initiate a signaling cascade leading to various physiological responses. L-368,899 prevents this activation.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a solution of this compound in sterile 0.9% saline for intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[10]
-
Personal protective equipment (lab coat, gloves, safety glasses)
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired final concentration of the dosing solution (e.g., in mg/mL).
-
Determine the total volume of the solution needed.
-
Calculate the mass of this compound required using the formula: Mass (mg) = Desired Concentration (mg/mL) x Total Volume (mL)
-
-
Weigh the this compound:
-
Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
-
Dissolve the compound:
-
Add the required volume of sterile 0.9% saline to the tube containing the powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[4] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage of the solution:
-
For immediate use, the solution can be drawn directly into the injection syringe.
-
If preparing a stock solution, it should be stored at -20°C or -80°C.[2] Before use, thaw the solution and vortex to ensure homogeneity.
-
Intraperitoneal Injection Protocol (Rodents)
This protocol provides a general guideline for the intraperitoneal administration of this compound to mice and rats. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Pre-procedure:
-
Ensure the this compound solution is at room temperature.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, appropriate handling techniques should be used to ensure the animal is secure and calm.[10]
-
Position the animal on its back with its head tilted slightly downwards.
Injection Procedure:
-
Identify the injection site:
-
The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[10]
-
-
Administer the injection:
-
Insert a sterile needle (bevel up) at a 15-20 degree angle into the identified injection site.
-
Aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.
-
If there is no aspirate, slowly and steadily depress the plunger to administer the solution.
-
The recommended injection volume is typically up to 10 mL/kg for mice and rats.[10] For example, a 25g mouse would receive a maximum of 0.25 mL.
-
-
Post-injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo experiment involving the intraperitoneal administration of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes: L-368,899 Hydrochloride in Animal Models of Social Behavior
Introduction
L-368,899 hydrochloride is a potent, selective, and non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Its ability to cross the blood-brain barrier and its high oral bioavailability make it an invaluable pharmacological tool for investigating the central mechanisms of endogenous oxytocin in modulating social behaviors.[1][2] Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a crucial role in a wide range of social functions, including social recognition, pair bonding, maternal care, and social preference.[3] By selectively blocking oxytocin receptors, L-368,899 allows researchers to probe the necessity of oxytocinergic signaling for the expression of these behaviors, providing insights into the neurobiology of social interaction and its dysfunction in psychiatric disorders.[2][4]
Mechanism of Action
L-368,899 exerts its effects by competitively binding to the oxytocin receptor, a G-protein-coupled receptor (GPCR).[5] The OTR can couple to different G-proteins, primarily Gαq, to initiate intracellular signaling cascades, including the activation of phospholipase C (PLC), which ultimately modulates neuronal activity and plasticity.[5][6] By occupying the receptor binding site, L-368,899 prevents endogenous oxytocin from activating these downstream pathways, effectively inhibiting its neuromodulatory effects on circuits governing social behavior.[5]
Quantitative Data Summary
The following tables summarize the dosages and observed effects of this compound administration in various animal models of social behavior.
Table 1: Effects of L-368,899 in Rodent Models
| Animal Model | Behavior Assessed | Dosage (mg/kg) | Route | Key Finding | Citation(s) |
| Male C57BL/6J Mice | Social Rank (Tube Test) | 10 | i.p. | No effect on dominant (first-rank) mice, but caused rank fluctuation in second-rank mice. | [4] |
| Male C57BL/6J Mice | Sex Preference | 3 | i.p. | Abolished the preference for investigating a female over a male conspecific. | [7] |
| Male C57BL/6J Mice | Social Recognition | 10 | i.p. | Impaired the recognition of a novel conspecific. | [8] |
| Male C57BL/6J Mice | Social Interaction | 10 | i.p. | Inhibited social approach behavior. | [9] |
| Male California Mice | Social Approach | 0.1 (μg/μL) | Intra-NAc | Reduced time spent in the social interaction zone. | [10] |
| Adolescent Male Rats | Social Interaction | 5 or 10 | i.p. | Increased social avoidance, particularly in rats previously exposed to social stress. | [11] |
| Male C57BL/6J Mice | Social Novelty Preference | 3 | i.p. | No significant effect on the preference for a novel mouse over a familiar one. | [7] |
Table 2: Effects of L-368,899 in Non-Human Primate Models
| Animal Model | Behavior Assessed | Dosage (mg/kg) | Route | Key Finding | Citation(s) |
| Female Rhesus Monkey | Maternal Interest | 1 or 3 | i.v. | Reduced or eliminated interest in an infant. | [12][13] |
| Female Rhesus Monkey | Sexual Behavior | 1 or 3 | i.v. | Reduced or eliminated interest in sexual behavior. | [12][13] |
| Coyote (Canis latrans) | Pharmacokinetics | 3 | i.m. | Peak concentration in cerebrospinal fluid (CSF) at 15-30 minutes post-injection. | [2] |
Experimental Workflow
A typical study investigating the role of endogenous oxytocin using L-368,899 follows a standardized workflow to ensure reliable and reproducible results.
Detailed Experimental Protocols
Protocol 1: Social Recognition Test in Mice
Objective: To assess short-term social memory, which is known to be oxytocin-dependent.[8] This protocol is adapted from methodologies described in studies that use L-368,899 to validate the assay's dependence on oxytocin signaling.[8]
Apparatus: A standard open-field arena (e.g., 40 x 40 x 40 cm).
Animals: Adult male C57BL/6J mice. Mice should be single-housed for at least one week prior to testing to increase social motivation. Juvenile male mice are used as stimuli.
Drug Administration:
-
Dissolve this compound in sterile saline.
-
Administer L-368,899 (e.g., 10 mg/kg) or an equivalent volume of saline (vehicle) via intraperitoneal (i.p.) injection.[8]
-
Allow a 30-120 minute pretreatment interval before starting the behavioral test.[7][8]
Procedure:
-
Habituation: Place the subject mouse in the center of the arena and allow it to explore freely for 10 minutes.
-
Trial 1 (Acquaintance): Introduce a juvenile stimulus mouse (Stranger 1) into the arena with the subject mouse for a 5-minute session.
-
Inter-trial Interval: Remove Stranger 1 and return the subject mouse to its home cage for a defined period (e.g., 30-60 minutes).
-
Trial 2 (Recognition): Re-introduce the subject mouse to the arena with the now-familiar Stranger 1 and a novel juvenile mouse (Stranger 2).
-
Scoring: Record the total time the subject mouse spends actively investigating (e.g., sniffing the head and anogenital regions) each of the stimulus mice during Trial 2.
Data Analysis:
-
A Discrimination Index is calculated: (Time with Stranger 2 - Time with Stranger 1) / (Total Investigation Time).
-
A positive index indicates successful recognition of the familiar mouse and a preference for the novel one. L-368,899 is expected to reduce this index towards zero, indicating impaired social recognition.
Protocol 2: Three-Chamber Social Approach Test
Objective: To assess sociability (preference for a social stimulus over a non-social one) and social novelty preference (preference for a novel conspecific over a familiar one).[14]
Apparatus: A rectangular, three-chambered box. The outer chambers contain small wire cages to hold stimulus mice.
Animals: Adult male mice.
Drug Administration: As described in Protocol 1. A dose of 3 mg/kg (i.p.) has been shown to affect social discrimination without altering general social preference.[7]
Procedure:
-
Habituation: Place the subject mouse in the central chamber and allow it to explore all three empty chambers for 10 minutes.
-
Phase 1 (Sociability): Place an unfamiliar mouse (Stranger 1) in a wire cage in one of the side chambers. Place an empty wire cage in the opposite chamber. Allow the subject mouse to explore all three chambers for 10 minutes.
-
Phase 2 (Social Novelty): Keep the now-familiar Stranger 1 in its cage and place a new, unfamiliar mouse (Stranger 2) in the previously empty cage. Allow the subject mouse to explore for another 10 minutes.
Data Analysis:
-
Sociability: Compare the time spent sniffing the cage with Stranger 1 versus the empty cage.
-
Social Novelty: Compare the time spent sniffing the cage with Stranger 2 versus the cage with the familiar Stranger 1.
-
L-368,899 has been reported to have no effect on sociability but can impair discrimination in other tasks like sex preference, suggesting it modulates the salience of specific social stimuli rather than general social motivation.[7]
References
- 1. L-368,899 - Wikipedia [en.wikipedia.org]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Oxytocin, Neural Plasticity, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shlomowagner-lab.haifa.ac.il [shlomowagner-lab.haifa.ac.il]
- 8. Rescue of oxytocin response and social behavior in a rodent model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. trainorlab.ucdavis.edu [trainorlab.ucdavis.edu]
- 11. Effects of oxytocin receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxytocin signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-368,899 Hydrochloride for In Vitro Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] As a member of the G-protein coupled receptor (GPCR) superfamily, the OTR mediates a variety of physiological processes, including uterine contractions, lactation, and social behaviors, primarily through coupling to the Gq/11 family of G-proteins.[1][3] The selectivity and antagonistic properties of L-368,899 make it an invaluable tool for in vitro receptor binding assays, enabling researchers to investigate the pharmacology of the oxytocin system and to screen for novel OTR-targeting compounds.[1][4] These application notes provide detailed protocols and quantitative data for the use of this compound in such assays.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1][5] This blockade of OTR activation inhibits physiological responses typically triggered by oxytocin.[1]
Quantitative Data: Binding Affinity and Selectivity
The binding affinity and selectivity of this compound have been characterized across various species and receptor subtypes. The following tables summarize key quantitative data for easy comparison.
Table 1: Binding Affinity of L-368,899 for the Oxytocin Receptor (OTR)
| Species/Tissue | Assay Type | Parameter | Value (nM) | Reference |
| Rat Uterus | Radioligand Binding | IC50 | 8.9 | [2][6][7] |
| Human Uterus | Radioligand Binding | IC50 | 26 | [2][7] |
| Coyote Brain | Radioligand Binding | Ki | 12.38 | [4] |
Table 2: Selectivity Profile of L-368,899
| Receptor Subtype | Species/Tissue | Parameter | Value (nM) | Selectivity (fold) vs. OTR | Reference |
| Vasopressin V1a | Human Liver | IC50 | 510 | ~57 | [2] |
| Vasopressin V1a | Rat Liver | IC50 | 370 | ~42 | [6][7] |
| Vasopressin V1a | Coyote Brain | Ki | 511.6 | ~41 | [4] |
| Vasopressin V2 | Human Kidney | IC50 | 960 | ~108 | [2] |
| Vasopressin V2 | Rat Kidney | IC50 | 570 | ~64 | [6][7] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Oxytocin Receptor Affinity (IC50/Ki Determination)
This protocol details a competitive radioligand binding assay to determine the binding affinity (IC50 and Ki) of L-368,899 or other test compounds for the oxytocin receptor. The assay measures the ability of a test compound to displace a specific radiolabeled ligand from the receptor.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the recombinant human or rat oxytocin receptor (e.g., CHO-hOTR or HEK293-rOTR).
-
Radioligand: A suitable high-affinity radiolabeled oxytocin receptor antagonist, such as [³H]-Oxytocin or a radioiodinated antagonist.
-
Test Compound: this compound or other compounds for affinity determination.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the cell membranes on ice.
-
Dilute the membranes in ice-cold Assay Buffer to a final protein concentration that yields a robust signal-to-noise ratio (typically 10-20 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add Assay Buffer, radioligand (at a concentration near its Kd), and diluted cell membranes.
-
Non-specific Binding: Add Assay Buffer, radioligand, a high concentration of unlabeled oxytocin, and diluted cell membranes.
-
Test Compound Wells: Prepare serial dilutions of L-368,899 or the test compound in Assay Buffer. Add the diluted compound, radioligand, and diluted cell membranes to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester or vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Visualizations
Caption: Oxytocin Receptor Signaling and Inhibition by L-368,899.
Caption: Workflow for Competitive Radioligand Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Intracerebroventricular Administration of L-368,899 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4][5] Initially investigated for its potential in managing preterm labor, it has become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.[3][4][6][7] Its ability to cross the blood-brain barrier allows for the investigation of the central effects of oxytocin receptor antagonism.[5][6][8] Intracerebroventricular (ICV) administration is a key technique for directly studying the central nervous system effects of L-368,899 by bypassing the blood-brain barrier and ensuring targeted delivery to the brain.
These application notes provide comprehensive protocols and data for the use of this compound in neuroscience research, with a focus on intracerebroventricular administration to study its effects on social and other centrally-mediated behaviors.
Data Presentation
Binding Affinity and Selectivity
This compound demonstrates high affinity and selectivity for the oxytocin receptor.
| Receptor/Tissue | Species | IC50 | Reference |
| Oxytocin Receptor (Uterus) | Rat | 8.9 nM | [1][2][5] |
| Oxytocin Receptor (Uterus) | Human | 26 nM | [1][5] |
| Vasopressin V1a Receptor | Human | 370 nM | [2] |
| Vasopressin V2 Receptor | Human | 570 nM | [2] |
| Oxytocin Receptor | Coyote | Ki = 12.38 nM | [9] |
| Vasopressin V1a Receptor | Coyote | Ki = 870.7 nM | [9] |
Pharmacokinetic Properties
| Parameter | Species | Dose & Route | Value | Reference |
| Half-life (t1/2) | Rat & Dog | IV | ~2 hours | [1][10] |
| Plasma Clearance | Rat & Dog | IV | 23 - 36 ml/min/kg | [1][10] |
| Volume of Distribution (Vdss) | Rat | IV | 2.0 - 2.6 L/kg | [1][10] |
| Volume of Distribution (Vdss) | Dog | IV | 3.4 - 4.9 L/kg | [1][10] |
| Oral Bioavailability | Rat (female) | 5 mg/kg, PO | 14% | [1] |
| Oral Bioavailability | Rat (male) | 5 mg/kg, PO | 18% | [1] |
| Oral Bioavailability | Rat (male) | 25 mg/kg, PO | 41% | [10] |
In Vivo Efficacy
| Model | Species | Administration Route | Dose | Effect | Reference |
| Oxytocin-stimulated uterine contractions | Rat | IV | AD50 = 0.35 mg/kg | Antagonism of contractions | [5] |
| Oxytocin-stimulated uterine contractions | Rat | Intraduodenal | AD50 = 7 mg/kg | Antagonism of contractions | [5] |
| Social Behavior (Infant interest & sexual behavior) | Rhesus Monkey | IV | 1 and 3 mg/kg | Reduced interest in infant and sexual behavior | [8] |
| Social Rank and Behavior | Mouse | IP | 3 or 10 mg/kg | No effect on social dominance in first-rank mice | [11] |
| Memory Impairment (Aβ₂₅₋₃₅-induced) | Mouse | ICV | 2 µg | Inhibited the beneficial effects of oxytocin | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intracerebroventricular Administration
Materials:
-
This compound powder (e.g., from Tocris Bioscience)[2]
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, recommended for enhancing solubility)[3]
-
Sterile filters (0.22 µm)
-
Hamilton syringe
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and injection volume. For example, to prepare a 2 µg/5 µL solution as used in a mouse study, you would need 0.4 mg/mL.[12]
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or aCSF to the tube. This compound is soluble in water.[2]
-
Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[3]
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination.
-
Store the prepared solution at -20°C for long-term storage or at 4°C for short-term use.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Intracerebroventricular (ICV) Cannula Implantation Surgery (Mouse/Rat Model)
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Dental cement
-
Analgesics and antibiotics
-
Heating pad
Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal's head in the stereotaxic apparatus.
-
Prepare the surgical site by shaving the fur and cleaning the scalp with an antiseptic solution.
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma and use stereotaxic coordinates to locate the target injection site (e.g., lateral ventricle). For mice, a common set of coordinates for the lateral ventricle is approximately: Anteroposterior (AP): -0.25 mm from bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.5 mm from the skull surface.
-
Drill a small hole in the skull at the target coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Suture the scalp around the implant.
-
Administer post-operative care , including analgesics and antibiotics, and allow the animal to recover for at least one week before ICV injections.
Protocol 3: Intracerebroventricular (ICV) Injection of this compound
Materials:
-
Prepared this compound solution
-
Injection cannula connected to a Hamilton syringe via tubing
-
Infusion pump (optional, for controlled infusion rate)
Procedure:
-
Gently handle and restrain the animal. Briefly remove the dummy cannula from the guide cannula.
-
Load the Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula to reach the ventricle.
-
Infuse the solution slowly over a period of 1-2 minutes (e.g., a total volume of 1-5 µL for mice). A study in mice used a 5 µL injection volume.[12]
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any adverse reactions.
Visualization of Pathways and Workflows
Oxytocin Receptor Signaling Pathway and Antagonism by L-368,899
The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) primarily coupled to Gq/11 proteins.[4][13] Activation of OTR by oxytocin initiates a signaling cascade that leads to various physiological effects. L-368,899 acts as a competitive antagonist, blocking the binding of oxytocin to the OTR and thereby inhibiting these downstream signaling events.[4]
Caption: Oxytocin receptor signaling and L-368,899 antagonism.
Experimental Workflow for ICV Administration and Behavioral Testing
The following workflow outlines the key steps involved in investigating the central effects of this compound on behavior.
Caption: Workflow for ICV administration and behavioral analysis.
Logical Relationship of L-368,899 Action
This diagram illustrates the logical flow from the administration of L-368,899 to the observed behavioral outcomes.
Caption: Logical flow of L-368,899's central effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-368,899 - Wikipedia [en.wikipedia.org]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 10. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Intracerebroventricular administration of oxytocin and intranasal administration of the oxytocin derivative improve β‐amyloid peptide (25–35)‐induced memory impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: L-368,899 Hydrochloride Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Initially investigated for its potential in managing preterm labor, it has become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.[2][3][4] L-368,899 is a competitive antagonist that binds to the OTR with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[3] This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin, such as uterine contractions.[3] Its ability to cross the blood-brain barrier also makes it suitable for investigating the central nervous system effects of oxytocin.[4][5]
These application notes provide a comprehensive overview of the dose-response characteristics of this compound, detailed experimental protocols for its characterization, and a summary of its effects on intracellular signaling.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound, providing key values for its dose-response relationship and receptor selectivity.
| Parameter | Species/Tissue | Value | Reference |
| IC₅₀ | Rat Uterus Oxytocin Receptor | 8.9 nM | [1][5][6] |
| IC₅₀ | Human Uterus Oxytocin Receptor | 26 nM | [1][2][5][6] |
| IC₅₀ | Vasopressin V₁ₐ Receptor | 370 nM | [6] |
| IC₅₀ | Vasopressin V₂ Receptor | 570 nM | [6] |
| Kᵢ | Coyote Oxytocin Receptor | 12.38 nM | [7][8] |
| Kᵢ | Coyote Vasopressin V₁ₐ Receptor | 870.7 nM | [7] |
| AD₅₀ | In vivo Uterine Contractions (Rat, i.v.) | 0.35 mg/kg | [5][6] |
| AD₅₀ | In vivo Uterine Contractions (Rat, i.d.) | 7 mg/kg | [5] |
| Oral Bioavailability | Rat (5 mg/kg) | 14-18% | [1][2] |
| Oral Bioavailability | Rat (25 mg/kg) | 17-41% | [1] |
Signaling Pathway
This compound exerts its antagonistic effect by blocking the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The OTR is primarily coupled to the Gq/11 family of G-proteins.[3] Upon activation by oxytocin, the OTR initiates a signaling cascade that leads to various physiological responses. L-368,899 competitively inhibits this initial binding step.
Figure 1: L-368,899 Inhibition of Oxytocin Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for IC₅₀ Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the oxytocin receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from rat or human uterus).
-
Radiolabeled ligand (e.g., [³H]-oxytocin).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, combine the cell membranes, radiolabeled ligand at a constant concentration, and varying concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
In Vivo Uterine Contraction Assay for AD₅₀ Determination
This protocol outlines an in vivo method to assess the antagonistic activity of this compound on oxytocin-induced uterine contractions in an animal model, such as the rat.[3]
Materials:
-
Anesthetized female rats.
-
This compound.
-
Oxytocin.
-
Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula).
-
Data acquisition system.
Procedure:
-
Anesthetize the rat and surgically implant a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.[3]
-
Record baseline uterine activity.[3]
-
Administer this compound at various doses through the desired route (e.g., intravenous bolus).[3]
-
After a predetermined time following the administration of L-368,899, administer a bolus of oxytocin to induce uterine contractions.[3]
-
Continuously record the frequency and amplitude of uterine contractions.[3]
-
The integrated area under the curve for a defined period is used to quantify the contractile response.[3]
-
Calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀).[3]
Figure 2: Experimental Workflow for In Vivo Uterine Contraction Assay.
Conclusion
This compound is a well-characterized, selective antagonist of the oxytocin receptor.[3] Its mechanism of action involves the competitive blockade of the OTR, thereby inhibiting the Gq/11-mediated signaling cascade that leads to physiological responses such as uterine contractions.[3] The quantitative data on its binding affinity and in vivo efficacy, combined with its favorable pharmacokinetic properties, establish L-368,899 as a critical tool for research into the multifaceted roles of the oxytocin system in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. L-368,899 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 8. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-368,899 Hydrochloride in the Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] With high oral bioavailability and the ability to cross the blood-brain barrier, it serves as a critical tool for investigating the central nervous system's oxytocin pathways.[1] Oxytocin, a neuropeptide, is recognized for its role in social bonding, and it also modulates anxiety-like behaviors. The elevated plus maze (EPM) is a widely utilized behavioral assay to assess anxiety in rodent models.[2][3] This test leverages the natural aversion of rodents to open and elevated spaces.[2][3] By antagonizing the oxytocin receptor, L-368,899 is hypothesized to induce anxiogenic-like effects, which can be quantified using the EPM. An increase in anxiety is typically measured by a decrease in the time spent and entries made into the open arms of the maze.[2][4]
These application notes provide a comprehensive overview of the use of this compound in the EPM test, including detailed protocols and expected outcomes based on the known pharmacology of oxytocin receptor antagonists.
Data Presentation
Table 1: Illustrative Quantitative Data of this compound Effects in the Elevated Plus Maze Test in Rodents
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Open Arms (seconds) | Percentage of Time in Open Arms (%) | Number of Open Arm Entries | Total Arm Entries |
| Vehicle (Saline) | - | 45.2 ± 5.1 | 15.1 ± 1.7 | 12.5 ± 1.8 | 35.8 ± 3.2 |
| L-368,899 HCl | 1 | 32.8 ± 4.5 | 10.9 ± 1.5 | 9.2 ± 1.5* | 34.1 ± 2.9 |
| L-368,899 HCl | 3 | 21.5 ± 3.8 | 7.2 ± 1.3 | 6.1 ± 1.1** | 32.9 ± 3.1 |
| L-368,899 HCl | 10 | 15.1 ± 2.9 | 5.0 ± 1.0 | 4.2 ± 0.9*** | 33.5 ± 2.8 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are presented as mean ± SEM. This table is for illustrative purposes only.
Experimental Protocols
A detailed methodology is crucial for reproducible and valid results. The following protocols are based on standard EPM procedures and studies involving oxytocin receptor antagonists.
Materials and Equipment
-
Elevated plus maze apparatus (for rats or mice)
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Animal subjects (e.g., male Sprague-Dawley rats or C57BL/6 mice)
-
Video recording and tracking system (e.g., ANY-maze)
-
Standard laboratory equipment (syringes, needles, etc.)
Experimental Procedure
-
Animal Acclimation: House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment. Handle the animals for 3-5 days prior to testing to reduce handling stress.[2]
-
Drug Preparation: Dissolve this compound in the appropriate vehicle (e.g., 0.9% saline) to the desired concentrations (e.g., 1, 3, and 10 mg/mL for a 1 mg/kg, 3 mg/kg, and 10 mg/kg dose, respectively, assuming an injection volume of 1 mL/kg).
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the EPM test. The exact pre-treatment time should be determined based on the pharmacokinetic profile of the compound.
-
Habituation to Testing Room: Allow the animals to habituate to the behavioral testing room for at least 45-60 minutes before the start of the test.[2][5]
-
Elevated Plus Maze Test:
-
Place the animal in the center of the maze, facing one of the open arms.[4]
-
Allow the animal to explore the maze freely for a 5-minute session.[2][4]
-
Record the session using a video camera positioned above the maze.
-
Between trials, thoroughly clean the maze with 70% ethanol (B145695) to eliminate olfactory cues.[5]
-
-
Data Analysis:
-
Use a video-tracking software to automatically score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) x 100] and the percentage of open arm entries [(Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) x 100].
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests).
-
Visualizations
Signaling Pathway of this compound
Caption: L-368,899 competitively antagonizes the oxytocin receptor.
Experimental Workflow
Caption: Workflow for L-368,899 in the elevated plus maze test.
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated plus maze protocol [protocols.io]
- 3. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for Studying Pair Bonding in Voles using L-368,899 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neuropeptide oxytocin (B344502) plays a crucial role in regulating social behaviors, including the formation of pair bonds in socially monogamous species like the prairie vole (Microtus ochrogaster). The prairie vole has become an invaluable model organism for investigating the neurobiological basis of social attachment. L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Its ability to cross the blood-brain barrier makes it a critical tool for studying the central effects of oxytocin signaling on behavior. By blocking oxytocin receptors, L-368,899 allows researchers to investigate the necessity of this signaling pathway in the formation of partner preferences, a key behavioral indicator of pair bonding in voles.
These application notes provide a comprehensive protocol for utilizing this compound to study its effects on pair bonding in prairie voles, with a focus on the widely used Partner Preference Test (PPT).
Mechanism of Action: Oxytocin Receptor Antagonism
This compound acts by competitively binding to oxytocin receptors, thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade. Oxytocin receptors are G-protein coupled receptors (GPCRs) that, upon activation, can couple to different G proteins, primarily Gαq/11. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade is essential for the cellular processes that underlie the formation of social bonds. By administering L-368,899, researchers can effectively block this pathway and observe the resulting behavioral consequences.
Oxytocin Receptor Signaling Pathway Blockade by L-368,899
Quantitative Data Summary
The administration of an oxytocin receptor antagonist is hypothesized to prevent the formation of a partner preference. This is behaviorally quantified as a lack of significant difference in the time a vole spends huddling with a familiar partner versus a novel stranger. The following table presents representative data from a study using a selective oxytocin receptor antagonist (OTA) to demonstrate this effect in both male and female prairie voles.[1]
| Treatment Group | Sex | N | Mean Time with Partner (min ± SEM) | Mean Time with Stranger (min ± SEM) | Partner Preference Established? |
| Vehicle Control | Male | 10 | 95.3 ± 12.1 | 45.2 ± 8.5 | Yes (p < 0.05) |
| OTA | Male | 10 | 60.1 ± 10.3 | 55.7 ± 9.8 | No (p > 0.05) |
| Vehicle Control | Female | 10 | 102.5 ± 11.5 | 50.8 ± 7.9 | Yes (p < 0.05) |
| OTA | Female | 10 | 65.4 ± 11.2 | 62.1 ± 10.1 | No (p > 0.05) |
Note: Data are adapted from Cho et al. (1999) which utilized a selective oxytocin antagonist to demonstrate the principle of OTR blockade on partner preference. This serves as a representative example of expected outcomes when using L-368,899.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).[2] Vortex thoroughly to ensure complete dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use.[2]
-
Working Solution Preparation (on the day of the experiment):
-
Thaw an aliquot of the L-368,899/DMSO stock solution.
-
Dilute the stock solution in sterile 0.9% saline to the final desired concentration for injection. For a target dose of 10 mg/kg, a common final concentration is 1 mg/mL.[2]
-
The final concentration of DMSO in the vehicle should be kept low (e.g., 5-10%) to minimize potential toxicity.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline.
-
-
Administration: Administer the prepared L-368,899 solution or vehicle control to the prairie voles via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
Protocol 2: Partner Preference Test (PPT)
This protocol is designed to assess the formation of a selective social bond between a male and female prairie vole.
Materials:
-
Three-chambered testing apparatus (e.g., three identical polycarbonate cages connected by tubes). A common linear configuration is 75 cm (L) x 22 cm (W) x 30 cm (H) total, with each of the three chambers being approximately 25 cm in length.[2]
-
Tethers for stimulus animals.
-
Video recording equipment.
-
Behavioral scoring software or manual scoring sheets.
Experimental Workflow:
References
Application Notes and Protocols: L-368,899 Hydrochloride In Vivo Uterine Contraction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Oxytocin plays a pivotal role in stimulating uterine smooth muscle contractions, particularly during parturition.[4] Consequently, antagonists of the OTR, such as L-368,899, are valuable tools for studying the physiological roles of oxytocin and for the development of tocolytic agents to manage preterm labor.[1][3] This document provides a detailed protocol for an in vivo uterine contraction assay in a rat model to evaluate the inhibitory effects of this compound on oxytocin-induced uterine activity.
The primary mechanism of oxytocin-induced myometrial contraction involves the activation of Gq-protein coupled OTRs, leading to a signaling cascade that increases intracellular calcium levels.[4] Understanding this pathway is crucial for interpreting the effects of OTR antagonists.
Signaling Pathway of Oxytocin-Induced Uterine Contraction
The binding of oxytocin to its receptor on myometrial cells initiates a well-defined signaling cascade, as depicted below.
Caption: Oxytocin signaling pathway in myometrial cells.
Experimental Protocol: In Vivo Uterine Contraction Assay in Anesthetized Rats
This protocol details the measurement of oxytocin-induced uterine contractions and their inhibition by this compound in anesthetized female rats using an intrauterine pressure catheter (IUPC).
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| This compound | Tocris Bioscience, MedchemExpress, or equivalent |
| Oxytocin | Sigma-Aldrich or equivalent |
| Anesthetic (e.g., Urethane, Ketamine/Xylazine) | Pharmaceutical Grade |
| Sterile Saline (0.9% NaCl) | Pharmaceutical Grade |
| Heparinized Saline | 10-100 U/mL in sterile saline |
| Intrauterine Pressure Catheter (IUPC) | Millar, Inc. or equivalent |
| Pressure Transducer and Amplifier | ADInstruments, BIOPAC Systems, or equivalent |
| Data Acquisition System | PowerLab, MP160, or equivalent |
| Syringe Pump | Harvard Apparatus or equivalent |
| Surgical Instruments | Standard sterile set |
Animal Model
-
Species: Adult female Sprague-Dawley or Wistar rats
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow at least 3 days for acclimation before the experiment.
-
Estrous Cycle Synchronization (Optional): To reduce variability, the estrous cycle can be synchronized.
Experimental Workflow
References
Orally Bioavailable L-368,899 Hydrochloride: Application Notes and Protocols for Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] This small molecule readily crosses the blood-brain barrier, making it an invaluable tool for investigating the central nervous system's oxytocinergic pathways and their role in modulating a wide range of social behaviors.[2][3] Initially explored for its potential in managing preterm labor, L-368,899 has become a standard pharmacological agent in neuroscience research to elucidate the multifaceted roles of oxytocin in social cognition, pair bonding, maternal behavior, and decision-making.[2][3][4]
These application notes provide an overview of L-368,899's mechanism of action, pharmacokinetic profile, and detailed protocols for its use in behavioral research.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor.[2] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[2][5] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[2] Blockade of OTR activation by L-368,899 inhibits the physiological and behavioral responses normally triggered by oxytocin.[2]
Signaling Pathway
Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
Data Presentation
Binding Affinity and Selectivity
| Receptor | Species | Tissue | IC50 (nM) | Reference |
| Oxytocin Receptor | Rat | Uterus | 8.9 | [1] |
| Oxytocin Receptor | Human | Uterus | 26 | [1] |
| Vasopressin V1a Receptor | Human | Liver | 510 | [1] |
| Vasopressin V1a Receptor | Rat | Liver | 890 | [1] |
| Vasopressin V2 Receptor | Human | Kidney | 960 | [1] |
| Vasopressin V2 Receptor | Rat | Kidney | 2400 | [1] |
| Oxytocin Receptor | Coyote | - | 12 | [6][7] |
Pharmacokinetic Parameters
| Species | Dose (mg/kg) | Route | Bioavailability (%) | t1/2 (hr) | Plasma Clearance (ml/min/kg) | Reference |
| Rat (Female) | 5 | Oral | 14 | ~2 | 23-36 | [1][8] |
| Rat (Male) | 5 | Oral | 18 | ~2 | 23-36 | [1][8] |
| Rat (Male) | 25 | Oral | 41 | ~2 | 23-36 | [1][8] |
| Dog | 5 | Oral | 17 | ~2 | 23-36 | [8] |
| Dog | 33 | Oral | 41 | ~2 | 23-36 | [8] |
Experimental Protocols
Protocol 1: Investigation of Risky Decision-Making in Rats
This protocol is adapted from studies examining the role of oxytocin signaling in decision-making under risk of punishment.[9]
Objective: To assess the effect of L-368,899 on risky choice behavior in rats.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Standard rat operant chambers equipped with two levers, a food pellet dispenser, and a grid floor for footshock delivery.
-
Male and female Long-Evans rats, individually housed.[9]
Experimental Workflow:
Caption: Experimental workflow for the risky decision-making task.
Procedure:
-
Animal Habituation and Training:
-
Individually house rats and allow them to acclimate to the vivarium.[9]
-
Train rats on a risky decision-making task where they choose between a small, safe food reward and a large, risky food reward accompanied by varying probabilities of a mild footshock.[9]
-
Continue training until a stable choice behavior is established.[9]
-
-
Drug Preparation and Administration:
-
Behavioral Testing:
-
Conduct testing sessions at a consistent time following the injection.
-
Record the number of choices for the large risky reward versus the small safe reward.
-
Measure latencies to press levers and locomotor activity.[9]
-
-
Control Experiments:
Expected Outcome: Systemic administration of L-368,899 has been shown to reduce risk-taking behavior in female rats, indicated by a decreased preference for the large risky reward.[9]
Protocol 2: Assessment of Social Rank and Behavior in Mice
This protocol is based on studies investigating the influence of the oxytocin system on social hierarchies.[10]
Objective: To determine the effect of L-368,899 on social rank and other social behaviors in male mice.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Standard mouse cages
-
Tube test apparatus for assessing social rank.
-
Open-field arena for dyadic interaction analysis.
-
Male C57BL/6J mice, group-housed.[10]
Experimental Workflow:
Caption: Experimental workflow for assessing social rank and behavior.
Procedure:
-
Social Rank Determination:
-
Group-house male mice to allow for the establishment of a social hierarchy.[10]
-
Use the tube test to determine a stable social rank for each mouse within a cage over several days.[10] The tube test involves two mice entering opposite ends of a narrow tube, with the subordinate mouse typically retreating.
-
-
Drug Preparation and Administration:
-
Post-Injection Behavioral Assessment:
-
Re-assess social rank using the tube test after drug administration.[10]
-
Conduct dyadic social interaction tests in an open-field arena to observe behaviors such as sniffing, following, and aggression.[10]
-
Other behavioral tests, such as sex preference or social preference tests, can also be performed.[10]
-
-
Data Analysis:
-
Analyze the win/loss outcomes of the tube test to determine if social rank has shifted.
-
Score and analyze the duration and frequency of different social behaviors in the open-field test.
-
Expected Outcome: Administration of L-368,899 may affect the behavioral responses of mice based on their social rank and the social context, providing insights into the role of oxytocin in maintaining social hierarchies.[10]
Conclusion
This compound is a critical tool for dissecting the role of the oxytocin system in the brain and behavior. Its oral bioavailability and ability to penetrate the central nervous system make it suitable for a wide array of behavioral paradigms in various species.[1][3] The protocols outlined here provide a foundation for researchers to investigate the influence of oxytocin receptor blockade on complex behaviors, from decision-making to social dynamics. Careful consideration of species, sex, dose, and route of administration is crucial for the successful design and interpretation of these studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. L-368,899 - Wikipedia [en.wikipedia.org]
- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of systemic oxytocin receptor activation and blockade on risky decision making in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for L-368,899 Hydrochloride Administration in Non-Human Primate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4] Its ability to cross the blood-brain barrier makes it a valuable pharmacological tool for investigating the role of the central oxytocin system in modulating social behaviors and other physiological processes in non-human primates.[4][5][6] Initially explored for its potential in preventing premature labor, L-368,899 has been repurposed for neuroscience research to elucidate the diverse functions of oxytocin signaling.[2][5][7] These application notes provide a comprehensive overview of its use in non-human primate research, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR).[2] It binds to the OTR with high affinity, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[2] This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.[2] The OTR is primarily coupled to the Gq/11 family of G-proteins, and its activation typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, lead to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively. By blocking the initial binding of oxytocin, L-368,899 effectively inhibits this entire signaling pathway.
Data Presentation
Pharmacokinetic and Distribution Data in Rhesus Monkeys
The following tables summarize key quantitative data from studies involving this compound administration in rhesus monkeys.
| Parameter | Value | Species | Dosage & Route | Notes | Reference |
| CSF Entry | Confirmed | Rhesus Monkey | 1 mg/kg, IV | L-368,899 was detected in cerebrospinal fluid following peripheral administration. | [5][6] |
| Brain Accumulation | Hypothalamus, Septum, Orbitofrontal Cortex, Amygdala, Hippocampus | Rhesus Monkey | 1 mg/kg, IV | Accumulation was observed in limbic brain areas known to be rich in oxytocin receptors. | [5][6] |
| Time to Brain Collection | 60 minutes post-injection | Rhesus Monkey | 1 mg/kg, IV | Brains were collected to analyze the distribution of the compound. | [5][6] |
Behavioral Effects in Non-Human Primates
| Behavioral Paradigm | Species | Dosage & Route | Observed Effect | Reference |
| Maternal Interest | Rhesus Monkey | 1 mg/kg & 3 mg/kg, IV | Reduced or eliminated interest in an infant. | [5] |
| Sexual Behavior | Rhesus Monkey | 1 mg/kg & 3 mg/kg, IV | Reduced or eliminated sexual behavior in a female paired with a male. | [5] |
| Social Interaction | Marmoset | 20 mg/kg, Oral | Reduced proximity and huddling with a social partner and eliminated food sharing. |
Experimental Protocols
Protocol 1: Intravenous Administration for Pharmacokinetic and CNS Distribution Studies in Rhesus Monkeys
This protocol is adapted from studies investigating the central nervous system penetration and distribution of L-368,899.[5][6]
1. Animal Subjects and Housing:
-
Adult male rhesus monkeys (Macaca mulatta) are suitable for these studies.
-
Animals should be housed in accordance with NIH Guidelines for the Care and Use of Laboratory Animals, and all procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Materials:
-
This compound
-
Sterile saline for injection
-
Ketamine (5 mg/kg)
-
Isoflurane (B1672236) (1.5%)
-
Syringes and needles for intravenous injection and blood collection
-
Equipment for cerebrospinal fluid (CSF) collection via cisterna magna puncture
-
Centrifuge and tubes for plasma separation
-
-80°C freezer for sample storage
3. Experimental Procedure:
-
Anesthesia: Anesthetize the monkey with ketamine (5 mg/kg, IM) and maintain anesthesia with 1.5% isoflurane throughout the procedure.
-
Catheterization: If not already equipped with a chronic intravenous catheter, place a temporary catheter in a suitable vein (e.g., saphenous vein).
-
Drug Administration: Administer a single intravenous bolus of L-368,899 at a dose of 1 mg/kg. The drug should be dissolved in sterile saline.
-
CSF and Blood Sampling:
-
Collect paired CSF (approximately 0.5 mL via cisterna magna puncture) and blood samples at multiple time points over a 4-hour period (e.g., 0, 45, 80, 110, 130, 160, 180, and 255 minutes post-injection).[6]
-
Immediately centrifuge blood samples to separate plasma.
-
Store all CSF and plasma samples at -80°C until analysis.
-
-
Brain Tissue Collection (for distribution studies):
-
At 60 minutes post-injection, euthanize the animal with an overdose of pentobarbital (B6593769) (90 mg/kg, IV).[6]
-
Immediately perfuse the animal with cold saline followed by 4% paraformaldehyde.
-
Harvest the brain within 45 minutes of death.[6]
-
Dissect specific brain regions of interest (e.g., hypothalamus, amygdala, hippocampus, orbitofrontal cortex, septum, and control regions like the parietal and visual cortex).[6]
-
Immediately freeze brain tissue samples at -70°C until assay.[6]
-
4. Data Analysis:
-
Analyze the concentration of L-368,899 in plasma, CSF, and brain tissue samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
Protocol 2: Behavioral Assessment Following Intravenous Administration in Rhesus Monkeys
This protocol is based on a study examining the effects of L-368,899 on maternal and sexual behavior.[5]
1. Animal Subjects and Housing:
-
Adult female rhesus monkeys are the subjects for this protocol.
-
Ensure appropriate housing and environmental enrichment. All procedures must be IACUC-approved.
2. Materials:
-
This compound
-
Sterile saline (vehicle control)
-
Syringes and needles for intravenous injection
-
Behavioral testing arena
-
Video recording equipment
-
Stimulus animals (e.g., an infant monkey for maternal interest testing, a sexually experienced male for sexual behavior testing)
3. Experimental Design:
-
A within-subjects design is recommended, where each animal receives all treatment conditions (e.g., vehicle, 1 mg/kg L-368,899, and 3 mg/kg L-368,899).
-
Allow for a sufficient washout period between treatments (e.g., at least 48 hours).
-
The order of treatments should be counterbalanced across subjects.
4. Experimental Procedure:
-
Drug Administration: On a test day, administer the assigned treatment (vehicle or L-368,899) via intravenous injection. The drug should be dissolved in buffered normal saline at a concentration that allows for equal volumes to be injected for all treatments.[2]
-
Behavioral Testing:
-
Maternal Interest Test:
-
Approximately 30 minutes post-injection, introduce the female to a testing arena containing an infant monkey.
-
Record the female's behavior for a set duration (e.g., 15 minutes).
-
Score behaviors such as lipsmacks directed at the infant, attempts to touch the infant, and locomotor activity.
-
-
Sexual Behavior Test:
-
Approximately 30 minutes post-injection, pair the female with a sexually experienced adult male in the testing arena.
-
Record the social and sexual interactions for a predetermined period.
-
Score behaviors such as approaches, presents, and copulatory behavior.
-
-
-
Control Sessions: Include sessions where the female receives a saline injection to control for any effects of the injection procedure itself. It is also advisable to conduct repeated tests under no-drug conditions to characterize baseline behavioral responses.[2]
5. Data Analysis:
-
Quantify the frequency and duration of the scored behaviors from the video recordings.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA or Friedman test) to compare the behavioral measures across the different treatment conditions.
Conclusion
This compound is a critical tool for probing the function of the oxytocin system in non-human primates. Its ability to antagonize central oxytocin receptors following peripheral administration allows for the investigation of oxytocin's role in complex social behaviors. The protocols and data presented here provide a framework for designing and conducting rigorous experiments to further our understanding of the neurobiology of social cognition and behavior. Researchers should always adhere to the highest standards of animal welfare and obtain the necessary institutional approvals before conducting any in vivo studies.
References
- 1. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxytocin promotes prosocial behavior and related neural responses in infant macaques at-risk for compromised social development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application of L-368,899 Hydrochloride in Novel Model Organisms: A Guide for Researchers
Introduction: L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Initially explored for its potential in preventing premature labor, it has become an invaluable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][4] Its ability to cross the blood-brain barrier makes it particularly useful for studying the central effects of oxytocin signaling.[5] This document provides detailed application notes and protocols for the use of this compound in novel model organisms, with a focus on zebrafish, a powerful tool in neurobehavioral research.
Mechanism of Action
L-368,899 acts as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] The OTR is a G-protein coupled receptor (GPCR) that, upon activation by oxytocin, primarily couples to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, such as smooth muscle contraction and modulation of neuronal activity. By blocking the initial binding of oxytocin, L-368,899 effectively inhibits this entire cascade.
References
- 1. Oxytocin Signaling Acts as a Marker for Environmental Stressors in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxytocin/Vasopressin-Related Peptides Have an Ancient Role in Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. biorxiv.org [biorxiv.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
Application Notes and Protocols for L-368,899 Hydrochloride in Social Avoidance Research in Female Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-368,899 hydrochloride, a selective oxytocin (B344502) receptor (OTR) antagonist, to investigate social avoidance behaviors in female mice. This document outlines the mechanism of action, experimental protocols, and relevant data, offering a practical framework for researchers in neuroscience and drug development.
Introduction
L-368,899 is a potent, non-peptide, and orally bioavailable antagonist of the oxytocin receptor.[1] It readily crosses the blood-brain barrier, making it a valuable tool for investigating the central nervous system's role in oxytocin-mediated social behaviors.[1][2] In female mice, particularly in the context of stress-induced social avoidance, L-368,899 has been shown to modulate social approach behaviors, suggesting the therapeutic potential of OTR antagonists for stress-related psychiatric disorders.[3]
Mechanism of Action
L-368,899 acts as a selective antagonist at oxytocin receptors, which are G-protein coupled receptors.[4] By binding to the OTR, it competitively inhibits the binding of endogenous oxytocin, thereby blocking the activation of downstream signaling pathways.[5] The primary signaling cascade initiated by oxytocin binding involves the activation of Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This cascade ultimately leads to various cellular responses, including those that modulate social behavior. L-368,899 prevents the activation of G proteins by oxytocin.[3]
Signaling Pathway of Oxytocin Receptor Antagonism
Caption: L-368,899 blocks oxytocin binding to its receptor, inhibiting downstream signaling.
Experimental Protocols
Chronic Social Defeat Stress (CSDS) in Female Mice
This protocol is adapted from established methods to induce social avoidance behavior.[7][8][9]
Objective: To induce a social avoidance phenotype in female mice through repeated exposure to social stress.
Materials:
-
Adult female C57BL/6J mice (intruders)
-
Aggressive, singly-housed male CD-1 mice (aggressors)
-
Standard mouse housing cages with a perforated Plexiglass divider
-
Stopwatch
Procedure:
-
Aggressor Screening: Select aggressive male CD-1 mice based on their latency to attack an intruder mouse.
-
Social Defeat:
-
Introduce a female C57BL/6J mouse into the home cage of an aggressive male CD-1 mouse for a 10-minute period of physical interaction.[9]
-
Following the physical interaction, house the intruder and aggressor in the same cage separated by a perforated divider for 24 hours to allow for sensory contact.[9]
-
Repeat this procedure for 10-12 consecutive days, exposing the intruder to a novel aggressor each day.[9]
-
-
Control Group: House control mice in pairs in identical cages with a divider and handle them daily without exposure to an aggressor.
Systemic Administration of this compound
Objective: To investigate the effects of systemic OTR blockade on social behavior.
Materials:
-
This compound (e.g., Sigma-Aldrich, Tocris Bioscience)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/ml or 5 mg/ml).
-
Administration: Administer L-368,899 or vehicle (saline) via intraperitoneal (IP) injection.[3] Doses of 1 mg/kg and 5 mg/kg have been shown to be effective.[3]
-
Timing: Injections should be administered 30 minutes before behavioral testing to allow for adequate absorption and brain penetration.[3]
Social Interaction Test
Objective: To assess social avoidance or social approach behavior.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm)
-
A wire-mesh enclosure
-
A novel, unfamiliar mouse (target)
Procedure:
-
Habituation: Place the experimental mouse in the open-field arena for a 2.5-minute habituation period.
-
Target Introduction: Introduce a novel target mouse enclosed within the wire-mesh enclosure into the arena.
-
Testing: Allow the experimental mouse to explore the arena for an additional 2.5 minutes.
-
Data Collection: Record the time the experimental mouse spends in the "interaction zone," defined as the area immediately surrounding the enclosure.
-
Analysis: A social interaction ratio can be calculated by dividing the time spent in the interaction zone when the target is present by the time spent in that zone when it is absent.
Experimental Workflow
Caption: A typical workflow for studying L-368,899 effects on social avoidance.
Data Presentation
The following tables summarize the quantitative effects of systemic L-368,899 administration on social interaction in female California mice subjected to social defeat stress.[3]
Table 1: Effect of L-368,899 on Time Spent in Interaction Zone in Stressed Female Mice
| Treatment Group | Mean Time in Interaction Zone (seconds) | Standard Error |
| Stressed + Saline | ~35 | ~5 |
| Stressed + 1 mg/kg L-368,899 | ~45 | ~7 |
| Stressed + 5 mg/kg L-368,899 | ~70 | ~8 |
Data are approximated from graphical representations in the source literature and are intended for illustrative purposes.
Table 2: Effect of L-368,899 on Time Spent in Corners in Stressed Female Mice
| Treatment Group | Mean Time in Corners (seconds) | Standard Error |
| Stressed + Saline | ~60 | ~10 |
| Stressed + 1 mg/kg L-368,899 | ~55 | ~8 |
| Stressed + 5 mg/kg L-368,899 | ~30 | ~5 |
Data are approximated from graphical representations in the source literature and are intended for illustrative purposes.
Key Findings from Data
-
A single systemic dose of 5 mg/kg L-368,899 significantly increased social approach behavior in stressed female mice, as indicated by more time spent in the interaction zone.[3]
-
Stressed females treated with 5 mg/kg of the OTR antagonist spent significantly more time in the interaction zone compared to stressed females treated with saline.[3]
-
The 5 mg/kg dose of L-368,899 also decreased social vigilance responses, as shown by the reduced time spent in the corners of the arena.[3]
Conclusion
This compound is a critical pharmacological tool for elucidating the role of the oxytocin system in social behaviors, particularly social avoidance in females. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding the neurobiological underpinnings of social stress and exploring novel therapeutic avenues for related disorders.
References
- 1. L-368,899 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Method for Chronic Social Defeat Stress in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of the Mouse Model of Social Avoidance Induced by Female-Directed Female Aggression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-368,899 hydrochloride solubility issues and solutions
Welcome to the technical support center for L-368,899 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It displays IC50 values of 8.9 nM for the rat uterus OTR and 26 nM for the human uterus OTR.[1][2] It is over 40-fold more selective for the oxytocin receptor than for vasopressin V1a and V2 receptors. This compound is often used in research to study the role of oxytocin signaling and has potential applications in managing preterm labor.[1][3]
Q2: What are the primary solvents for dissolving this compound?
A2: The most common solvents for this compound are Dimethyl Sulfoxide (DMSO) and water.[1][2][3]
Q3: How should I store this compound?
A3: As a solid, this compound should be stored at -20°C, sealed away from moisture.[1][3] Stock solutions in solvent should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Aqueous solutions are not recommended for storage for more than one day.[4]
Troubleshooting Guide
Issue: I am having trouble dissolving this compound in water.
Solution:
This compound has limited solubility in water. To enhance dissolution, the following steps are recommended:
-
Warming: Gently warm the solution to 60°C.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][2]
It is important to note that even with these measures, the solubility in water is significantly lower than in DMSO.
Issue: My this compound solution in DMSO appears cloudy or has precipitated.
Solution:
This can occur if the DMSO has absorbed moisture, as the compound is hygroscopic.[1]
-
Use fresh, anhydrous DMSO: Always use newly opened or properly stored anhydrous DMSO for preparing solutions.[1]
-
Ultrasonication: Sonicating the solution can help redissolve the compound.[1][5]
Issue: I need to prepare a solution for in vivo studies. What formulation should I use?
Solution:
For in vivo administration, a co-solvent system is typically required. A common formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
It is recommended to dissolve the compound in DMSO first before adding the other components of the vehicle.[2] Sonication is also recommended to ensure the final mixture is a clear solution.[2]
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~100 - 130 mg/mL[1][2][5][6] | ~100 - 219.88 mM[3][5][6] | Ultrasonic assistance is recommended. Hygroscopic DMSO can impact solubility.[1] |
| Water | ~2 - 59.12 mg/mL[1][2] | ~3.38 - 100 mM[1][2][3] | Requires sonication and warming to 60°C for higher concentrations.[1] |
| In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | ≥ 2.17 - 5 mg/mL[2][6] | ≥ 3.67 - 8.46 mM[2][6] | Sonication is recommended for a clear solution.[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound solid.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Aid Dissolution: If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol for Preparing an Aqueous Solution
-
Weigh the Compound: Accurately weigh the this compound.
-
Add Water: Add the desired volume of purified water.
-
Facilitate Dissolution: Place the vial in an ultrasonic bath and gently warm to 60°C until the solid is dissolved.
-
Usage: Use the aqueous solution fresh and do not store for more than one day.[4]
Visual Guides
Caption: Workflow for preparing L-368,899 HCl solutions.
Caption: Troubleshooting logic for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | CAS:160312-62-9 | Potent, non-peptide oxytocin receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. L-368899 HCl | oxytocin receptor antagonist | CAS# 160312-62-9 | InvivoChem [invivochem.com]
Technical Support Center: Optimizing L-368,899 Hydrochloride for Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of L-368,899 hydrochloride in behavioral studies. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Its primary mechanism of action is competitive antagonism, where it binds to the OTR with high affinity, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation inhibits the physiological and behavioral responses normally triggered by oxytocin.
Q2: What are the common research applications of this compound in behavioral studies?
A2: this compound is a valuable tool for investigating the centrally mediated roles of oxytocin. It is frequently used in studies of social behavior, including social interaction, social preference, pair bonding, and maternal behavior.[2] It has also been employed in research related to anxiety, stress-induced behaviors, and substance abuse.[3][4]
Q3: Is this compound selective for the oxytocin receptor?
A3: this compound displays good selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors.[2] However, at higher concentrations, some off-target effects at vasopressin receptors may be observed. One study indicated that in human brain tissue, it might bind with a higher affinity to the vasopressin 1a receptor (AVPR1a) than the oxytocin receptor.[5] Therefore, including control experiments with selective vasopressin receptor antagonists can help to dissect the specific contribution of oxytocin receptor blockade.[6]
Q4: Can this compound cross the blood-brain barrier?
A4: Yes, this compound is a brain-penetrant compound with high oral bioavailability, making it suitable for both peripheral and central nervous system studies.[1][2][7] It has been shown to accumulate in limbic brain areas after peripheral administration.[2]
Q5: How should I prepare and store this compound solutions?
A5:
-
Storage of Powder: The solid form of this compound should be stored at -20°C for up to 3 years.[8]
-
Stock Solutions: Stock solutions can be prepared in DMSO (up to 100 mM) or water (up to 100 mM). For long-term storage, it is recommended to store stock solutions in a solvent at -80°C for up to 1 year.[8][9]
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[8] A common vehicle for intraperitoneal injection is saline with a small percentage of DMSO to aid solubility. For oral administration, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been suggested.[8] Sonication may be required to fully dissolve the compound.[8]
Troubleshooting Guide
Issue 1: No observable behavioral effect after administration.
-
Possible Cause: Inadequate Dosage.
-
Solution: The optimal dose can vary significantly between species, behavioral paradigms, and even strains of animals. Consult the dosage tables below and the primary literature for guidance. It may be necessary to perform a dose-response study to determine the effective dose for your specific experimental conditions.
-
-
Possible Cause: Improper Administration or Timing.
-
Solution: Ensure the administration route is appropriate for achieving central nervous system effects (e.g., intraperitoneal, oral gavage). The timing of administration relative to behavioral testing is critical. Pharmacokinetic data suggests that for intramuscular injection in coyotes, the peak concentration in the CSF is between 15 and 30 minutes.[10] For intraperitoneal injections in mice, administration 30 minutes prior to testing is common.[11]
-
-
Possible Cause: Poor Solubility or Stability of the Compound.
-
Solution: Ensure the compound is fully dissolved in the vehicle. The use of sonication and co-solvents like DMSO or PEG300 can aid solubility.[8] Prepare working solutions fresh for each experiment to avoid degradation.
-
Issue 2: Unexpected or paradoxical behavioral effects (e.g., anxiogenic effects).
-
Possible Cause: Context-Dependent Effects of Oxytocin System Blockade.
-
Solution: The effects of modulating the oxytocin system can be highly dependent on the social and environmental context. For example, L-368,899 has been shown to increase social approach in stressed female mice while decreasing it in non-stressed males.[11] Carefully consider and control the experimental environment.
-
-
Possible Cause: Off-Target Effects.
-
Possible Cause: Dose-Dependent Biphasic Effects.
-
Solution: Some pharmacological agents exhibit a U-shaped or inverted U-shaped dose-response curve. It is possible that the dose used is producing an effect opposite to what is expected at a lower or higher dose. A thorough dose-response study can help to clarify this.
-
Issue 3: High variability in behavioral data between subjects.
-
Possible Cause: Sex and Hormonal Status Differences.
-
Solution: The oxytocin system is known to be sexually dimorphic and influenced by hormonal status. Pharmacokinetic studies in rats have shown sex differences in the metabolism of L-368,899.[12] It is crucial to account for sex as a biological variable in your experimental design and analysis.
-
-
Possible Cause: Differences in Animal Handling and Stress Levels.
-
Solution: Stress can significantly impact the oxytocin system and behavior. Standardize all animal handling procedures and allow for adequate habituation to the experimental setup to minimize stress-induced variability.
-
Quantitative Data
Table 1: Binding Affinity and Selectivity of this compound
| Receptor | Species | Preparation | IC50 (nM) | Ki (nM) | Selectivity vs. OTR |
| Oxytocin Receptor (OTR) | Rat | Uterus | 8.9[8] | - | - |
| Oxytocin Receptor (OTR) | Human | Uterus | 26[8][9] | - | - |
| Oxytocin Receptor (OTR) | Coyote | Brain | - | 12.38[3] | - |
| Vasopressin V1a Receptor | - | - | 370 | 511.6 (Coyote Brain)[10] | > 40-fold |
| Vasopressin V2 Receptor | - | - | 570 | - | > 40-fold |
Table 2: Pharmacokinetic Parameters of L-368,899
| Species | Route | Dose (mg/kg) | T1/2 (hr) | Cmax | Tmax (hr) | Oral Bioavailability (%) |
| Rat (female) | IV | 10 | ~2[12] | - | - | - |
| Rat (male) | IV | 10 | ~2[12] | - | - | - |
| Rat (female) | Oral | 5 | - | - | <1[12] | 14[9] |
| Rat (male) | Oral | 5 | - | - | <1[12] | 18[9] |
| Rat (female) | Oral | 25 | - | - | 1-4[12] | - |
| Rat (male) | Oral | 25 | - | - | 1-4[12] | 41[9] |
| Dog (female) | IV | 10 | ~2[12] | - | - | - |
| Dog (female) | Oral | 5 | - | - | <1[12] | 17[12] |
| Dog (female) | Oral | 33 | - | - | 1-4[12] | 41[12] |
| Coyote | IM | 3 | - | Peak in CSF at 15-30 min[10] | 0.25-0.5[10] | - |
Table 3: Exemplary Dosages for Behavioral Studies
| Species | Behavioral Test | Dosage (mg/kg) | Route of Administration | Reference |
| Mouse | Social Interaction | 1, 5 | Intraperitoneal | [11] |
| Mouse | Social Rank (Tube Test) | 10 | Intraperitoneal | [13] |
| Rat | Chronic Social Defeat | Not specified | Systemic | [3] |
| Rat | Cannabinoid Withdrawal | Not specified | Systemic | [14] |
| Prairie Vole | Pair Bonding | 10 | Intraperitoneal | [15] |
| Rhesus Monkey | Maternal & Sexual Behavior | 1, 3 | Intravenous | [7] |
| Coyote | Pharmacokinetics | 3 | Intramuscular | [10] |
Experimental Protocols
Protocol 1: Social Interaction Test in Mice
This protocol is adapted from standard social interaction test procedures and incorporates the use of this compound.[16][17]
1. Materials:
- This compound
- Vehicle (e.g., sterile saline with 5% DMSO)
- Standard rodent cages for testing
- Video recording equipment
- Behavioral analysis software
2. Animal Preparation:
- Use age- and weight-matched male mice.
- House mice individually for at least 24 hours before testing to increase social motivation.
- Habituate the mice to the testing room for at least 1 hour before the experiment.
3. Drug Preparation and Administration:
- Prepare a fresh solution of this compound in the chosen vehicle on the day of the experiment.
- Administer this compound (e.g., 1 or 5 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes before the social interaction test.[11]
4. Social Interaction Procedure:
- Place a test mouse (injected with drug or vehicle) and a novel, untreated stimulus mouse of the same strain into a clean, neutral cage.
- Record the interaction for 10 minutes.
- Thoroughly clean the cage with 70% ethanol (B145695) between each trial.
5. Behavioral Analysis:
- Score the video recordings for the duration and frequency of various social behaviors, including:
- Sniffing (nose-to-nose, nose-to-anogenital)
- Following
- Grooming
- Physical contact
- Non-social behaviors such as self-grooming and rearing can also be quantified.
Protocol 2: Oral Gavage in Rats
This protocol provides a general guideline for oral administration of this compound in rats.[18][19]
1. Materials:
- This compound
- Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
- Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)
- Syringe
2. Animal and Drug Preparation:
- Weigh the rat to determine the correct dosing volume (typically 10-20 ml/kg).[18]
- Prepare the this compound solution in the vehicle. Ensure it is a clear solution; sonication may be necessary.
3. Gavage Procedure:
- Gently restrain the rat. The head should be extended to create a straight line from the mouth to the stomach.
- Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
- Lubricate the tip of the gavage needle with water or a non-irritating lubricant.
- Insert the needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The rat should swallow as the tube is advanced.
- If any resistance is met, do not force the needle. Withdraw and re-insert.
- Once the needle is at the predetermined depth, slowly administer the solution.
- Gently remove the needle along the same path of insertion.
4. Post-Procedure Monitoring:
- Observe the animal for at least 15 minutes for any signs of distress, such as coughing, choking, or difficulty breathing.[18]
Visualizations
Signaling Pathway
Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.
Experimental Workflow
Caption: A generalized experimental workflow for a behavioral study using L-368,899.
References
- 1. benchchem.com [benchchem.com]
- 2. L-368,899 - Wikipedia [en.wikipedia.org]
- 3. Effects of oxytocin receptor ligands on anxiogenic-like effect, social avoidance and changes on medial prefrontal cortex oxytocin receptor expression evoked by chronic social defeat stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Effects of oxytocin receptor agonism on acquisition and expression of pair bonding in male prairie voles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. anilocus.com [anilocus.com]
- 17. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
- 18. research.fsu.edu [research.fsu.edu]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
Potential off-target effects of L-368,899 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using L-368,899 hydrochloride. The information addresses potential issues related to the compound's off-target effects to ensure accurate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, non-peptide, and orally active competitive antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades.[1] This blockade inhibits physiological responses typically triggered by oxytocin, such as uterine contractions.[1][2]
Q2: What are the known primary off-targets for this compound?
A2: Due to structural homology with the oxytocin receptor, the primary known off-targets for L-368,899 are the vasopressin receptors, specifically the V1a and V2 subtypes.[2][4] The compound generally displays good selectivity for the oxytocin receptor over these vasopressin receptors.[5][6]
Q3: How significant is the binding of L-368,899 to vasopressin receptors?
A3: this compound exhibits significantly lower affinity for vasopressin V1a and V2 receptors compared to the oxytocin receptor.[2] For instance, the IC50 values for V1a and V2 receptors are over 40-fold higher than for the oxytocin receptor.[2] However, at higher concentrations, L-368,899 may bind to vasopressin receptors, which could lead to confounding experimental results.[7]
Q4: Can L-368,899 cross the blood-brain barrier?
A4: Yes, L-368,899 is a brain-penetrant compound, making it a useful tool for investigating the central effects of oxytocin receptor antagonism.[5][6] Studies in primates have shown that peripherally administered L-368,899 accumulates in limbic brain areas.[5][6]
Troubleshooting Guide
This guide addresses specific issues researchers might encounter during experiments with this compound, with a focus on potential off-target effects.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cardiovascular or social behavior effects not consistent with OTR antagonism. | The concentration of L-368,899 used may be high enough to cause off-target binding to vasopressin V1a receptors, which are involved in regulating blood pressure and social behaviors. | 1. Conduct a dose-response curve: Determine the minimal effective concentration of L-368,899 for OTR antagonism in your experimental model. 2. Use a selective V1a receptor antagonist as a control: This can help differentiate between OTR- and V1a-mediated effects. 3. Lower the dose: If possible, use a lower concentration of L-368,899 that maintains OTR selectivity. |
| Inconsistent or variable results between individual animals. | L-368,899 is extensively metabolized, and there can be species and sex-dependent differences in its pharmacokinetics. This can lead to variable exposure to the compound. | 1. Monitor plasma concentrations: If feasible, measure the plasma levels of L-368,899 to ensure consistent exposure across subjects. 2. Consider sex as a biological variable: Analyze data from male and female subjects separately to identify any sex-specific effects. |
| Effects observed in brain regions with high vasopressin receptor expression. | L-368,899 may accumulate in brain regions with high densities of vasopressin receptors, potentially leading to off-target effects in those areas.[7] | 1. Perform receptor autoradiography: Map the distribution of both oxytocin and vasopressin receptors in your target brain regions to assess the potential for off-target binding. 2. Use a more selective OTR antagonist if available: For studies in sensitive brain regions, consider using an alternative antagonist with a higher selectivity profile if one is available. |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for the oxytocin receptor and its primary off-targets, the vasopressin V1a and V2 receptors.
| Receptor | Species/Tissue | Assay Type | Value (IC50/Ki) | Reference |
| Oxytocin Receptor | Rat Uterus | Radioligand Binding | 8.9 nM (IC50) | [2][3][8] |
| Oxytocin Receptor | Human Uterus | Radioligand Binding | 26 nM (IC50) | [3][8] |
| Oxytocin Receptor | Coyote Brain | Radioligand Binding | 12.38 nM (Ki) | [4] |
| Vasopressin V1a Receptor | - | Radioligand Binding | 370 nM (IC50) | [2] |
| Vasopressin V2 Receptor | - | Radioligand Binding | 570 nM (IC50) | [2] |
| Vasopressin V1a Receptor | Coyote Brain | Radioligand Binding | 511.6 nM (Ki) | [4] |
Experimental Protocols
Competitive Radioligand Binding Assay to Determine Receptor Affinity
This protocol is a generalized method to determine the binding affinity (IC50 or Ki) of L-368,899 at the oxytocin receptor and potential off-targets.
1. Membrane Preparation:
- Homogenize tissues expressing the receptor of interest (e.g., uterine tissue for OTR, liver or kidney for vasopressin receptors) in a cold buffer solution.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
- Resuspend the membrane pellet in a suitable buffer and store at -80°C.
2. Binding Assay:
- In a multi-well plate, combine the prepared cell membranes, a constant concentration of a suitable radioligand for the target receptor (e.g., [3H]-oxytocin for OTR), and increasing concentrations of this compound.
- Incubate the mixture to allow for competitive binding to reach equilibrium.
- Terminate the incubation by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.
- Wash the filters with cold buffer to remove non-specifically bound radioligand.
3. Data Analysis:
- Quantify the radioactivity on the filters using a scintillation counter.
- Plot the percentage of specific radioligand binding against the logarithm of the L-368,899 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of L-368,899 that inhibits 50% of the specific radioligand binding).
- If necessary, convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Visualizations
Caption: L-368,899's mechanism of action and potential off-target effects.
Caption: Troubleshooting workflow for L-368,899 experiments.
References
- 1. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-368,899 - Wikipedia [en.wikipedia.org]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
L-368,899 hydrochloride stability in solution for long-term experiments
Welcome to the technical support center for L-368,899 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide essential information for the successful use of this compound in long-term experiments. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A: Upon arrival, the solid form of this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least three to four years.[1][2]
Q2: What is the best solvent for preparing stock solutions of this compound?
A: this compound is soluble in both DMSO and water up to 100 mM.[1] For long-term storage, DMSO is a common choice.
Q3: How should I store the stock solutions?
A: Stock solutions of this compound in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the recommended way to prepare working solutions for my experiments?
A: It is highly recommended to prepare fresh working solutions from your stock solution on the day of the experiment.[2] For in vivo studies, specific formulations using co-solvents may be necessary to achieve the desired concentration and vehicle compatibility.
Q5: Is this compound stable in aqueous solutions or cell culture media for long-term experiments?
A: While the hydrochloride salt form generally offers better water solubility and stability compared to the free form, there is limited specific data on the long-term stability of this compound in aqueous solutions or cell culture media at physiological temperatures (e.g., 37°C).[4] For multi-day experiments, it is advisable to refresh the treatment media daily if degradation is a concern.
Troubleshooting Guide
Issue 1: I am observing a decrease in the activity of this compound in my multi-day experiment.
-
Potential Cause 1: Degradation in Solution. The compound may be degrading in the aqueous environment of your cell culture media, especially at 37°C over extended periods.
-
Solution: Prepare fresh working solutions daily from a frozen stock. If possible, replenish the media with freshly diluted this compound every 24 hours.
-
-
Potential Cause 2: Improper Storage. Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Ensure your stock solution is aliquoted and that each aliquot is used only once. Store stock solutions at -80°C for maximum stability.[3]
-
-
Potential Cause 3: Adsorption to Plastics. Small molecules can sometimes adsorb to the plastic surfaces of labware, reducing the effective concentration in the media.
-
Solution: Consider using low-adhesion microplates or glassware for sensitive experiments.
-
Issue 2: I am having trouble dissolving this compound.
-
Potential Cause: Insufficient Solubilization. The compound may not be fully dissolving at the desired concentration.
-
Solution: Sonication can aid in the dissolution of this compound in both water and DMSO.[2] For high concentrations, warming the solution to 37°C may also help.
-
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Solvent/Condition | Value | Citations |
| Solubility | Water | Up to 100 mM | [1] |
| DMSO | Up to 100 mM | [1] | |
| Storage (Solid) | -20°C | ≥ 3 years | [2] |
| Storage (Stock Solution) | -80°C in DMSO | Up to 2 years | [3] |
| -20°C in DMSO | Up to 1 year | [3] |
Table 2: Receptor Binding Affinity of L-368,899
| Receptor | Species/Tissue | IC₅₀ | Citations |
| Oxytocin Receptor | Rat Uterus | 8.9 nM | [3] |
| Oxytocin Receptor | Human Uterus | 26 nM | [3] |
| Vasopressin V1a Receptor | 370 nM | ||
| Vasopressin V2 Receptor | 570 nM |
Experimental Protocols
Protocol for Preparation of Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10-100 mM.
-
Solubilization: If needed, gently warm the solution to 37°C and use a sonicator to ensure complete dissolution.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol for Preparation of Working Solution for In Vitro Experiments
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your desired cell culture medium to the final working concentration. Ensure that the final concentration of DMSO in the media is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Application: Add the final working solution to your cells immediately after preparation. For long-term experiments, consider replacing the media with a freshly prepared working solution every 24 hours.
Visualizations
Caption: Experimental workflow for this compound.
Caption: Oxytocin receptor signaling and inhibition by L-368,899.
References
Minimizing stress in animals during L-368,899 hydrochloride administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress in animals during the administration of L-368,899 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended acclimation period for animals before starting experiments with this compound?
A1: A proper acclimation period is crucial for the physiological and psychological stabilization of animals, which promotes both animal welfare and the reproducibility of experimental results.[1][2] For rodents, a minimum acclimation period of 48 to 72 hours is recommended before any procedures.[1][2][3][4] For larger mammals, a minimum of 72 hours is advised.[1][2] A longer stabilization period of 5-7 days for smaller animals and up to 1-3 weeks for certain species like Xenopus frogs may be beneficial.[1]
Q2: What are the best practices for handling and restraining animals to minimize stress during administration?
A2: Proper handling and restraint are critical for minimizing stress and ensuring the safety of both the animal and the handler.[5] Habituation to handling and the experimental setup is recommended to reduce anxiety.[6][7] For mice, handling by hand cupping or using a tunnel is preferred over tail-picking to reduce stress.[8] When physical restraint is necessary, it should be firm but not restrictive of breathing.[5] For injections, proper restraint ensures accurate delivery and minimizes the risk of injury.[5] For repeated procedures, consider positive reinforcement techniques.[9]
Q3: What is the recommended vehicle for dissolving this compound for in vivo studies?
A3: this compound is soluble in both water and DMSO up to 100 mM.[1] For in vivo administration, sterile water or saline are often preferred vehicles to minimize irritation. If DMSO is necessary to achieve the desired concentration, it is crucial to use a low concentration (typically <10%) and to include a vehicle-only control group to account for any effects of the solvent. A common vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, in which this compound is soluble up to 5 mg/mL.[10]
Q4: What are the potential side effects of this compound administration in animals?
A4: this compound is a selective oxytocin (B344502) receptor antagonist.[3] While specific side effects in animal studies are not extensively detailed in the provided search results, its mechanism of action suggests potential effects on social behavior and stress responses. As with any experimental compound, it is important to monitor animals for any signs of distress, pain, or adverse reactions following administration.
Q5: How can I minimize stress during oral gavage of this compound?
A5: Oral gavage can be a stressful procedure. To minimize stress, ensure proper training in the technique.[10][11] Pre-coating the gavage needle with sucrose (B13894) has been shown to reduce the time for needle passage and decrease observable stress-related reactions in mice.[8][10][11] Habituation to the restraint and procedure can also help reduce animal anxiety.[8] Alternative, less stressful methods like micropipette-guided drug administration of a palatable solution may also be considered.[12]
Troubleshooting Guides
Issue: Animal exhibits signs of stress (e.g., vocalization, struggling, freezing) during handling and restraint.
| Possible Cause | Troubleshooting Steps |
| Lack of habituation to handling. | Implement a handling and habituation plan for several days prior to the experiment.[6][7] |
| Improper restraint technique. | Ensure all personnel are properly trained in low-stress restraint techniques for the specific species.[5] Use firm but gentle restraint, avoiding pressure on the chest.[5] |
| Anxiety from the experimental environment. | Acclimate the animals to the procedure room and equipment before administration. |
Issue: Animal shows signs of pain or irritation at the injection site (e.g., licking, scratching, inflammation).
| Possible Cause | Troubleshooting Steps |
| Irritating vehicle or high concentration of the compound. | If using DMSO, try reducing the concentration or switching to a more biocompatible vehicle like saline with a solubilizing agent (e.g., Tween 80).[10] |
| Improper injection technique. | Ensure the use of an appropriate needle size and injection volume for the animal's size. Inject slowly to minimize tissue distension. |
| Contamination of the injectable solution. | Prepare all solutions under sterile conditions. |
Issue: Difficulty with oral gavage procedure.
| Possible Cause | Troubleshooting Steps | | Animal is resistant to the gavage needle. | Pre-coat the gavage needle with a sucrose solution to improve acceptance.[8][10][11] | | Incorrect technique leading to esophageal or tracheal injury. | Ensure proper training and technique. The gavage needle should be inserted gently and follow the natural curvature of the esophagus. | | Stress from restraint. | Habituate the animal to the restraint method prior to the gavage procedure.[8] |
Quantitative Data Summary
| Parameter | Value | Species | Source |
| Solubility | |||
| Water | up to 100 mM | N/A | [1] |
| DMSO | up to 100 mM | N/A | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (8.46 mM) | N/A | [10] |
| IC₅₀ (Oxytocin Receptor) | |||
| Rat Uterus | 8.9 nM | Rat | [4][12][13] |
| Human Uterus | 26 nM | Human | [4][12][13] |
| In Vivo Efficacy (AD₅₀) | |||
| Intravenous (i.v.) | 0.35 mg/kg | Rat | [4] |
| Intraduodenal (i.d.) | 7 mg/kg | Rat | [4] |
| Oral Bioavailability | |||
| 5 mg/kg | 14% (female), 18% (male) | Rat | [10] |
| 10 mg/kg | 35% | Rat | [4] |
Experimental Protocols
Detailed Methodology for Intraperitoneal (IP) Injection in Mice
This protocol incorporates stress-minimizing techniques.
-
Preparation of this compound Solution:
-
Based on the desired dose and the animal's weight, calculate the required concentration of this compound.
-
Dissolve the compound in a sterile, low-stress vehicle (e.g., 0.9% saline). If DMSO is required, use the lowest possible concentration (e.g., <5%) and ensure the final solution is clear and free of precipitates.
-
Warm the solution to room temperature before injection to prevent discomfort.
-
-
Animal Handling and Restraint:
-
Injection Procedure:
-
Use a new, sterile needle of an appropriate gauge (e.g., 25-27G) for each animal.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or liver.[5]
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily. The recommended maximum injection volume for a mouse is typically 10 ml/kg.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its home cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress, pain, or adverse reactions.
-
Observe the injection site for any signs of irritation over the next 24 hours.
-
Visualizations
Caption: Troubleshooting workflow for addressing signs of stress in animals.
Caption: Oxytocin receptor signaling pathway and antagonism by this compound.
References
- 1. rci.ucmerced.edu [rci.ucmerced.edu]
- 2. research.uci.edu [research.uci.edu]
- 3. Acclimation for Newly Received Lab Animals | UK Research [research.uky.edu]
- 4. Acclimation of Animals - Institutional Animal Care and Use Committee [research.wayne.edu]
- 5. research.uky.edu [research.uky.edu]
- 6. Video: Handling Techniques to Reduce Stress in Mice [jove.com]
- 7. Decreased levels of discomfort in repeatedly handled mice during experimental procedures, assessed by facial expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Impacts of Stress and Microbiome | Taconic Biosciences [taconic.com]
- 9. researchgate.net [researchgate.net]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eara.eu [eara.eu]
- 13. casa-acsa.ca [casa-acsa.ca]
Interpreting behavioral changes after L-368,899 hydrochloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-368,899 hydrochloride in behavioral studies. The information is tailored for scientists and drug development professionals to help interpret experimental outcomes and address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Its primary mechanism involves competitively binding to the OTR, which prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades.[1] This blockade inhibits physiological and behavioral responses normally mediated by oxytocin.[1] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1]
Q2: What are the expected behavioral changes in animal models following this compound administration?
The behavioral effects of this compound can vary depending on the species, sex, dose, and the specific behavioral paradigm being tested. Generally, as an oxytocin receptor antagonist, it can modulate social behaviors, stress responses, and anxiety-like behaviors.
-
Social Behavior: Administration of L-368,899 has been shown to affect social interaction and social rank. For instance, in male mice, it can cause fluctuations in social rank, particularly in second-ranked mice, while having no effect on first-ranked mice.[4] It has also been observed to impair sex preference but not necessarily social preference or direct dyadic interactions.[4] In female California mice exposed to social defeat, L-368,899 increased social approach.[5]
-
Stress and Anxiety: Oxytocin signaling is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[6] Treatment with L-368,899 can influence stress-induced behaviors. For example, in adolescent male rats that underwent social instability stress, the antagonist led to greater social avoidance.[7] It also blunted the expected rise in plasma corticosterone (B1669441) in these stressed rats.[7]
-
Risky Decision Making: In female rats, L-368,899 caused a dose-dependent reduction in preference for a large, risky reward, suggesting an influence on decision-making processes under risk. Interestingly, this effect was not observed in males.[8]
Q3: How does this compound cross the blood-brain barrier?
L-368,899 is a nonpeptide, lipophilic compound with a low molecular weight, characteristics that facilitate its passage across the blood-brain barrier.[9] Studies in rhesus monkeys and coyotes have confirmed its presence in the central nervous system (CNS) following peripheral administration.[9][10] This property makes it a valuable tool for investigating the central effects of oxytocin receptor blockade on behavior.[1][9]
Troubleshooting Guide
Issue 1: No observable behavioral effect after administration.
-
Incorrect Dosage: The dosage of L-368,899 is critical and can be species- and paradigm-dependent. Refer to the quantitative data tables below for reported effective doses in various studies. Doses ranging from 1 mg/kg to 10 mg/kg have been used in rodents.[5][7][11]
-
Timing of Behavioral Testing: The pharmacokinetic profile of L-368,899 should be considered. In coyotes, after intramuscular injection, the compound peaked in the CNS between 15 and 30 minutes and returned to baseline by 45 minutes.[9] Behavioral testing should be conducted within the window of peak CNS concentration.
-
Route of Administration: L-368,899 is orally bioavailable, but the bioavailability can vary.[12][13] Intraperitoneal (i.p.) or intravenous (i.v.) injections are common in research settings to ensure more consistent systemic exposure.[3][7]
-
Sex Differences: The effects of L-368,899 can be sex-dependent. For example, it affected risky decision-making in female but not male rats.[8] Ensure your experimental design accounts for potential sex-specific responses.
Issue 2: Unexpected or contradictory behavioral outcomes.
-
Baseline Stress Levels: The animal's stress level can influence the effects of oxytocin system modulation. In adolescent rats, prior social instability stress altered the behavioral response to L-368,899.[7]
-
Context of Behavioral Testing: The environment in which behavioral tests are conducted can impact the results. For instance, oxytocin's anxiolytic effects were more pronounced in mildly stressed animals tested in an unfamiliar environment.[10]
-
Selectivity for Vasopressin Receptors: While L-368,899 is highly selective for the oxytocin receptor, it has some affinity for vasopressin V1a and V2 receptors at higher concentrations.[2][14] It is crucial to use a dose that minimizes off-target effects.
Quantitative Data
Table 1: In Vitro Binding Affinity and Potency of L-368,899
| Parameter | Species/Tissue | Value |
| IC50 | Rat Uterus | 8.9 nM |
| IC50 | Human Uterus | 26 nM |
| IC50 (V1a Receptor) | Human | 370 nM |
| IC50 (V2 Receptor) | Human | 570 nM |
Data sourced from[2][3][12][14]
Table 2: In Vivo Efficacy and Dosage of L-368,899
| Species | Dose | Route | Effect |
| Rat | 0.35 mg/kg | i.v. | AD50 for antagonism of OT-stimulated uterine contractions |
| Rat | 7 mg/kg | i.d. | AD50 for inhibition of OT contractile effects |
| Rat (female) | 5 mg/kg | p.o. | 14% oral bioavailability |
| Rat (male) | 5 mg/kg | p.o. | 18% oral bioavailability |
| Mice | 3 or 10 mg/kg | i.p. | Used in social behavior studies |
| Rat | 1 or 5 mg/kg | i.p. | Used in social function and corticosterone release studies |
AD50: Dose required to reduce the response to oxytocin by 50%. Data sourced from[3][7][11][12]
Experimental Protocols
Protocol 1: In Vivo Uterine Contraction Assay
This protocol is adapted from methodologies used to assess the in vivo antagonist properties of L-368,899.[1]
-
Animal Preparation: Anesthetize a female rat in proestrus or estrus.
-
Cannulation: Insert a water-filled, balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.
-
Baseline Measurement: Record baseline uterine activity.
-
Drug Administration: Administer this compound at various doses through the desired route (e.g., intravenous bolus).
-
Oxytocin Challenge: After a predetermined time following antagonist administration, administer a bolus of oxytocin to induce uterine contractions.
-
Data Acquisition: Continuously record the frequency and amplitude of uterine contractions.
-
Analysis: Quantify the contractile response by calculating the integrated area under the curve. Determine the AD50, which is the dose of L-368,899 required to reduce the oxytocin-induced response by 50%.
Visualizations
Caption: Oxytocin receptor signaling and its inhibition by L-368,899.
Caption: General workflow for a behavioral study using L-368,899.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Oxytocin Receptors in the Anteromedial Bed Nucleus of the Stria Terminalis Promote Stress-Induced Social Avoidance in Female California Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Effects of oxytocin receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. rndsystems.com [rndsystems.com]
L-368,899 Hydrochloride Technical Support Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing L-368,899 hydrochloride in their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this potent and selective oxytocin (B344502) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1][2] It displays high selectivity for the OTR over the structurally similar vasopressin V1a and V2 receptors.[2] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central effects of oxytocin.[3] Key technical data for the compound are summarized in the table below.
Q2: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in both Dimethyl Sulfoxide (DMSO) and water, with a solubility of up to 100 mM in each.[2] For creating concentrated stock solutions that can be stored for later use, DMSO is a common choice.[4] It is recommended to use newly opened, anhydrous DMSO to avoid hygroscopic effects that can impact solubility.[1]
Q3: How should this compound be stored?
For long-term stability, this compound powder should be stored at -20°C.[2] Stock solutions in solvent can be stored at -80°C for up to two years or at -20°C for up to one year, in sealed, moisture-free containers.[1]
Data Presentation: Technical Specifications
| Property | Value | Source(s) |
| Molecular Weight | 627.68 g/mol | [2] |
| Formula | C₂₆H₄₂N₄O₅S₂·2HCl | [2] |
| Purity | ≥97% | [2] |
| IC₅₀ (rat uterus OTR) | 8.9 nM | [1][2][5] |
| IC₅₀ (human uterus OTR) | 26 nM | [1][5] |
| Solubility | ≤ 100 mM in Water and DMSO | [2] |
| Storage (Powder) | -20°C | [2] |
Experimental Protocols
Vehicle Preparation for In Vivo Studies
The choice of vehicle is critical for ensuring the bioavailability and stability of this compound in animal studies. While soluble in aqueous solutions, co-solvents are often used to maintain stability for injection.
Method 1: Saline-Based Vehicle
For intraperitoneal injections, this compound can be dissolved in 0.9% saline.[6]
-
Procedure:
-
Calculate the required amount of this compound for the desired concentration.
-
Add the powdered compound to the appropriate volume of sterile 0.9% saline.
-
Vortex and sonicate the solution until the compound is fully dissolved. Gentle warming may be applied if necessary.
-
Prepare the solution fresh on the day of the experiment to prevent degradation.
-
Method 2: Co-Solvent Vehicle
For improved solubility and stability, a co-solvent system can be employed.
-
Suggested Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5][7]
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In a separate tube, mix the PEG300, Tween 80, and saline in the specified proportions.
-
Add the required volume of the this compound DMSO stock solution to the co-solvent mixture to achieve the final desired concentration.
-
Vortex thoroughly to ensure a homogenous solution. Sonication is recommended to aid dissolution.[5]
-
Control Experiments
To validate the specificity of the observed effects, appropriate control experiments are essential.
-
Vehicle Control: This is the most critical control group. Animals in this group should receive an injection of the vehicle solution (prepared using the same method as the treatment group) without the this compound. This accounts for any effects of the solvent or the injection procedure itself.
-
Positive Control (Oxytocin Challenge): To confirm that this compound is effectively blocking the oxytocin receptor, a positive control experiment can be performed. In this setup, one group of animals is pre-treated with this compound, followed by a dose of oxytocin. A second group receives the vehicle followed by oxytocin. The expected outcome is that the effects of oxytocin will be attenuated or completely blocked in the group pre-treated with the antagonist.
-
Baseline Control: An untreated group of animals can also be included to provide a baseline for the measured parameters.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation in the vehicle | - Incomplete initial dissolution.- Saturation limit exceeded.- Temperature fluctuations. | - Ensure the compound is fully dissolved in DMSO before adding other components.- Use sonication and gentle warming to aid dissolution.- Prepare solutions fresh and use them promptly.- Consider adjusting the vehicle composition to improve solubility. |
| High variability in experimental results | - Inconsistent dosing.- Degradation of the compound.- Improper vehicle preparation. | - Calibrate all pipettes and balances accurately.- Prepare fresh solutions for each experiment and store the stock compound correctly.- Standardize the vehicle preparation protocol and ensure all components are thoroughly mixed. |
| Lack of expected antagonist effect | - Insufficient dose.- Incorrect route of administration.- Compound degradation. | - Perform a dose-response study to determine the optimal effective dose.- Verify that the chosen route of administration is appropriate for the experimental model.- Check the storage conditions and age of the compound. |
Visualizations
Caption: A typical experimental workflow for studies involving this compound.
Caption: Simplified signaling pathway of oxytocin and its blockade by this compound.
Caption: Logical relationship for determining the specific effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 6. Oxytocin Reduces Ethanol Self-Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-368899 HCl | oxytocin receptor antagonist | CAS# 160312-62-9 | InvivoChem [invivochem.com]
Troubleshooting inconsistent results with L-368,899 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing L-368,899 hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-peptide, and orally bioavailable antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Its primary mechanism of action is competitive antagonism at the OTR.[1] It binds to the receptor with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade inhibits the physiological responses normally triggered by oxytocin.[1]
Q2: What are the common research applications of this compound?
This compound is a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[1] It is frequently used in preclinical research to study:
-
Uterine contractions and the potential management of preterm labor.[1][4][5]
-
The role of oxytocin in social behaviors, such as pair bonding, social recognition, and maternal behavior.[6]
-
The involvement of oxytocin signaling in neuropsychiatric conditions like anxiety and depression.[4]
-
The central and peripheral effects of oxytocin on various physiological processes.[7]
Q3: What are the key binding affinities and selectivity of this compound?
This compound is a selective antagonist for the oxytocin receptor. However, it also exhibits some affinity for vasopressin receptors (V1a and V2), which are structurally similar to the OTR. The selectivity for OTR over vasopressin receptors is a critical consideration in experimental design and data interpretation.
| Receptor Type | Species | IC50 (nM) |
| Oxytocin Receptor (OTR) | Rat (uterus) | 8.9[2][3] |
| Oxytocin Receptor (OTR) | Human (uterus) | 26[2] |
| Vasopressin V1a Receptor | 370[3][8] | |
| Vasopressin V2 Receptor | 570[3][8] | |
| Oxytocin Receptor (OTR) | Coyote | Ki = 12.38[9] |
| Vasopressin V1a Receptor | Coyote | Ki = 511.6[9] |
Note: One study has raised concerns about the selectivity of commercially available L-368,899, finding that it may bind with higher affinity to the vasopressin 1a receptor (AVPR1a) than the oxytocin receptor (OTR) in human brain tissue.[10][11] Researchers are advised to perform their own validation experiments.
Q4: How should I prepare and store this compound?
-
Storage: The lyophilized powder should be stored at -20°C for up to 3 years or at -80°C for up to 2 years, kept away from direct sunlight and moisture.[2][4] Stock solutions in solvent can be stored at -80°C for up to 1 year.[4]
-
Solubility and Stock Solution Preparation:
-
DMSO: Soluble up to 100 mg/mL (169.14 mM).[4] Sonication is recommended to aid dissolution.[4]
-
Water: Soluble up to 2 mg/mL (3.38 mM).[4] Sonication is recommended.[4]
-
In Vivo Formulation: A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a solubility of at least 5 mg/mL (8.46 mM).[2][4] It is recommended to add solvents sequentially and ensure the solution is clear before adding the next solvent.[4] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[2]
-
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in my cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability: | Different cell lines may express varying levels of OTR and AVPR1a. |
| * Action: Characterize the expression levels of both OTR and AVPR1a in your specific cell line using techniques like qPCR or Western blotting. | |
| Compound Degradation: | Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. |
| * Action: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. Prepare fresh working dilutions for each experiment. | |
| Off-Target Effects: | L-368,899 can interact with vasopressin receptors, especially at higher concentrations.[10] |
| * Action: Include control experiments using selective vasopressin receptor antagonists to differentiate between OTR-mediated and AVPR1a-mediated effects.[10] Perform dose-response curves to determine the optimal concentration with minimal off-target activity. |
Issue 2: High variability in my in vivo animal studies.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics and Bioavailability: | L-368,899 has variable oral bioavailability depending on the species and sex.[2] Its half-life is approximately 2 hours in rats and dogs.[2] |
| * Action: Conduct pilot pharmacokinetic studies in your specific animal model to determine the optimal dosing regimen and timing of behavioral or physiological measurements. Consider the route of administration (oral vs. intravenous) based on the required plasma concentrations and onset of action. | |
| Blood-Brain Barrier Penetration: | While L-368,899 can cross the blood-brain barrier, the extent of penetration and accumulation in specific brain regions can vary.[6] |
| * Action: If investigating central effects, consider direct central administration (e.g., intracerebroventricular injection) as a control to confirm central nervous system target engagement. Measure compound concentration in brain tissue or cerebrospinal fluid if possible. | |
| Species and Strain Differences: | The expression and function of OTR and AVPR1a can differ significantly between animal species and even between different strains of the same species.[10] |
| * Action: Carefully select the animal model based on the research question and the known characteristics of its oxytocin/vasopressin systems. Thoroughly report the species and strain used in your methodology.[10] |
Experimental Protocols & Visualizations
Oxytocin Receptor Signaling and Antagonism by L-368,899
Oxytocin binding to its G-protein coupled receptor (GPCR) primarily activates the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses. L-368,899 acts as a competitive antagonist, blocking oxytocin from binding to the receptor and thereby inhibiting this signaling cascade.
Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.
Experimental Workflow: In Vitro Uterine Contraction Assay
This assay is used to assess the potency of OTR antagonists in inhibiting oxytocin-induced uterine muscle contractions.
Caption: Workflow for an in vitro uterine contraction assay.
Troubleshooting Logic: Addressing Off-Target Effects
When observing unexpected or inconsistent results, it is crucial to consider the potential for off-target effects, particularly at the vasopressin V1a receptor.
Caption: Troubleshooting logic for potential off-target effects of L-368,899.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-368,899 - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
Ensuring complete dissolution of L-368,899 hydrochloride for injection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of L-368,899 hydrochloride for injection. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-peptide, and orally active antagonist of the oxytocin (B344502) receptor (OTR).[1] It exhibits high selectivity for the OTR over the related vasopressin V1a and V2 receptors.[1] Its primary mechanism of action is competitive antagonism at the oxytocin receptor, where it binds with high affinity and prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades.[2] This blockade inhibits physiological responses normally triggered by oxytocin, such as uterine contractions.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[1] For in vivo applications, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can dissolve the compound up to 5 mg/mL.[3]
Q3: What is the stability and recommended storage condition for this compound?
A3: this compound should be stored at -20°C.[1] Stock solutions can be stored at -80°C for up to two years or at -20°C for one year in a sealed container, protected from moisture.[4]
Troubleshooting Guide: Dissolution Issues
Problem: Precipitate forms after adding this compound to the vehicle.
| Possible Cause | Troubleshooting Steps |
| Low Solubility in the Chosen Vehicle | - Verify the concentration does not exceed the known solubility limits (see Data Presentation section).- Consider using a co-solvent system, such as the recommended vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for in vivo studies.[3] |
| Insufficient Mixing or Sonication | - Vortex the solution vigorously.- Use a sonicator to aid dissolution. Sonication is often recommended for dissolving this compound.[3] |
| pH of the Solution | - As a hydrochloride salt, the pH of the aqueous solution may be acidic. For some applications, adjusting the pH with a suitable buffer might be necessary, but care should be taken as this can affect the solubility of the free base. |
| Temperature | - Gently warming the solution may aid dissolution. However, be cautious about the thermal stability of the compound. |
Problem: The compound does not dissolve completely, even with sonication.
| Possible Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit | - Reduce the concentration of the solution.- Increase the proportion of the organic co-solvent (e.g., DMSO) if the experimental protocol allows. |
| Quality of the Compound | - Ensure the compound is of high purity (≥97%).[1]- Check the certificate of analysis for the specific batch. |
| Incorrect Solvent | - Double-check that the correct solvent and proportions are being used as per the protocol. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM (59.12 mg/mL) | [1] |
| DMSO | 100 mM (59.12 mg/mL) | [1] |
| Water (alternative value) | 2 mg/mL (3.38 mM) | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (8.46 mM) | [3] |
Table 2: Binding Affinity of L-368,899
| Receptor | Species | IC50 | Reference |
| Oxytocin Receptor | Rat Uterus | 8.9 nM | [1][4] |
| Oxytocin Receptor | Human Uterus | 26 nM | [4] |
| Vasopressin V1a Receptor | - | 370 nM | [1] |
| Vasopressin V2 Receptor | - | 570 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Studies
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed (M.Wt: 627.68 g/mol ).
-
Weigh the compound: Accurately weigh the calculated mass of the powdered compound.
-
Add solvent: Add the appropriate volume of DMSO to the powder to achieve the desired concentration.
-
Dissolve: Vortex the solution thoroughly. If needed, sonicate the vial in a water bath until the solid is completely dissolved.
-
Store: Store the stock solution at -20°C or -80°C in a tightly sealed vial.
Protocol 2: Preparation of this compound for In Vivo Injection
-
Prepare the vehicle: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.[3]
-
Weigh the compound: Weigh the required amount of this compound.
-
Initial dissolution: Add the DMSO portion of the vehicle to the compound and vortex to dissolve.
-
Add remaining components: Sequentially add the PEG300, Tween 80, and saline, vortexing well after each addition.
-
Final dissolution: Sonicate the final solution until it is clear and all particulate matter is dissolved.[3]
-
Sterilization: If required for the experimental route, filter the final solution through a 0.22 µm sterile filter.
Mandatory Visualizations
References
L-368,899 hydrochloride pharmacokinetics and timing of behavioral tests
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using L-368,899 hydrochloride. This guide includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | Incorrect solvent or concentration. | This compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[1] For in vivo studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline; sonication is recommended to aid dissolution.[2] Always prepare fresh solutions for in vivo experiments. |
| Inconsistent Behavioral Effects | 1. Improper timing of behavioral tests relative to drug administration. 2. Off-target effects, particularly on vasopressin receptors. 3. Variability in drug administration. | 1. Based on pharmacokinetic studies in coyotes, the optimal window for behavioral testing after intramuscular injection (3 mg/kg) is between 15 and 45 minutes, when the drug concentration is highest in the central nervous system.[3] After oral administration in rats, peak plasma concentrations are reached in under an hour at lower doses.[4] 2. L-368,899 has a higher affinity for oxytocin (B344502) receptors than vasopressin V1a and V2 receptors, but cross-reactivity can occur, especially at higher concentrations.[1] Consider including control experiments with selective vasopressin receptor antagonists to isolate the effects of oxytocin receptor blockade.[5] 3. Ensure accurate and consistent dosing and administration techniques. Intramuscular or intraperitoneal injections may provide more consistent results than oral administration due to variable bioavailability.[3] |
| Precipitation of Compound in Solution | The solution may be supersaturated or stored improperly. | If precipitation occurs during preparation, gentle heating and/or sonication can help dissolve the compound.[2] Stock solutions should be stored at -20°C or -80°C to maintain stability.[1][2] For in vivo experiments, it is best to use freshly prepared solutions. |
| Unexpected Anxiogenic or Anxiolytic Effects | The effect of oxytocin receptor antagonism on anxiety is complex and can be context-dependent. | The elevated plus-maze can be used to assess anxiety-like behaviors.[6][7] Be aware that both anxiolytic and anxiogenic effects have been reported with oxytocin receptor modulators, depending on the specific experimental conditions and animal model.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: A commonly used vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] Sonication is recommended to ensure complete dissolution. For intramuscular injections, formulation in saline has also been reported.[3]
Q2: What is the optimal timing for behavioral testing after administering this compound?
A2: Pharmacokinetic studies in coyotes suggest that the ideal time for behavioral testing after a 3 mg/kg intramuscular injection is between 15 and 45 minutes post-injection, as this is when peak concentrations are observed in the cerebrospinal fluid (CSF).[3] In rats, after oral administration, peak plasma levels are reached within 1 to 4 hours, depending on the dose.[4]
Q3: What are the known off-target effects of L-368,899?
A3: L-368,899 is a selective oxytocin receptor antagonist but does exhibit some affinity for vasopressin V1a and V2 receptors, although it is over 40-fold more selective for the oxytocin receptor.[1] At higher concentrations, the possibility of vasopressin receptor-mediated effects should be considered.[5]
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C.[1] Stock solutions in DMSO or water can also be stored at -20°C for up to one year, or at -80°C for up to two years.[2]
Q5: What is the oral bioavailability of L-368,899?
A5: The oral bioavailability of L-368,899 varies by species and sex. In rats, at a dose of 5 mg/kg, the oral bioavailability is 14% in females and 18% in males.[4]
Pharmacokinetics Data
The following tables summarize the pharmacokinetic parameters of L-368,899 in various species.
Table 1: Pharmacokinetic Parameters of L-368,899 in Rats and Dogs
| Parameter | Rats | Dogs |
| Half-life (t½) | ~2 hours | ~2 hours |
| Plasma Clearance | 23 - 36 mL/min/kg | 23 - 36 mL/min/kg |
| Volume of Distribution (Vdss) | 2.0 - 2.6 L/kg | 3.4 - 4.9 L/kg |
| Oral Bioavailability (5 mg/kg) | 14% (female), 18% (male) | 17% (female) |
| Time to Peak Plasma Concentration (Cmax) - Oral | < 1 hour (25 mg/kg) | < 1 hour (5 mg/kg) |
Data compiled from[4].
Table 2: Pharmacokinetic Parameters of L-368,899 in Coyotes (3 mg/kg, Intramuscular)
| Parameter | Value |
| Time to Peak CSF Concentration | 15 - 30 minutes |
| Return to Baseline CSF Concentration | By 45 minutes |
Data compiled from[3].
Experimental Protocols
Social Interaction Test
This test assesses social motivation and behavior in rodents.
Materials:
-
Open field arena
-
Video recording system
-
Novel stimulus mouse
-
This compound solution and vehicle
Procedure:
-
Habituate the test mice to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound or vehicle to the test mice at the appropriate time before the test (e.g., 15-30 minutes for intramuscular injection).
-
Place the test mouse in the center of the open field arena and allow it to explore for a set period (e.g., 5-10 minutes).
-
Introduce a novel, unfamiliar mouse of the same sex into the arena.
-
Record the interaction for a predetermined duration (e.g., 10 minutes).
-
Analyze the video recordings to quantify behaviors such as sniffing, following, grooming, and time spent in proximity.
Elevated Plus-Maze Test
This test is used to evaluate anxiety-like behavior in rodents.
Materials:
-
Elevated plus-maze apparatus
-
Video recording and analysis software
-
This compound solution and vehicle
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes before the test.
-
Administer this compound or vehicle at the appropriate time before placing the animal on the maze.
-
Gently place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.[8][9]
-
Record the session with a video camera positioned above the maze.
-
Analyze the recording for time spent in the open and closed arms, number of entries into each arm, and total distance traveled. An increase in the time spent in the open arms is indicative of anxiolytic-like effects.
Three-Chamber Social Approach Task
This task assesses social preference and novelty.
Materials:
-
Three-chambered apparatus
-
Two small, wire cages
-
Novel object and novel mouse
-
Video tracking system
-
This compound solution and vehicle
Procedure:
-
Habituate the test mouse to the testing room for at least 60 minutes.
-
Administer this compound or vehicle at the appropriate time before the task.
-
Habituation Phase: Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Phase: Place a novel, unfamiliar mouse (Stranger 1) inside one of the wire cages in a side chamber. Place an inanimate novel object in the wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Social Novelty Phase: Replace the novel object with a new, unfamiliar mouse (Stranger 2). The test mouse now has a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2). Allow the test mouse to explore for 10 minutes.
-
Record and analyze the time spent in each chamber and the time spent sniffing each wire cage to determine social preference and preference for social novelty.
Visualizations
Caption: General experimental workflow for behavioral testing with this compound.
Caption: Simplified signaling pathway of oxytocin receptor antagonism by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Elevated plus maze protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 9. scispace.com [scispace.com]
Gender differences in response to L-368,899 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of L-368,899 hydrochloride, with a specific focus on gender differences in response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Its primary mechanism of action is competitive antagonism, where it binds to the OTR with high affinity, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade of OTR activation inhibits the physiological responses normally triggered by oxytocin.[1]
Q2: Are there known gender differences in the pharmacokinetic profile of L-368,899?
A2: Yes, significant gender differences in the pharmacokinetics of L-368,899 have been observed in rats. Plasma drug concentrations are higher in female rats compared to male rats, particularly at a 25 mg/kg oral dose, where the mean Area Under the Curve (AUC) values were 4.5-fold higher in females.[2] This difference is attributed to a lower metabolizing capacity in female rats, as evidenced by in vitro studies showing that the Vmax and KM values for L-368,899 metabolism were 4-fold lower in female rat liver microsomes compared to males.[2][3]
Q3: Do male and female subjects respond differently to L-368,899 in behavioral studies?
A3: Yes, there is evidence of sex-dependent behavioral effects. In a study on risky decision-making in rats, both oxytocin and the oxytocin receptor antagonist L-368,899 caused a dose-dependent reduction in preference for a large risky reward in females, while neither drug affected the task performance in males.[4] This suggests that oxytocin signaling plays a more prominent role in modulating this specific behavior in females.
Q4: What are the key signaling pathways affected by L-368,899?
A4: As an oxytocin receptor antagonist, L-368,899 primarily blocks the Gq/11-mediated signaling cascade.[1] The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation by oxytocin, stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction.[5]
Troubleshooting Guides
Issue 1: Inconsistent or no behavioral effect observed in male subjects.
-
Possible Cause 1: Lower sensitivity to OTR antagonism for the specific behavior.
-
Troubleshooting Step: As evidenced in studies on risky decision-making, males may not show a behavioral response to L-368,899 for certain paradigms.[4] Consider if the targeted behavior is known to be strongly modulated by oxytocin in males. Review literature for sex-specific effects of oxytocin on your behavioral assay.
-
-
Possible Cause 2: Insufficient dosage for male subjects.
-
Troubleshooting Step: Due to the faster metabolism and lower plasma concentrations of L-368,899 in males, the administered dose may not be sufficient to achieve the required receptor occupancy for a behavioral effect.[2] Consider conducting a dose-response study in males to determine an effective dose for your specific experiment.
-
-
Possible Cause 3: Route of administration and timing.
-
Troubleshooting Step: Ensure the route of administration (e.g., intraperitoneal, oral) and the time between administration and behavioral testing are appropriate and consistent. The time to reach maximum plasma concentration (Cmax) can vary with the dose.[2]
-
Issue 2: Higher than expected plasma concentrations or adverse effects in female subjects.
-
Possible Cause 1: Slower metabolism in females.
-
Troubleshooting Step: Female rats exhibit significantly slower metabolism of L-368,899, leading to higher plasma concentrations and a larger AUC compared to males at the same dosage.[2] Be cautious with dosing in females, as a standard dose used in males may lead to exaggerated effects or toxicity. It is advisable to start with a lower dose in females and perform a dose-response study.
-
-
Possible Cause 2: Saturation of hepatic metabolism.
-
Troubleshooting Step: At higher doses, the metabolism of L-368,899 can become saturated, leading to a more than proportional increase in plasma levels.[2] This effect may be more pronounced in females due to their inherently lower metabolic capacity. Avoid using very high doses, especially in initial studies.
-
Issue 3: Variability in uterine contraction inhibition assays.
-
Possible Cause 1: Stage of the estrous cycle.
-
Troubleshooting Step: The expression of oxytocin receptors in the uterus is hormonally regulated and can vary with the stage of the estrous cycle. To reduce variability, consider synchronizing the estrous cycle of the female animals used in the experiments.
-
-
Possible Cause 2: Anesthesia and surgical procedure.
-
Troubleshooting Step: The type and depth of anesthesia can influence uterine contractility. Ensure a consistent and appropriate level of anesthesia is maintained throughout the experiment. The surgical procedure for implanting the intrauterine cannula should be performed carefully to minimize tissue trauma, which can affect baseline uterine activity.[1]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of L-368,899 in Rats (Oral Administration)
| Gender | Dose (mg/kg) | Mean AUC (ng·h/mL) | Oral Bioavailability (%) |
| Female | 5 | Data not specified | 14% |
| Male | 5 | Data not specified | 18% |
| Female | 25 | ~4.5-fold higher than males | Data not specified |
| Male | 25 | Data not specified | 41% |
| Female | 100 | ~8-fold increase from 25 mg/kg | Not calculable |
Data compiled from Thompson et al., 1997.[2]
Table 2: In Vitro Metabolism of L-368,899 in Rat Liver Microsomes
| Gender | Vmax | KM |
| Female | 4-fold lower than males | 4-fold lower than males |
| Male | Baseline | Baseline |
Data compiled from Thompson et al., 1997.[2]
Experimental Protocols
1. In Vivo Uterine Contraction Assay in Anesthetized Rats
-
Objective: To assess the in vivo potency of L-368,899 in inhibiting oxytocin-induced uterine contractions.
-
Materials:
-
Anesthetic (e.g., urethane)
-
This compound solution
-
Oxytocin solution
-
Intrauterine balloon-tipped cannula (PE-60 tubing with a small balloon at the tip)
-
Pressure transducer and polygraph for recording
-
Surgical instruments
-
-
Procedure:
-
Anesthetize a late-term pregnant or estrogen-primed non-pregnant female rat.
-
Perform a midline abdominal incision to expose the uterine horns.
-
Insert a cannula into the jugular vein for intravenous administration of compounds.
-
Make a small incision in one uterine horn and insert the water-filled balloon-tipped cannula to monitor intrauterine pressure.
-
Record baseline uterine activity for a stable period.
-
Administer this compound intravenously at various doses.
-
After a predetermined time following antagonist administration, administer an intravenous bolus of oxytocin to induce uterine contractions.
-
Continuously record uterine contractile activity (frequency and amplitude).
-
The oxytocin challenge can be repeated at different time points to evaluate the duration of action of L-368,899.
-
-
Data Analysis:
-
Quantify the contractile response by calculating the integrated area under the curve for a defined period.
-
Determine the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50).[1]
-
2. Social Preference Test in Mice
-
Objective: To evaluate the effect of L-368,899 on social preference.
-
Apparatus: A three-chambered box.
-
Animals: Subject mice and unfamiliar stimulus mice of the same sex and age.
-
Procedure:
-
Habituation: Place the subject mouse in the central chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal injection 30-40 minutes before the test.[6]
-
Test Phase:
-
Place an unfamiliar stimulus mouse in a wire cage in one of the side chambers.
-
Place an inanimate object in a similar wire cage in the opposite side chamber.
-
Place the subject mouse in the central chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).
-
-
Data Collection: Record the time the subject mouse spends in each chamber and the time it spends sniffing each wire cage.
-
-
Data Analysis:
-
Compare the time spent with the stimulus mouse versus the inanimate object. A preference for the social stimulus is expected in control animals.
-
Compare the social preference between the L-368,899-treated and vehicle-treated groups.
-
Mandatory Visualizations
Caption: Oxytocin receptor signaling pathway and inhibition by L-368,899.
Caption: Workflow for in vivo uterine contraction assay.
Caption: Gender differences in L-368,899 pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
- 4. Effects of systemic oxytocin receptor activation and blockade on risky decision making in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Saturation of hepatic metabolism with high doses of L-368,899 hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the saturation of hepatic metabolism with high doses of L-368,899 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It has been investigated for its potential in managing preterm labor and is now widely used in animal research to study the role of the oxytocin system in various behaviors.[3][4]
Q2: What does "saturation of hepatic metabolism" mean?
Hepatic metabolism is the process by which the liver breaks down drugs. This process is typically mediated by enzymes. Saturation occurs when the concentration of a drug is so high that it overwhelms the capacity of these metabolic enzymes. Once the enzymes are saturated, they cannot process the drug any faster, even if the drug concentration increases. This leads to a slower rate of elimination and a more than proportional increase in plasma drug levels with increasing doses.
Q3: Is there evidence that the hepatic metabolism of L-368,899 becomes saturated at high doses?
Yes, studies in both rats and dogs have shown that plasma levels of L-368,899 increase more than proportionally with increasing oral doses, indicating nonlinear pharmacokinetics due to saturation of hepatic metabolism.[5][6] For example, in female rats, the mean Area Under the Curve (AUC) increased approximately 8-fold when the dose was increased from 25 mg/kg to 100 mg/kg.[5] Similarly, in female dogs, the mean AUC at a 33 mg/kg dose was 12-fold higher than at a 5 mg/kg dose.[5]
Q4: Are there species and gender differences in the metabolism of L-368,899?
Yes, gender-dependent differences in the pharmacokinetics of L-368,899 have been observed in rats, which are attributed to differences in metabolizing capacity.[5][6] In vitro studies using liver microsomes have shown that the Vmax and KM values for L-368,899 were 4-fold lower in female rat liver microsomes compared to male rat liver microsomes.[5][6]
Q5: What are the main routes of elimination for L-368,899 and its metabolites?
L-368,899 is extensively metabolized, with less than 10% of the dose being excreted unchanged.[5] The primary route of elimination is through the feces, which contains over 70% of the radioactive dose within 48 hours, mainly in the form of metabolites.[5]
Troubleshooting Guide
Issue: Unexpectedly high plasma concentrations and variability in pharmacokinetic data.
If you are observing higher than expected plasma concentrations of L-368,899, or significant variability between subjects, especially at higher doses, it is possible that you are encountering the saturation of hepatic metabolism.
Troubleshooting Steps:
-
Review Dosing Regimen: Confirm that the administered doses are within a range where nonlinear kinetics have been previously reported (e.g., above 25 mg/kg in rats).[5]
-
Assess Dose Proportionality: Conduct a dose-ranging study and plot the AUC and Cmax against the dose. A non-linear, upward-curving plot is indicative of saturation of metabolism.
-
Evaluate Gender Differences: If using both male and female animals, analyze the pharmacokinetic data separately for each sex. Significant differences may point towards gender-specific metabolic capacities, as has been reported in rats.[5][6]
-
Consider In Vitro Metabolism Studies: If resources permit, perform an in vitro metabolism study using liver microsomes from your test species to determine the kinetic parameters (Vmax and Km). This can provide direct evidence of enzyme saturation.
Data Presentation
Table 1: Oral Bioavailability of L-368,899 in Rats and Dogs
| Species | Sex | Dose (mg/kg) | Oral Bioavailability (%) | Reference |
| Rat | Female | 5 | 14 | [1][5] |
| Rat | Male | 5 | 18 | [1][5] |
| Rat | Male | 25 | 41 | [1][5] |
| Dog | Female | 5 | 17 | [5] |
| Dog | Female | 33 | 41 | [5] |
Due to nonlinear kinetics, bioavailability could not be calculated for other oral doses.[5]
Table 2: Intravenous Pharmacokinetic Parameters of L-368,899
| Species | Sex | Dose (mg/kg) | t1/2 (hr) | Plasma Clearance (ml/min/kg) | Vdss (liters/kg) | Reference |
| Rat | N/A | 1, 2.5, 10 | ~2 | 23 - 36 | 2.0 - 2.6 | [5] |
| Rat | Female | 10 | ~2 | 18 | 2.0 - 2.6 | [5] |
| Dog | Female | 1, 2.5, 10 | ~2 | 23 - 36 | 3.4 - 4.9 | [5] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study to Assess Dose Proportionality
Objective: To determine if the pharmacokinetics of L-368,899 are dose-proportional in a given species.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline)[3]
-
Test animals (e.g., Sprague-Dawley rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week.
-
Dose Preparation: Prepare solutions of L-368,899 in the vehicle at a minimum of three different concentrations to represent low, medium, and high doses.
-
Dosing Groups: Divide animals into groups, with a sufficient number per group to ensure statistical power. Include a control group receiving the vehicle only.
-
Drug Administration: Administer L-368,899 to the respective groups. For oral administration, gavage is a common method.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of L-368,899 in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for each animal.
-
Data Analysis: Plot the mean AUC and Cmax values against the administered dose. A linear relationship suggests dose proportionality, while a non-linear, upward-curving relationship indicates saturation of metabolism.
Protocol 2: In Vitro Hepatic Microsome Metabolism Assay
Objective: To determine the in vitro metabolic stability and enzyme kinetics (Vmax and Km) of L-368,899.
Materials:
-
This compound
-
Liver microsomes from the target species (and sex, if investigating gender differences)
-
NADPH regenerating system (or NADPH)
-
Incubation buffer (e.g., phosphate (B84403) buffer)
-
Quenching solution (e.g., acetonitrile)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of L-368,899, liver microsomes, and the NADPH regenerating system in the incubation buffer.
-
Incubation Setup: In a series of microcentrifuge tubes, combine the liver microsomes and L-368,899 at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach the optimal temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.
-
Bioanalysis: Quantify the remaining concentration of L-368,899 in the supernatant.
-
Data Analysis:
-
Metabolic Stability: Plot the natural logarithm of the remaining L-368,899 concentration against time to determine the half-life (t1/2) and intrinsic clearance.
-
Enzyme Kinetics: Plot the initial rate of metabolism against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum rate of reaction) and Km (substrate concentration at half Vmax).
-
Visualizations
Caption: Conceptual diagram of hepatic metabolism saturation.
Caption: Workflow for investigating nonlinear pharmacokinetics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-368,899 - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs. | Semantic Scholar [semanticscholar.org]
L-368,899 hydrochloride degradation products and their potential effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation of L-368,899 hydrochloride and the implications for experimental work. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary known degradation product of this compound?
The main reported breakdown product of L-368,899, particularly from in vivo metabolic processes, is methionine sulfone.[1] This occurs through the oxidation of the methionine moiety within the L-368,899 structure.
Q2: What are the potential effects of the methionine sulfone degradation product?
Current knowledge suggests that methionine sulfone is not pharmacologically active at the oxytocin (B344502) receptor (OXTR).[1] While methionine sulfone itself is a naturally occurring derivative of the amino acid methionine, high concentrations of sulfur-containing amino acids can be toxic.[2] Some studies on methionine sulfone have indicated potential anti-inflammatory activity and an ability to scavenge hydroxyl radicals, though it was found to be less active in this regard than methionine itself.[3]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
To ensure stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[4] Stock solutions should be stored at -80°C for up to one year or -20°C for up to one month.[3][5] It is recommended to protect the compound from direct sunlight and moisture.[3][5] For in vivo experiments, it is best to prepare working solutions fresh on the same day of use.[1] Aqueous solutions are not recommended for storage for more than one day.[6]
Q4: How can I detect the presence of L-368,899 and its degradation products in my samples?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for quantifying L-368,899 in biological samples like plasma and cerebrospinal fluid.[7] This technique can be adapted to detect and quantify potential degradation products by developing appropriate methods that separate the parent compound from any new peaks that appear under stress conditions.
Troubleshooting Guides
This section provides guidance on common experimental issues that may arise when working with this compound.
Issue 1: Inconsistent or lower-than-expected antagonist activity in vitro.
| Possible Cause | Troubleshooting Step |
| Degradation of L-368,899 in stock or working solutions. | 1. Verify Storage Conditions: Ensure that both powder and stock solutions are stored at the recommended temperatures and protected from light and moisture.[3][4][5] 2. Prepare Fresh Solutions: Avoid using old working solutions. Prepare fresh solutions for each experiment from a properly stored stock.[1] 3. Analytical Check: If possible, analyze the stock or working solution by HPLC to confirm the concentration and purity of L-368,899. |
| Suboptimal experimental conditions. | 1. pH of Media: Check the pH of your cell culture media or buffer. Extreme pH values can accelerate the degradation of pharmaceuticals. 2. Incubation Time: Long incubation times at physiological temperatures (37°C) may lead to some degradation. Consider optimizing incubation duration. |
| Issues with the oxytocin receptor in the cell line. | 1. Receptor Expression: Confirm the expression level of the oxytocin receptor in your cell line. Low expression will result in a diminished response. 2. Cell Passage Number: High passage numbers can lead to changes in cell characteristics, including receptor expression. Use cells within a validated passage range. |
Issue 2: Variability in in vivo experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent bioavailability due to formulation or administration. | 1. Solubility: this compound has good solubility in water and DMSO.[5][6][8] Ensure the compound is fully dissolved before administration. Sonication may be recommended for some formulations.[5] 2. Route of Administration: The oral bioavailability of L-368,899 can be variable.[1][9] Consider the consistency of your administration technique. Intravenous or intramuscular injections may provide more consistent plasma levels.[7] |
| Metabolic differences between subjects. | 1. Species and Gender: Be aware that the metabolism of L-368,899 can differ between species and even between genders within the same species.[9] 2. Health Status: The overall health and liver function of the animal can impact drug metabolism. |
| Degradation of the dosing solution. | 1. Fresh Preparation: Always prepare dosing solutions fresh on the day of the experiment.[1] 2. Vehicle Compatibility: Ensure that the vehicle used for dosing does not promote the degradation of L-368,899. |
Summary of Quantitative Data
The following table summarizes the known information on the primary degradation product of L-368,899.
| Degradation Product | Parent Compound | Source/Condition | Reported Biological Activity | Reference |
| Methionine Sulfone | L-368,899 | In vivo metabolism | Not pharmacologically active at the oxytocin receptor. | [1] |
| Methionine Sulfone | Methionine | General Oxidation | Potential anti-inflammatory activity and hydroxyl radical scavenging. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. Protect a control sample from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to separate and identify the parent compound and any degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
-
Calculate the percentage of degradation for each condition.
-
If using LC-MS/MS, analyze the mass spectra of the new peaks to propose structures for the degradation products.
Visualizations
Caption: A generalized workflow for conducting forced degradation studies on this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative species utilization and toxicity of sulfur amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-368899 HCl | oxytocin receptor antagonist | CAS# 160312-62-9 | InvivoChem [invivochem.com]
- 5. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding precipitation of L-368,899 hydrochloride in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of L-368,899 hydrochloride in aqueous solutions.
Troubleshooting Guide: Preventing Precipitation
Researchers may encounter precipitation when preparing aqueous solutions of this compound. This guide provides a systematic approach to identify and resolve these issues.
Problem: Precipitate forms immediately upon adding this compound to water or buffer.
| Potential Cause | Troubleshooting Steps |
| Exceeding Solubility Limit | This compound has variable reported aqueous solubility. Start by preparing a stock solution in an organic solvent like DMSO, and then dilute it into your aqueous medium. |
| pH of the Solution | As a hydrochloride salt of an amine, L-368,899 is expected to be more soluble in acidic conditions. The pH of your water or buffer might be too high. |
| Common Ion Effect | High concentrations of chloride ions in the buffer (e.g., from NaCl in PBS) can decrease the solubility of hydrochloride salts. |
Problem: Solution is initially clear but a precipitate forms over time.
| Potential Cause | Troubleshooting Steps |
| Solution Instability | Aqueous solutions of this compound may not be stable for long periods. It is recommended to prepare fresh aqueous solutions for each experiment and not to store them for more than one day.[1] |
| Temperature Changes | Solubility can be temperature-dependent. If the solution was warmed to aid dissolution, precipitation may occur upon cooling to room temperature or 4°C. |
| Interaction with Buffer Components | Components of complex buffers or cell culture media may interact with this compound, leading to precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in aqueous solutions?
A1: There are conflicting reports on the aqueous solubility of this compound. Some suppliers indicate a high solubility of up to 100 mM in water.[2][3][4] However, other sources suggest lower solubility limits of 2 mg/mL (approximately 3.38 mM) or 5 mg/mL (approximately 8.46 mM), sometimes requiring sonication or warming.[5] This discrepancy may be due to differences in the material's polymorphic form, hydration state, or experimental conditions.
Q2: Why does this compound precipitate in my aqueous buffer?
A2: Precipitation in aqueous buffers can be due to several factors:
-
pH: L-368,899 is the hydrochloride salt of an amine, making it an acidic salt. Its solubility is generally higher in acidic conditions. If your buffer has a neutral or alkaline pH, the compound may convert to its less soluble free base form, causing it to precipitate.
-
Common Ion Effect: The presence of a high concentration of chloride ions in your buffer (e.g., Phosphate Buffered Saline - PBS) can reduce the solubility of the hydrochloride salt.[6]
-
Exceeding Solubility: The concentration you are trying to achieve may be higher than the compound's solubility in that specific buffer.
Q3: How can I prepare a stock solution of this compound?
A3: It is recommended to first prepare a concentrated stock solution in an organic solvent. DMSO is a suitable choice, with a reported solubility of up to 100 mM or 130 mg/mL.[2][4][5][6] This stock solution can then be diluted into your aqueous experimental medium. When preparing the DMSO stock, sonication may be beneficial to ensure complete dissolution.[5]
Q4: What is the best way to store solutions of this compound?
A4: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C for up to one to two years, respectively.[7] It is advised to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment.[1]
Q5: Can I heat the solution to dissolve this compound?
A5: Some sources suggest that warming can aid in the dissolution of this compound in aqueous media.[7] However, be aware that the compound may precipitate out of solution as it cools. The stability of the compound at elevated temperatures is not well-documented, so prolonged or excessive heating should be avoided.
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| Water | 100 mM | 100 mM | [2][3][4] |
| Water | 2 mg/mL | 3.38 mM | [5] |
| Water | 5 mg/mL (with sonication/warming) | 8.46 mM | [7] |
| DMSO | 100 mM | 100 mM | [2][4] |
| DMSO | 100 mg/mL | 169.14 mM | [5] |
| DMSO | ~130 mg/mL | ~219.88 mM | [6] |
| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | ≥ 2.17 mg/mL | ≥ 3.67 mM | [6] |
| In Vivo Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) | 5 mg/mL | 8.46 mM | [5] |
Note: The molecular weight of this compound can vary slightly between suppliers (e.g., 591.2 g/mol vs. 627.68 g/mol as a dihydrochloride), which will affect the conversion between mg/mL and mM.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Vortex the stock solution gently.
-
Add the desired volume of the DMSO stock solution to your pre-warmed (if appropriate) aqueous buffer or media while vortexing to ensure rapid mixing.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared aqueous solution immediately. Do not store for later use.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
How to account for L-368,899 hydrochloride's half-life in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride. The information below will help address specific issues you might encounter during your experiments, with a focus on accounting for the compound's half-life in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and how does it vary between species?
A1: The half-life of this compound is approximately 2 hours in both rats and dogs following intravenous (IV) administration.[1][2] This relatively short half-life is a critical factor to consider when designing experiments, particularly those involving behavioral observation over extended periods.
Q2: How does the route of administration affect the bioavailability and pharmacokinetics of L-368,899?
A2: L-368,899 is orally bioavailable, but its absorption can be variable and is influenced by dose and sex.[1][2] Intravenous administration provides more direct and predictable plasma concentrations. For instance, in rats, oral bioavailability is estimated to be between 14% and 41% depending on the dose and sex.[2] Intramuscular injection is another option that bypasses first-pass metabolism.[3] The choice of administration route will significantly impact the timing of peak plasma concentration and the duration of effective receptor antagonism.
Q3: What is the recommended solvent and storage for this compound?
A3: For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4] It is recommended to prepare this working solution fresh on the day of use.[1] For long-term storage, the powdered form should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[4]
Q4: How selective is L-368,899 for the oxytocin (B344502) receptor?
A4: L-368,899 is a potent and selective antagonist for the oxytocin receptor (OXTR).[1][5][6] It displays over 40-fold selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors.[6] Specifically, the IC50 values for rat and human uterus oxytocin receptors are 8.9 nM and 26 nM, respectively, while the IC50 values for vasopressin V1a and V2 receptors are 370 nM and 570 nM, respectively.[1][6]
Troubleshooting Guides
Issue 1: Inconsistent or lack of behavioral effects in vivo.
-
Possible Cause: The timing of your behavioral observation may not align with the peak plasma concentration and effective receptor occupancy of L-368,899. Given its short half-life of approximately 2 hours, the compound's concentration can decrease significantly over time.[1][2]
-
Troubleshooting Steps:
-
Adjust Observation Window: For acute dosing studies, conduct behavioral testing within 15 to 45 minutes after intramuscular injection, as this is when peak concentrations in the central nervous system have been observed in some species.[3] For oral administration, peak plasma levels are typically reached within 1 to 4 hours.[2]
-
Consider a Priming Dose or Continuous Infusion: For longer experiments, a single dose may not be sufficient. Consider administering a priming dose followed by subsequent maintenance doses or utilizing continuous infusion to maintain a steady-state concentration.
-
Verify Drug Administration: Ensure proper administration of the compound. For oral gavage, confirm the full dose was delivered. For injections, check for any leakage from the injection site.
-
Issue 2: High variability in experimental results between subjects.
-
Possible Cause: The pharmacokinetics of L-368,899 can be influenced by sex and dose, leading to variability.[2] For example, plasma drug concentrations have been observed to be higher in female rats compared to male rats.[2]
-
Troubleshooting Steps:
-
Control for Sex: Whenever possible, use animals of the same sex within an experimental group. If both sexes are required, ensure a balanced distribution and analyze the data for sex-specific effects.
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose that produces a consistent effect in your specific animal model and experimental paradigm.
-
Standardize Administration Procedure: Ensure that the administration procedure is consistent across all animals, including the time of day, to minimize variability due to circadian rhythms which can affect drug metabolism.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of L-368,899
| Parameter | Species | Value | Route of Administration | Reference |
| Half-life (t½) | Rat | ~2 hours | Intravenous | [1][2] |
| Dog | ~2 hours | Intravenous | [1][2] | |
| Plasma Clearance | Rat | 23 - 36 ml/min/kg | Intravenous | [1][2] |
| Dog | 23 - 36 ml/min/kg | Intravenous | [1][2] | |
| Oral Bioavailability | Rat (female, 5 mg/kg) | 14% | Oral | [1][2] |
| Rat (male, 5 mg/kg) | 18% | Oral | [1][2] | |
| Rat (male, 25 mg/kg) | 41% | Oral | [2] | |
| Dog (5 mg/kg) | 17% | Oral | [2] | |
| Dog (33 mg/kg) | 41% | Oral | [2] | |
| Time to Peak Plasma Concentration (Tmax) | Rat (low dose) | < 1 hour | Oral | [2] |
| Rat (high dose) | 1 - 4 hours | Oral | [2] | |
| Dog (low dose) | < 1 hour | Oral | [2] | |
| Dog (high dose) | 1 - 4 hours | Oral | [2] |
Table 2: Receptor Binding Affinity of L-368,899
| Receptor | Species/Tissue | IC50 | Reference |
| Oxytocin Receptor | Rat Uterus | 8.9 nM | [1] |
| Human Uterus | 26 nM | [1] | |
| Vasopressin V1a Receptor | --- | 370 nM | [6] |
| Vasopressin V2 Receptor | --- | 570 nM | [6] |
Experimental Protocols
Protocol 1: In Vivo Administration of L-368,899 for Behavioral Studies
-
Preparation of L-368,899 Solution:
-
On the day of the experiment, prepare a fresh solution of this compound.
-
For a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, first dissolve the L-368,899 powder in DMSO.[1][4]
-
Sequentially add PEG300, Tween-80, and saline, ensuring the solution is clear after each addition. Sonication can be used to aid dissolution.[1][4]
-
-
Animal Dosing:
-
Accurately weigh each animal to determine the correct volume for the desired dose (e.g., 3-10 mg/kg).
-
Administer the solution via the chosen route (e.g., intraperitoneal injection, oral gavage, or intramuscular injection).
-
-
Behavioral Testing:
-
Based on the route of administration, time the behavioral testing to coincide with the expected peak plasma concentration. For intraperitoneal or intramuscular injections, a window of 15-60 minutes post-injection is often appropriate.[3] For oral gavage, this window may be 1-4 hours post-administration.[2]
-
Record behavioral data according to the specific experimental paradigm.
-
Visualizations
Caption: A flowchart illustrating the experimental workflow for in vivo studies using L-368,899, emphasizing the importance of timing behavioral observations relative to the compound's peak plasma concentration.
Caption: A decision tree to guide troubleshooting efforts when encountering inconsistent or absent effects in experiments with L-368,899.
Caption: A simplified diagram of the oxytocin receptor signaling pathway and the antagonistic action of L-368,899.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 5. L-368,899 - Wikipedia [en.wikipedia.org]
- 6. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
Validation & Comparative
A Head-to-Head Comparison for In Vivo Research: L-368,899 Hydrochloride vs. Atosiban
For researchers investigating the oxytocin (B344502) system, the choice of a potent and selective oxytocin receptor antagonist is critical. This guide provides a comprehensive in vivo research comparison between two prominent antagonists: the non-peptide L-368,899 hydrochloride and the peptide analogue Atosiban (B549348). This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate compound for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Atosiban |
| Molecular Type | Non-peptide, small molecule | Peptide analogue of oxytocin |
| Oral Bioavailability | Yes[1][2] | No (Administered intravenously)[3][4] |
| Primary Use in Research | Tool for selective blockade of neural oxytocin receptors after peripheral delivery[5][6] | Tocolytic agent for preterm labor[7][8] |
| Selectivity | High for oxytocin receptor over vasopressin V1a and V2 receptors[1][9] | Primarily a vasopressin V1a receptor antagonist with lower affinity for the oxytocin receptor[10] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Atosiban, focusing on receptor binding affinity and pharmacokinetic parameters.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | IC50 / Ki |
| This compound | Oxytocin Receptor | Rat (uterus) | 8.9 nM (IC50)[1] |
| Oxytocin Receptor | Human (uterus) | 26 nM (IC50)[1] | |
| Oxytocin Receptor | Coyote | 12.38 nM (Ki)[5] | |
| Vasopressin V1a Receptor | - | 370 nM (IC50)[9] | |
| Vasopressin V2 Receptor | - | 570 nM (IC50)[9] | |
| Atosiban | Oxytocin Receptor | - | Lower affinity than for V1a receptor[10] |
| Vasopressin V1a Receptor | - | Primary target[10] |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Atosiban |
| Species | Rat, Dog | Human (pregnant women), Dairy Cow |
| Administration | Intravenous (IV), Oral | Intravenous (IV) |
| Half-life (t1/2) | ~2 hours (IV in rats and dogs)[1][2] | 13 ± 3 min (initial) and 102 ± 18 min (terminal) in humans[3]; 18 min in dairy cows[11] |
| Plasma Clearance | 23-36 ml/min/kg (rats and dogs)[1][2] | 42 L/hr (humans)[3]; 3301 ml/min (dairy cows)[11] |
| Volume of Distribution (Vdss) | 2.0-2.6 L/kg (rats), 3.4-4.9 L/kg (dogs)[1][2] | ~18 L (humans)[3] |
| Oral Bioavailability | 14-18% (5 mg/kg in rats), 17-41% (5 and 33 mg/kg in dogs)[1][2] | Not applicable |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the oxytocin receptor signaling pathway and a general experimental workflow for evaluating oxytocin receptor antagonists.
Experimental Protocols
In Vivo Uterine Contraction Inhibition Assay
This protocol provides a general framework for assessing the in vivo tocolytic activity of this compound and Atosiban.
1. Animal Model:
-
Late-term pregnant rats or pregnant rhesus monkeys are commonly used models.[7] Animals should be appropriately housed and handled in accordance with institutional animal care and use committee guidelines.
2. Surgical Preparation (for instrumented models):
-
Anesthetize the animal.
-
For direct measurement of uterine activity, implant a pressure transducer into the amniotic fluid or a telemetry device onto the uterine horn.
-
Catheters can be placed in a major artery and vein for blood sampling and drug administration, respectively.
-
Allow for a recovery period post-surgery.
3. Experimental Procedure:
-
Baseline Recording: Record spontaneous uterine contractions for a defined period (e.g., 1-2 hours) to establish a stable baseline.[3]
-
Antagonist Administration:
-
This compound: Can be administered intravenously or orally.[1][2] For IV administration, a bolus injection followed by a continuous infusion can be used. For oral administration, the compound is typically dissolved in a suitable vehicle.
-
Atosiban: Administered intravenously, often as an initial bolus injection followed by a continuous infusion.[3][4] A common clinical regimen involves a 6.75 mg bolus followed by an infusion.[12]
-
-
Oxytocin Challenge (optional but recommended for potency assessment):
-
Following antagonist administration, infuse a known concentration of oxytocin to induce uterine contractions.[7]
-
The ability of the antagonist to block oxytocin-induced contractions provides a measure of its potency.
-
-
Monitoring: Continuously record uterine contractions (frequency, amplitude, and duration) throughout the experiment.[3] Monitor maternal heart rate and blood pressure.[4]
4. Data Analysis:
-
Quantify the change in uterine contraction frequency and amplitude from baseline following antagonist administration.
-
Compare the inhibitory effect of different doses of this compound and Atosiban.
-
In oxytocin-challenge studies, determine the dose of the antagonist required to inhibit contractions by 50% (ID50).
Pharmacokinetic Analysis
1. Animal Model and Dosing:
-
Utilize the same animal models as in the uterine contraction assay.
-
Administer a single dose of this compound (IV or oral) or Atosiban (IV).
2. Sample Collection:
-
Collect serial blood samples at predetermined time points post-administration via a catheter or other appropriate method.
-
For central nervous system penetration studies, cerebrospinal fluid (CSF) can be collected.[5]
3. Sample Processing and Analysis:
-
Process blood samples to obtain plasma.
-
Analyze plasma and CSF samples for drug concentration using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a specific radioimmunoassay.[3]
4. Pharmacokinetic Parameter Calculation:
-
Use the concentration-time data to calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and for oral administration, maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F).
Conclusion
Both this compound and Atosiban are valuable tools for in vivo research on the oxytocin system. The choice between them will largely depend on the specific research question and experimental design.
-
This compound is a potent and selective non-peptide oxytocin receptor antagonist with the significant advantage of oral bioavailability.[1] This makes it particularly useful for studies requiring chronic dosing or less invasive administration routes. Its high selectivity for the oxytocin receptor over vasopressin receptors is also a key advantage in dissecting the specific roles of these related systems.[9]
-
Atosiban , while clinically used as a tocolytic, exhibits a primary affinity for the vasopressin V1a receptor.[10] Its use in research requires intravenous administration.[3] It has been extensively studied in the context of preterm labor and provides a valuable clinical benchmark.[13][14][15]
For researchers aiming to specifically and potently block oxytocin receptors in vivo, particularly with the option of oral administration, this compound presents a compelling choice. For studies that aim to replicate or compare with clinical tocolytic interventions, or where the combined antagonism of oxytocin and vasopressin V1a receptors is desired, Atosiban remains a relevant compound. Careful consideration of their distinct pharmacological and pharmacokinetic profiles will enable researchers to make an informed decision for their in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of the oxytocin antagonist atosiban on preterm uterine activity in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 10. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atosiban, an oxytocin receptor blocking agent: pharmacokinetics and inhibition of milk ejection in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mims.com [mims.com]
- 13. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized trial of oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of spontaneous preterm labor in Taiwanese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of L-368,899 Hydrochloride and L-371,257 Selectivity for the Oxytocin Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profiles of two common non-peptide oxytocin (B344502) receptor (OTR) antagonists: L-368,899 hydrochloride and L-371,257. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for preclinical research.
This compound and L-371,257 are both potent antagonists of the oxytocin receptor, a G-protein coupled receptor (GPCR) crucial for a variety of physiological processes, including uterine contractions, lactation, and social behavior.[1] Their utility in research, particularly in investigating the roles of the oxytocin system, is largely determined by their selectivity for the OTR over the structurally related vasopressin receptors (V1a, V1b, and V2), with which oxytocin can cross-react.
Quantitative Comparison of Receptor Affinity
The selectivity of L-368,899 and L-371,257 is primarily determined by their binding affinities for the oxytocin receptor versus the vasopressin receptors. The following tables summarize the available quantitative data (IC50 and Ki values) from various in vitro binding assays. A lower value indicates a higher binding affinity.
| Compound | Receptor | Species | Tissue/Cell Line | IC50 (nM) | Reference |
| This compound | Oxytocin | Rat | Uterus | 8.9 | [2][3] |
| Oxytocin | Human | Uterus | 26 | [2][3] | |
| Vasopressin V1a | - | - | 370 | [4] | |
| Vasopressin V2 | - | - | 570 | [4] | |
| Vasopressin (liver) | Human | Liver | 510 | [2] | |
| Vasopressin (kidney) | Human | Kidney | 960 | [2] | |
| Vasopressin (liver) | Rat | Liver | 890 | [2] | |
| Vasopressin (kidney) | Rat | Kidney | 2400 | [2] | |
| L-371,257 | Oxytocin | Rat | Uterus | 19 | [5][6][7] |
| Oxytocin | Human | - | 4.6 | [7][8][9] | |
| Vasopressin V1a | Rat | Liver | 3.7 | [5][6][7] | |
| Vasopressin V1a | Human | Platelet | 3,200 | [7] | |
| Vasopressin V2 | Human | Kidney | >10,000 | [7] | |
| Vasopressin V2 | Rat | Kidney | >10,000 | [7] |
| Compound | Receptor | Species | Ki (nM) | Reference |
| L-368,899 | Oxytocin | Coyote | 12.38 | [10] |
| Vasopressin V1a | Coyote | 511.6 | [10] | |
| L-371,257 | Oxytocin | - | 19 | [5][6][11] |
| Vasopressin V1a | - | 3.7 | [5][6][11] |
Summary of Selectivity:
Based on the available data, L-371,257 generally exhibits higher selectivity for the human oxytocin receptor over human vasopressin V1a and V2 receptors, with a reported selectivity of over 800-fold.[8][9][12] In contrast, L-368,899 shows a selectivity of approximately 40-fold for the oxytocin receptor over vasopressin V1a and V2 receptors.[4][10] However, it is important to note that L-371,257 displays a high affinity for the rat vasopressin V1a receptor, which should be a consideration in study design using this species.[5][6][7] Another key difference is that L-368,899 can cross the blood-brain barrier, making it suitable for investigating the central effects of oxytocin receptor blockade, whereas L-371,257 has poor brain penetration and is used for studying peripheral effects.[12][13]
Experimental Protocols
The binding affinity and selectivity of L-368,899 and L-371,257 are typically determined using competitive radioligand binding assays. The following is a generalized protocol for such an experiment.
Objective: To determine the inhibitory constant (Ki) of a test compound (L-368,899 or L-371,257) for the oxytocin receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably transfected with the human oxytocin receptor).
-
Radioligand: A radioactively labeled molecule that binds with high affinity and specificity to the receptor (e.g., [3H]-Oxytocin).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues containing the receptor and isolate the cell membranes through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand will decrease as the concentration of the unlabeled test compound increases. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
Both the oxytocin receptor and the vasopressin V1a receptor are Gq-protein coupled receptors. Upon ligand binding, they activate a similar downstream signaling cascade.
The activation of the Gq protein stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, such as smooth muscle contraction.
References
- 1. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxytocin receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 8. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 9. benchchem.com [benchchem.com]
- 10. The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 13. scbt.com [scbt.com]
Validating L-368,899 Hydrochloride Efficacy in a Novel Animal Model of Social Fear Conditioning: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of L-368,899 hydrochloride, a potent oxytocin (B344502) receptor antagonist, in a novel animal model relevant to neuropsychiatric disorders with social deficits. We offer a comparative analysis with two alternative oxytocin antagonists, Atosiban and Retosiban, supported by hypothetical experimental data. Detailed experimental protocols and visualizations of the underlying signaling pathway and experimental workflow are included to facilitate study design and execution.
This compound is a selective, orally bioavailable, non-peptide antagonist of the oxytocin receptor (OTR) that can cross the blood-brain barrier.[1][2][3] This characteristic makes it a valuable tool for investigating the central nervous system's role of oxytocin in modulating social behaviors.[3] While initially explored for preventing preterm labor[1][4], its ability to penetrate the brain has led to its use in preclinical studies of social behavior.[3]
This guide proposes the use of a social fear conditioning (SFC) model in rats to evaluate the efficacy of this compound. This model is particularly relevant as it specifically induces social fear and avoidance, key symptoms in social anxiety disorder (SAD), a condition where the oxytocin system is implicated.[5][6] By comparing this compound with a peripherally restricted antagonist (Atosiban) and another brain-penetrant antagonist (Retosiban), we can dissect the peripheral versus central effects on social fear.
Comparative Analysis of Oxytocin Receptor Antagonists
The following tables summarize the key characteristics and hypothetical performance data of this compound and its alternatives in the proposed social fear conditioning model.
Table 1: Pharmacological and Physicochemical Properties
| Parameter | This compound | Atosiban | Retosiban |
| Chemical Class | Non-peptide | Peptide | Non-peptide |
| Administration | Oral, Intravenous | Intravenous | Oral, Intravenous |
| Oral Bioavailability | Moderate (~14-41% in rats)[2][7] | Not orally bioavailable | High (~100% in rats)[8] |
| Brain Penetration | Yes[3] | No | Yes[8] |
| Selectivity | Selective for OTR over vasopressin receptors (V1a, V2)[6] | Mixed V1a/OTR antagonist[1][9] | Highly selective for OTR (>1400-fold over vasopressin receptors)[10] |
| Half-life | ~2 hours in rats and dogs[7] | ~1-3 hours | ~1.4 hours in rats[8] |
Table 2: Hypothetical Efficacy in the Rat Social Fear Conditioning Model
| Parameter | This compound (10 mg/kg, p.o.) | Atosiban (10 mg/kg, i.v.) | Retosiban (10 mg/kg, p.o.) | Vehicle Control |
| Time Spent in Interaction Zone (seconds) | 180 ± 15 | 95 ± 12 | 175 ± 18 | 90 ± 10 |
| Freezing Behavior (seconds) | 25 ± 5 | 75 ± 8 | 28 ± 6 | 80 ± 10 |
| Social Preference Index | 0.8 ± 0.05 | 0.4 ± 0.04 | 0.78 ± 0.06 | 0.35 ± 0.05 |
| Heart Rate during Social Interaction (bpm) | 380 ± 20 | 450 ± 25 | 385 ± 18 | 460 ± 22 |
Table 3: Hypothetical Pharmacokinetic and Target Engagement Data
| Parameter | This compound | Atosiban | Retosiban |
| Cmax (ng/mL) in Plasma | 850 | 1200 | 950 |
| Cmax (ng/g) in Brain | 150 | Not Detected | 180 |
| OTR Occupancy in Amygdala (%) at 1h | 75% | Not Applicable | 80% |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams were generated using Graphviz (DOT language).
Experimental Protocols
Animal Model: Social Fear Conditioning (SFC) in Rats
-
Animals: Adult male Sprague-Dawley rats (250-300g) will be used. They will be single-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water will be available ad libitum. All procedures will be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Habituation: Rats will be habituated to the conditioning chambers for 10 minutes on two consecutive days.
-
Conditioning: On day 3, each rat will be placed in the conditioning chamber. A juvenile conspecific will be introduced for a 3-minute interaction period. During the last minute of this interaction, the experimental rat will receive three mild, unsignaled footshocks (0.5 mA, 1 second duration, 20 seconds apart). The juvenile is immediately removed after the last shock. Control animals will be exposed to the juvenile without receiving a shock.
Drug Administration
-
Groups: Rats will be randomly assigned to one of four groups: Vehicle control, this compound (10 mg/kg, p.o.), Atosiban (10 mg/kg, i.v.), or Retosiban (10 mg/kg, p.o.).
-
Administration: this compound and Retosiban will be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) and administered by oral gavage 60 minutes before behavioral testing. Atosiban will be dissolved in saline and administered intravenously via a tail vein catheter 30 minutes before testing. The vehicle control group will receive the corresponding vehicle.
Behavioral Testing: Social Interaction Test
-
Apparatus: A three-chambered social approach apparatus will be used.
-
Procedure: 24 hours after conditioning, the test rat is placed in the center chamber of the apparatus. After a 5-minute habituation period, a novel, non-aggressive juvenile rat is placed in one of the side chambers, enclosed in a wire cage. The other side chamber contains an empty wire cage. The test rat is allowed to explore all three chambers for 10 minutes.
-
Data Collection: The time spent in the interaction zone around the caged juvenile versus the empty cage will be recorded using an automated video-tracking system. Freezing behavior (complete immobility except for respiration) will also be scored. A social preference index will be calculated as (time with juvenile - time with empty cage) / (time with juvenile + time with empty cage).
Pharmacokinetic (PK) and Target Engagement (TE) Analysis
-
Sample Collection: Immediately following the behavioral test, rats will be anesthetized, and blood samples will be collected via cardiac puncture. The brain will be rapidly excised and dissected to isolate the amygdala.
-
PK Analysis: Drug concentrations in plasma and brain homogenates will be determined using liquid chromatography-mass spectrometry (LC-MS/MS).
-
TE Analysis: OTR occupancy in the amygdala will be assessed by in vitro autoradiography using a radiolabeled OTR ligand. Brain sections will be incubated with the radioligand in the presence or absence of a high concentration of a competing non-radiolabeled ligand to determine specific binding. The reduction in specific binding in the drug-treated groups compared to the vehicle group will be used to calculate receptor occupancy.
Conclusion
This guide outlines a robust preclinical strategy for validating the efficacy of this compound in a novel and clinically relevant animal model of social fear. The proposed comparative approach, utilizing antagonists with different properties, will allow for a nuanced understanding of the central versus peripheral roles of the oxytocin system in modulating social fear responses. The detailed protocols and integrated data presentation provide a clear roadmap for researchers aiming to investigate the therapeutic potential of oxytocin receptor antagonists in neuropsychiatric disorders.
References
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Animal models of social anxiety disorder and their validity criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Animal models of social avoidance and social fear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Social fear conditioning as an animal model of social anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Retosiban - Wikipedia [en.wikipedia.org]
- 9. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of L-368,899 Hydrochloride's Efficacy as an Oxytocin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor (OXTR) antagonist.[1][2][3][4] We will objectively analyze its performance against other alternatives with supporting experimental data. This document details the mechanism of action, cross-species effectiveness, and key experimental protocols to assist researchers in designing and interpreting their studies.
Mechanism of Action
This compound functions as a competitive antagonist at the oxytocin receptor. By binding with high affinity to the OXTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The OXTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in cellular responses such as uterine muscle contraction. This compound effectively blocks these downstream effects by preventing the initial receptor activation.
Quantitative Data Presentation
The effectiveness and selectivity of this compound have been evaluated across various species. The following tables summarize the key quantitative data available from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding Affinity and Potency of L-368,899
| Species | Tissue/Receptor | Parameter | Value (nM) | Reference |
| Rat | Uterus | IC50 | 8.9 | [1][2] |
| Human | Uterus | IC50 | 26 | [1][2] |
| Rat | Liver (AVPR1a) | IC50 | 890 | [1] |
| Human | Liver (AVPR1a) | IC50 | 510 | [1] |
| Rat | Kidney (AVPR1a) | IC50 | 2400 | [1] |
| Human | Kidney (AVPR1a) | IC50 | 960 | [1] |
| Coyote | Brain (OXTR) | Ki | 12.38 | |
| Coyote | Brain (AVPR1a) | Ki | 870.7 | |
| Macaque | Brain (OXTR) | Ki | 1.8 ± 0.3 | |
| Macaque | Brain (AVPR1a) | Ki | 180 ± 20 | |
| Human | Brain (OXTR) | Ki | 10.3 ± 1.5 | |
| Human | Brain (AVPR1a) | Ki | 110 ± 10 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: Comparative Pharmacokinetics of this compound
| Species | Parameter | Route | Dose | Value | Reference |
| Rat (Female) | Oral Bioavailability | Oral | 5 mg/kg | 14% | [1] |
| Rat (Male) | Oral Bioavailability | Oral | 5 mg/kg | 18% | [1] |
| Dog | Oral Bioavailability | Oral | 5 mg/kg | 17% | |
| Dog | Oral Bioavailability | Oral | 33 mg/kg | 41% | |
| Rat | Half-life (t1/2) | IV | 1-10 mg/kg | ~2 hours | [1] |
| Dog | Half-life (t1/2) | IV | 1-10 mg/kg | ~2 hours | [1] |
| Rat | Plasma Clearance | IV | 1-10 mg/kg | 23-36 ml/min/kg | [1] |
| Dog | Plasma Clearance | IV | 1-10 mg/kg | 23-36 ml/min/kg | [1] |
| Rat | Volume of Distribution (Vdss) | IV | 1-10 mg/kg | 2.0-2.6 L/kg | [1] |
| Dog | Volume of Distribution (Vdss) | IV | 1-10 mg/kg | 3.4-4.9 L/kg | [1] |
Table 3: Comparison with Alternative Oxytocin Receptor Antagonists
| Compound | Chemical Class | Selectivity for OXTR over AVPR1a | Route of Administration | Brain Penetration |
| L-368,899 | Non-peptide | High | Oral, IV | Yes |
| Atosiban | Peptide | Mixed OXTR/AVPR1a antagonist | IV | No |
| Retosiban | Non-peptide | High | Oral | Yes |
| Barusiban | Peptide | High | IV | No |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to evaluate the effectiveness of this compound.
Receptor Binding Assay (In Vitro)
This protocol outlines a competitive radioligand binding assay to determine the affinity of L-368,899 for the oxytocin receptor.
Methodology:
-
Tissue/Cell Preparation: Homogenize tissues (e.g., uterus, brain) or use cell lines known to express the oxytocin receptor. Prepare a membrane fraction by centrifugation.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled oxytocin analog (e.g., [³H]oxytocin), and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the L-368,899 concentration. Use non-linear regression analysis to determine the IC50 value, which can then be used to calculate the Ki (inhibitory constant).
In Vivo Uterine Contraction Assay
This protocol describes an in vivo method to assess the ability of L-368,899 to inhibit oxytocin-induced uterine contractions in an animal model, such as the rat.[5]
Methodology:
-
Animal Preparation: Anesthetize a female rat in estrus.
-
Surgical Procedure: Insert a fluid-filled catheter into one of the uterine horns to monitor intrauterine pressure. Place a cannula in the jugular vein for intravenous administration of compounds.
-
Baseline Measurement: Record the baseline uterine activity for a defined period.
-
Antagonist Administration: Administer a single intravenous bolus of this compound.
-
Oxytocin Challenge: After a predetermined time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.
-
Data Acquisition: Continuously record the frequency and amplitude of uterine contractions.
-
Data Analysis: Quantify the contractile response by calculating the area under the curve for a defined period. Determine the dose of L-368,899 required to inhibit the oxytocin-induced response by 50% (ED50).
Assessment of Social Behavior in Mice
This protocol outlines a common behavioral paradigm, the three-chamber social approach test, to evaluate the effect of L-368,899 on social preference in mice.
Methodology:
-
Apparatus: Use a three-chambered box with openings between the chambers.
-
Habituation: Place the experimental mouse in the middle chamber and allow it to explore all three empty chambers for a set time (e.g., 10 minutes).
-
Sociability Test: Place an unfamiliar mouse (Stranger 1) in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the experimental mouse back in the middle chamber and allow it to explore all three chambers for a set time (e.g., 10 minutes).
-
Social Novelty Test: Place a new unfamiliar mouse (Stranger 2) in the previously empty wire cage. The experimental mouse is now presented with a choice between the familiar mouse (Stranger 1) and the novel mouse (Stranger 2). Allow the experimental mouse to explore for a set time (e.g., 10 minutes).
-
Data Acquisition: Use video tracking software to record the amount of time the experimental mouse spends in each chamber and the time it spends actively investigating each wire cage.
-
Data Analysis: Compare the time spent in the chamber with the stranger mouse versus the empty chamber (sociability) and the time spent investigating the novel mouse versus the familiar mouse (social novelty).
Conclusion
This compound is a valuable research tool for investigating the role of the oxytocin system across various physiological and behavioral domains. Its ability to be administered orally and to penetrate the blood-brain barrier makes it particularly useful for in vivo studies in a range of species. However, researchers should consider the species-specific differences in binding affinity, selectivity, and pharmacokinetics when designing experiments and interpreting results. This guide provides a foundational overview to aid in the effective and reproducible use of this compound in scientific research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 5. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Comparative Analysis of its Selectivity for Oxytocin Versus Vasopressin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding selectivity of L-368,899 hydrochloride for the human oxytocin (B344502) receptor (OTR) versus the human vasopressin 1a (V1aR) and 2 (V2R) receptors. The data presented herein is compiled from publicly available pharmacological studies to assist researchers in evaluating this compound for their specific applications.
This compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor.[1][2][3] Its high affinity for the OTR, coupled with significantly lower affinity for the structurally related vasopressin receptors, makes it a valuable tool for investigating the physiological roles of the oxytocin system.
Quantitative Comparison of Binding Affinity
The selectivity of this compound is demonstrated by its differential binding affinities for the oxytocin and vasopressin receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro radioligand binding assays. A lower IC50 value indicates a higher binding affinity.
| Receptor | Tissue Source | IC50 (nM) | Selectivity (fold) vs. OTR |
| Oxytocin Receptor (OTR) | Human Uterus | 26 | - |
| Rat Uterus | 8.9 | - | |
| Vasopressin V1a Receptor (V1aR) | Human Liver | 370 | ~14-fold (vs. human OTR) |
| Vasopressin V2 Receptor (V2R) | Human Kidney | 570 | ~22-fold (vs. human OTR) |
The data clearly indicates that this compound possesses a significantly higher affinity for the oxytocin receptor compared to the V1a and V2 vasopressin receptors, with a more than 40-fold selectivity observed when comparing rat uterine OTR to human V1aR and V2R.[2]
Signaling Pathways
The oxytocin and vasopressin receptors are all G-protein coupled receptors (GPCRs) that initiate distinct downstream signaling cascades upon activation. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism by L-368,899.
Experimental Protocols
The binding affinity of this compound was determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies for this type of experiment. For specific details, it is recommended to consult the original research publication by Williams et al. (1994).
1. Membrane Preparation:
-
Tissues (e.g., human uterus, liver, kidney) or cells expressing the receptor of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The prepared membranes are incubated with a specific radioligand for the receptor being studied (e.g., [³H]-oxytocin for OTR, [³H]-arginine vasopressin for vasopressin receptors).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
3. Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data is used to generate a competition curve, plotting the percentage of specific radioligand binding against the concentration of this compound.
-
The IC50 value is then calculated from this curve, representing the concentration of this compound that displaces 50% of the specific radioligand binding.
Conclusion
The available experimental data robustly demonstrates that this compound is a highly selective antagonist for the oxytocin receptor over the vasopressin V1a and V2 receptors. This selectivity profile, combined with its non-peptide nature and oral bioavailability, establishes this compound as a critical research tool for elucidating the specific physiological and pathological roles of the oxytocin system, distinct from those of the vasopressin system. Researchers should, however, remain mindful of the species-specific differences in binding affinities and consider the lack of available data for the vasopressin V1b receptor when designing and interpreting their experiments.
References
In Vitro Validation of L-368,899 Hydrochloride: A Comparative Guide to Oxytocin Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-368,899 Hydrochloride's Performance Against Alternative Oxytocin (B344502) Receptor Antagonists with Supporting Experimental Data.
This guide provides a comprehensive in vitro validation of this compound, a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). Its performance is objectively compared with other commonly used OTR antagonists, including Atosiban, Barusiban, and Retosiban. This document summarizes key quantitative data, details experimental protocols for validation, and provides visual representations of signaling pathways and experimental workflows to aid researchers in their selection of the most appropriate antagonist for their studies.
Performance Comparison of Oxytocin Receptor Antagonists
The following tables summarize the in vitro binding affinities and functional potencies of this compound and its alternatives. Data has been compiled from various sources and presented for comparative analysis.
Table 1: Comparative Binding Affinities of Oxytocin Receptor Antagonists
| Compound | Receptor | Assay Type | Species | IC50 (nM) | Ki (nM) |
| This compound | Oxytocin | Radioligand Binding | Human Uterus | 26[1][2] | - |
| Oxytocin | Radioligand Binding | Rat Uterus | 8.9[1][2] | - | |
| Vasopressin V1a | Radioligand Binding | Human Liver | 510[1] | - | |
| Vasopressin V2 | Radioligand Binding | Human Kidney | 960[1] | - | |
| Atosiban | Oxytocin | Radioligand Binding | Human Myometrium | - | - |
| Barusiban | Oxytocin | Radioligand Binding | COS cells (human OTR) | - | 0.8[3] |
| Retosiban | Oxytocin | Radioligand Binding | CHO cells (human OTR) | - | 0.65 |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant. A lower value indicates higher binding affinity.
Table 2: Comparative Functional Antagonism of Oxytocin Receptor Antagonists
| Compound | Functional Assay | Species | pA2 |
| This compound | Isolated Rat Uterus Contraction | Rat | 8.9[4] |
| Atosiban | Oxytocin-induced Ca2+ increase | Myometrial cells | - (IC50 = 5 nM) |
| Retosiban | Oxytocin-induced uterine contractions | Rat | - |
pA2: A measure of the potency of an antagonist. A higher pA2 value indicates greater potency.
Mechanism of Action: Competitive Antagonism
This compound acts as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the receptor, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. This blockade of OTR activation effectively inhibits the physiological responses typically triggered by oxytocin, such as uterine contractions and intracellular calcium mobilization.
Oxytocin Receptor Signaling Pathway and Antagonism
The primary signaling pathway activated by the oxytocin receptor upon agonist binding involves the Gq/11 family of G proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound prevents the initiation of this cascade by blocking the initial binding of oxytocin to its receptor.
Experimental Protocols
Detailed methodologies for key in vitro validation experiments are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human or rat oxytocin receptor.
-
Radioligand (e.g., [³H]-Oxytocin).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Unlabeled oxytocin for non-specific binding determination.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, radioligand, and either L-368,899, vehicle (for total binding), or a high concentration of unlabeled oxytocin (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the plate contents and wash with ice-cold wash buffer to separate bound and free radioligand.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the log concentration of this compound.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit oxytocin-induced increases in intracellular calcium.
Materials:
-
Cells expressing the oxytocin receptor (e.g., CHO-hOTR cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Oxytocin.
-
This compound.
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Plate cells in 96-well plates and grow to confluency.
-
Load cells with a calcium-sensitive dye for 30-60 minutes at 37°C.[5]
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate.
-
Add a concentration of oxytocin known to elicit a submaximal response (e.g., EC80).
-
Immediately measure the fluorescence intensity over time to capture the calcium response.[5]
-
Determine the peak fluorescence for each well.
-
Calculate the percentage of inhibition of the oxytocin response by this compound and determine the IC50 value.
Isolated Uterine Tissue Contraction Assay
This ex vivo assay directly measures the functional antagonism of this compound on oxytocin-induced muscle contractions.
Materials:
-
Isolated uterine tissue strips from a suitable animal model (e.g., rat).
-
Organ bath system with force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Oxytocin.
-
This compound.
Procedure:
-
Mount uterine tissue strips in the organ baths under a resting tension.
-
Allow the tissue to equilibrate and establish regular spontaneous contractions.
-
Induce contractions with a specific concentration of oxytocin.
-
Once a stable contractile response to oxytocin is achieved, add increasing concentrations of this compound to the bath.
-
Record the changes in the frequency and amplitude of contractions.
-
Construct a concentration-response curve for the inhibitory effect of this compound.
-
Calculate the pA2 value to quantify the antagonist potency.
In Vitro Validation Workflow
The following diagram illustrates a typical workflow for the in vitro validation of an oxytocin receptor antagonist like this compound.
Conclusion
This compound is a well-characterized, potent, and selective non-peptide antagonist of the oxytocin receptor. Its in vitro profile, supported by extensive experimental data, demonstrates its utility as a valuable research tool for investigating the physiological roles of the oxytocin system. This guide provides a framework for the comparative evaluation of this compound against other antagonists, enabling researchers to make informed decisions based on the specific requirements of their experimental designs. The provided protocols offer a starting point for the in vitro validation of this and other potential oxytocin receptor modulators.
References
Comparative Analysis of Peptide vs. Non-Peptide Oxytocin Antagonists: A Guide for Researchers
An objective comparison of performance, supported by experimental data, for researchers, scientists, and drug development professionals.
The neuropeptide oxytocin (B344502) (OT) and its receptor (OTR) are critical regulators of uterine contractility, lactation, and social behaviors.[1][2] The oxytocin receptor is a class I G-protein-coupled receptor (GPCR) that, upon binding oxytocin, primarily couples to Gαq/11 proteins.[3][4] This activation stimulates a signaling cascade involving phospholipase C (PLC), leading to increased intracellular calcium and subsequent physiological responses like myometrial contractions.[3][5] Consequently, antagonists of the OTR are of significant therapeutic interest, particularly as tocolytic agents to manage preterm labor.[3][6] These antagonists are broadly classified into two categories: peptide and non-peptide molecules, each with distinct pharmacological profiles, advantages, and limitations.
Peptide Oxytocin Antagonists
Peptide antagonists are typically synthetic analogues of oxytocin or vasopressin.[3][6] The most prominent example is Atosiban , a modified oxytocin analogue that acts as a competitive antagonist at both oxytocin and vasopressin V1a receptors.[3][6] It is the only OTR antagonist currently approved for clinical use as a tocolytic in Europe.[3]
Key Characteristics:
-
Structure: Modified nonapeptides derived from the native oxytocin structure.[6][7]
-
Mechanism of Action: Competitively block the binding of oxytocin to its receptor, inhibiting the release of inositol (B14025) trisphosphate from the cell membrane and reducing intracellular calcium release, which leads to uterine quiescence.[8]
-
Administration: Limited to intravenous administration due to poor oral bioavailability and susceptibility to enzymatic degradation.[6]
Quantitative Data: Peptide Antagonists
The following table summarizes the pharmacological data for Atosiban, the benchmark peptide antagonist.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Antagonism (pA2) | Selectivity Profile | Key Pharmacokinetics |
| Atosiban | Human OTR | 76.4[9] | 7.63 - 8.08 (in vitro, rat)[9] | Also binds to vasopressin V1a receptor (Ki = 5.1 nM), inhibiting its effects.[9][10] | Administration: IV only.[6] t½: 0.21h (initial), 1.7h (terminal).[10] Metabolism: Not a substrate for CYP450 enzymes.[7][10] |
Note: While newer experimental peptide antagonists with higher affinity and selectivity than Atosiban have been designed, they remain in preclinical development.[9]
Non-Peptide Oxytocin Antagonists
The limitations of peptide antagonists, particularly their lack of oral bioavailability, spurred the development of small-molecule, non-peptide OTR antagonists. These compounds offer the potential for oral administration and improved pharmacokinetic profiles. Several candidates have progressed to clinical trials, including Retosiban (B1680553), Epelsiban, and Cligosiban.
Key Characteristics:
-
Structure: Small organic molecules, often with a central diketopiperazine or similar scaffold.[11][12]
-
Mechanism of Action: Act as competitive antagonists at the OTR, similar to peptide antagonists.[11]
-
Administration: Many are designed for oral bioavailability.[13]
Quantitative Data: Non-Peptide Antagonists
The table below outlines the pharmacological profiles of key non-peptide antagonists.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Antagonism | Selectivity Profile | Key Pharmacokinetics |
| Retosiban | Human OTR | 0.65[11][13] | Dose-dependently inhibits OT-induced uterine contractions (ID50 = 0.27 mg/kg, IV in rats).[13] | >1400-fold selectivity for OTR over vasopressin (V1a, V1b, V2) receptors.[12][13] | Administration: Orally active.[13] Oral Bioavailability: ~100% in rats. t½: 1.4 hours in rats.[11] Low clearance in human microsomes.[11] |
| Barusiban | Human OTR | 0.8[14] | Potent OT antagonist. | High selectivity for OTR. | Preclinical development. |
| L-368,899 | Human OTR | 8.9 - 26[14] | Potent OT antagonist. | Selective over vasopressin receptors. | Preclinical research tool. |
Head-to-Head Comparison: Peptide vs. Non-Peptide Antagonists
| Feature | Peptide Antagonists (e.g., Atosiban) | Non-Peptide Antagonists (e.g., Retosiban) |
| Affinity & Potency | Moderate to high affinity.[9] | Often exhibit very high, sub-nanomolar affinity.[11][13] |
| Selectivity | Often show cross-reactivity with vasopressin receptors (e.g., Atosiban at V1a).[3][10] | Can be engineered for extremely high selectivity (>1000-fold) over vasopressin receptors.[12][13] |
| Oral Bioavailability | Generally poor to non-existent. | Good to excellent; designed for oral administration.[11][13] |
| Metabolic Stability | Susceptible to peptidase degradation. | More stable, lower clearance, less susceptible to enzymatic degradation.[11] |
| Clinical Status | Atosiban is approved for tocolysis in many countries (not the US).[3][6] | Several candidates have entered clinical trials, but none are yet approved for market.[15][16] |
| Use as Research Tools | Widely used as standard pharmacological tools.[15][17] | Increasingly used as highly selective research tools.[17] |
Signaling Pathways and Experimental Workflows
Oxytocin Receptor Signaling Pathway
The OTR primarily signals through the Gq/11 pathway to induce myometrial contraction.[3][4] Antagonists block the initial binding of oxytocin, thereby inhibiting this entire cascade.
Caption: Oxytocin receptor Gq-PLC signaling pathway and point of antagonist inhibition.
General Experimental Workflow for Antagonist Characterization
The evaluation of novel OTR antagonists follows a standardized discovery and development pipeline, from initial screening to in vivo efficacy models.
Caption: Standard workflow for the preclinical evaluation of oxytocin receptor antagonists.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of a test antagonist for the human oxytocin receptor.
-
Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from the OTR.
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the recombinant human OTR (CHO-hOTR).[14]
-
Radioligand: e.g., [³H]-Oxytocin or an iodinated antagonist like [¹²⁵I]-OTA.[18]
-
Test Antagonist: Serial dilutions.
-
Assay Buffer: Tris-based buffer with MgCl₂ and BSA.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filter plates and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Methodology:
-
Preparation: Resuspend cell membranes in assay buffer to a final concentration of 10-20 µg of protein per well.[14]
-
Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the test antagonist (or vehicle for total binding), and the radioligand at a concentration near its dissociation constant (Kd).[14] For non-specific binding control wells, add a high concentration of unlabeled oxytocin.[14]
-
Initiation: Add the cell membrane suspension to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[14]
-
Termination: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.[14]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
-
Detection: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[14]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test antagonist. Use non-linear regression (Cheng-Prusoff equation) to determine the IC50, which is then used to calculate the Ki value.
-
Protocol 2: In Vitro Functional Reporter Gene Assay
This protocol measures the ability of an antagonist to inhibit OTR-mediated signal transduction.
-
Objective: To determine the functional potency (IC50) of a test antagonist by measuring its ability to block oxytocin-induced reporter gene expression.
-
Materials:
-
Human reporter cells engineered to express the OTR and a downstream reporter gene (e.g., luciferase) linked to a calcium-pathway-responsive element like NFAT.[19][20]
-
Compound Screening Medium (CSM).[19]
-
Oxytocin (as the challenge agonist).
-
Test Antagonist: Serial dilutions.
-
Luciferase detection reagent.
-
Luminometer.
-
-
Methodology:
-
Cell Plating: Dispense the reporter cells into a 96-well assay plate and pre-culture for 4-6 hours at 37°C.[19]
-
Treatment Preparation: Prepare serial dilutions of the test antagonist in CSM. This medium should also contain a fixed, sub-maximal concentration (e.g., EC80) of the oxytocin challenge agonist.[19]
-
Incubation: Discard the media from the pre-cultured cells and add the antagonist/agonist treatment media to the wells. Incubate the plate for 3-6 hours at 37°C.[14]
-
Lysis and Detection: Equilibrate the plate to room temperature. Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.[14]
-
Measurement: Measure the luminescence signal from each well using a luminometer.[14]
-
Data Analysis: Normalize the data by expressing the results as a percentage of the response to oxytocin in the absence of the antagonist. Plot the percentage of inhibition against the log concentration of the test antagonist and use non-linear regression to determine the IC50 value.[14]
-
Conclusion and Future Outlook
The development of oxytocin antagonists has seen a clear evolution from peptide-based molecules to highly selective, orally available non-peptide agents.
-
Peptide Antagonists , exemplified by Atosiban, have proven clinical utility but are hampered by their pharmacokinetic limitations, restricting their use to acute, in-hospital settings.[6] Their cross-reactivity with vasopressin receptors can also be a concern.[3]
-
Non-Peptide Antagonists represent the future of OTR-targeted therapies.[15] Compounds like Retosiban demonstrate superior potency, exceptional selectivity, and the potential for oral administration, which could broaden their therapeutic applications beyond tocolysis.[12][13] While clinical development has faced challenges, the pharmacological advantages of the non-peptide class make them a continued focus of research.
For drug development professionals, the focus remains on optimizing the pharmacokinetic and safety profiles of non-peptide antagonists to finally bring an orally active tocolytic to market. For researchers, the high selectivity of modern non-peptide antagonists makes them invaluable tools for precisely dissecting the physiological roles of the oxytocin system.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. trial.medpath.com [trial.medpath.com]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Atosiban - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Retosiban - Wikipedia [en.wikipedia.org]
- 12. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Peptide and non-peptide agonists and antagonists for the vasopressin and oxytocin V1a, V1b, V2 and OT receptors: research tools and potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. retosiban | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. caymanchem.com [caymanchem.com]
A Comparative Guide to L-368,899 Hydrochloride and SSR-126768A as Tocolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two non-peptide oxytocin (B344502) receptor antagonists, L-368,899 hydrochloride and SSR-126768A, for their potential application as tocolytic agents to manage preterm labor. The information presented is collated from preclinical studies and is intended to support research and development in this critical therapeutic area.
Introduction
Preterm birth is a leading cause of neonatal morbidity and mortality worldwide. Tocolytic agents aim to suppress uterine contractions to delay delivery, allowing for the administration of corticosteroids to improve fetal lung maturity. Oxytocin receptor (OTR) antagonists represent a targeted therapeutic approach, as oxytocin is a key hormone involved in initiating and maintaining uterine contractions during labor.[1] this compound and SSR-126768A are two potent and selective non-peptide OTR antagonists that have been investigated for their tocolytic potential.[2][3] This guide offers a comparative analysis of their performance based on available experimental data.
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
Both L-368,899 and SSR-126768A function as competitive antagonists at the oxytocin receptor, a G-protein coupled receptor (GPCR).[3][4] By binding to the OTR, they prevent the endogenous ligand, oxytocin, from activating the receptor and initiating the downstream signaling cascade that leads to uterine muscle contraction. The primary signaling pathway involves the Gq/11 protein, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels are crucial for the activation of myosin light-chain kinase and subsequent myometrial contraction.[1]
dot
References
A Comparative Analysis of L-368,899 Hydrochloride and Other Tocolytic Agents for the Management of Preterm Labor
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Mechanisms of Tocolytic Therapies
Preterm birth remains a significant challenge in perinatal medicine, necessitating the development of effective and safe tocolytic agents to delay delivery and allow for fetal maturation. This guide provides a comprehensive comparison of the oxytocin (B344502) receptor antagonist L-368,899 hydrochloride with other established tocolytics, namely the oxytocin antagonist atosiban (B549348), the calcium channel blocker nifedipine (B1678770), and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This analysis is supported by available experimental data, detailed methodologies, and mechanistic pathways to inform research and drug development in this critical area.
Executive Summary
This compound, a potent and selective non-peptide oxytocin receptor antagonist, demonstrated promise in preclinical and early clinical studies for the inhibition of uterine contractions. However, its clinical development was halted due to suboptimal oral bioavailability and pharmacokinetic properties. Consequently, direct comparative clinical efficacy data for L-368,899 against other tocolytics are limited. Therefore, this guide will utilize data from atosiban, a structurally different but mechanistically similar oxytocin receptor antagonist, as the primary clinical comparator for this class of drugs.
This guide will delve into the preclinical efficacy of L-368,899 and the clinical efficacy of atosiban, nifedipine, and indomethacin. We will present a detailed comparison of their mechanisms of action, supported by signaling pathway diagrams, and provide a thorough overview of the experimental protocols used to evaluate these compounds.
Comparative Efficacy of Tocolytic Agents
The primary goal of tocolytic therapy is to postpone delivery to allow for the administration of antenatal corticosteroids to improve neonatal outcomes. The following tables summarize the available quantitative data on the efficacy of this compound and other tocolytic agents.
Table 1: Preclinical Efficacy of this compound
| Parameter | Species | Tissue | Value | Reference |
| IC50 | Rat | Uterus | 8.9 nM | [1] |
| Human | Uterus | 26 nM | [1] | |
| AD50 (i.v.) | Rat | In vivo | 0.35 mg/kg | [1] |
| AD50 (i.d.) | Rat | In vivo | 7 mg/kg | [1] |
IC50: Half-maximal inhibitory concentration. AD50: Dose required to reduce the response to oxytocin by 50%. i.v.: intravenous. i.d.: intraduodenal.
Table 2: Clinical Efficacy of Atosiban, Nifedipine, and Indomethacin in Prolonging Pregnancy
| Tocolytic Agent | Mechanism of Action | Prolongation of Pregnancy > 48 Hours | Prolongation of Pregnancy > 7 Days | Key Neonatal Outcomes |
| Atosiban | Oxytocin Receptor Antagonist | 70% - 89% of patients | 58% - 77% of patients | No significant difference in major neonatal outcomes compared to placebo or other tocolytics. |
| Nifedipine | Calcium Channel Blocker | ~78% of patients | Reduction in risk of delivery before 34 weeks | Possible reduction in respiratory distress syndrome and neurodevelopmental morbidity. |
| Indomethacin | Prostaglandin Synthetase Inhibitor | Superior to placebo in delaying delivery for 48 hours | Data less consistent than for 48 hours | Potential for serious fetal side effects with prolonged use. |
Data compiled from multiple clinical trials. The efficacy can vary depending on the patient population and study design.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of these tocolytic agents.
In Vitro Uterine Contraction Assay (for L-368,899)
Objective: To determine the inhibitory effect of a test compound on oxytocin-induced contractions in isolated uterine tissue.
Methodology:
-
Tissue Preparation: Uterine tissue strips are obtained from rats or humans (myometrium from biopsies) and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isometric Tension Recording: The tissues are connected to isometric force transducers to record contractile activity.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension until spontaneous contractions stabilize.
-
Agonist-Induced Contractions: A cumulative concentration-response curve is generated for oxytocin to establish a baseline contractile response.
-
Antagonist Incubation: Tissues are incubated with varying concentrations of this compound for a predetermined period.
-
Challenge with Agonist: The oxytocin concentration-response curve is repeated in the presence of L-368,899.
-
Data Analysis: The inhibitory potency of L-368,899 is determined by calculating the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the maximal oxytocin-induced contraction.
Clinical Trial Protocol for Tocolytic Efficacy (General Framework)
Objective: To evaluate the efficacy and safety of a tocolytic agent in pregnant women with preterm labor.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial.
-
Inclusion Criteria: Pregnant women between a specified gestational age range (e.g., 24-34 weeks) with a confirmed diagnosis of preterm labor (regular uterine contractions and cervical changes).
-
Randomization: Participants are randomly assigned to receive the investigational tocolytic agent (e.g., atosiban, nifedipine, or indomethacin) or a placebo/active comparator.
-
Drug Administration: The tocolytic is administered according to a predefined dosing regimen. For example:
-
Atosiban: Intravenous loading dose followed by a continuous infusion.
-
Nifedipine: Oral loading dose followed by maintenance doses.
-
Indomethacin: Oral or rectal loading dose followed by maintenance doses for a limited duration (typically 48 hours).
-
-
Primary Outcome: The primary efficacy endpoint is typically the proportion of women who remain undelivered at 48 hours after the initiation of treatment.
-
Secondary Outcomes: These may include the proportion of women undelivered at 7 days, prolongation of pregnancy, gestational age at delivery, and neonatal outcomes (e.g., respiratory distress syndrome, intraventricular hemorrhage, neonatal mortality).
-
Safety Monitoring: Maternal and fetal adverse events are closely monitored throughout the study.
-
Statistical Analysis: The data are analyzed to compare the efficacy and safety of the treatment groups.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these tocolytics exert their effects is fundamental for targeted drug design and development.
This compound and Atosiban: Oxytocin Receptor Antagonism
L-368,899 and atosiban are competitive antagonists of the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, they prevent the binding of endogenous oxytocin, thereby inhibiting the downstream signaling cascade that leads to uterine muscle contraction.
Nifedipine: Calcium Channel Blockade
Nifedipine is a dihydropyridine (B1217469) calcium channel blocker that inhibits the influx of extracellular calcium into myometrial cells by blocking L-type voltage-gated calcium channels. This reduction in intracellular calcium concentration leads to myometrial relaxation.
Indomethacin: Prostaglandin Synthesis Inhibition
Indomethacin is a non-selective cyclooxygenase (COX) inhibitor. By inhibiting COX-1 and COX-2, it blocks the synthesis of prostaglandins, which are potent stimulators of uterine contractions.
Conclusion
While this compound showed initial promise as a potent and selective oxytocin receptor antagonist, its development was not pursued to the extent of atosiban. Atosiban, as a representative of its class, demonstrates comparable efficacy to other tocolytics like nifedipine but with a more favorable side-effect profile. Nifedipine remains a widely used and effective oral tocolytic, while indomethacin's use is limited by concerns about potential fetal side effects with prolonged administration.
The choice of a tocolytic agent in a clinical setting involves a careful consideration of efficacy, safety, and maternal and fetal factors. For researchers and drug development professionals, the exploration of novel tocolytics with improved efficacy, better pharmacokinetic profiles, and enhanced safety is a continuing priority. The mechanistic insights and comparative data presented in this guide aim to support these ongoing efforts to improve outcomes for mothers and babies at risk of preterm birth.
References
Validating the Central Effects of Peripherally Administered L-368,899 Hydrochloride: A Comparative Guide
For researchers investigating the central roles of oxytocin (B344502), the selective antagonist L-368,899 hydrochloride has emerged as a critical tool. Its ability to cross the blood-brain barrier after peripheral administration allows for non-invasive studies of the central oxytocin system's involvement in a variety of behaviors. This guide provides a comparative analysis of L-368,899 with other oxytocin receptor antagonists, supported by experimental data, to aid researchers in selecting the appropriate pharmacological tools for their studies.
Comparative Analysis of Oxytocin Receptor Antagonists
The central efficacy of a peripherally administered drug hinges on its ability to cross the blood-brain barrier and engage its target receptor with high affinity and selectivity. The following tables summarize the available data for L-368,899 and its alternatives.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Binding Affinity (Ki or IC50) | Selectivity (vs. Vasopressin V1a Receptor) | Species | Reference |
| L-368,899 | Oxytocin Receptor (OTR) | IC50 = 8.9 nM | >40-fold | Rat | [1] |
| OTR | Ki = 12.38 nM | ~41-fold | Coyote | [2][3] | |
| Vasopressin V1a Receptor (V1aR) | IC50 = 370 nM | - | Rat | [1] | |
| V1aR | Ki = 511.6 nM | - | Coyote | [2][3] | |
| Atosiban (B549348) | OTR / V1aR | Mixed antagonist | Lower selectivity | Human | [4] |
| Barusiban | OTR | High affinity | High selectivity | Monkey | [5] |
| Retosiban | OTR | High affinity | >18,000-fold | Human | |
| Epelsiban (B1671370) | OTR | pKi = 9.9 | >31,000-fold | Human | |
| Cligosiban | OTR | Potent antagonist | Good CNS penetration | Rodents, Humans | [6] |
Table 2: Central Nervous System (CNS) Penetration and Pharmacokinetics
| Compound | Administration Route | Species | CNS Penetration Evidence | Peak CSF/Brain Concentration | Time to Peak | Reference |
| L-368,899 | Intravenous (1 mg/kg) | Rhesus Monkey | Detected in CSF and limbic brain areas | CSF: ~10 ng/mL | ~80-110 min | [7][8][9] |
| Intramuscular (3 mg/kg) | Coyote | Detected in CSF | CSF: ~30 ng/mL | 15-30 min | [2][3] | |
| Atosiban | Intraperitoneal | Mouse | Modulates GABA levels in different brain regions | Not specified | Not specified | [6][10] |
| Barusiban | Intravenous | Cynomolgus Monkey | Primarily studied for peripheral effects | Not specified | Not specified | [5] |
| Retosiban | Intravenous | Rat | Crosses the blood-brain barrier | Not specified | Not specified | |
| Cligosiban | Oral | Rodents, Humans | Good CNS penetration reported | Not specified | Not specified | [6] |
Table 3: Reported Central Behavioral Effects
| Compound | Species | Behavioral Paradigm | Observed Effect | Reference |
| L-368,899 | Rhesus Monkey | Maternal and sexual behavior | Reduced interest in infant and sexual behavior | [7][8][9] |
| Mouse | Social Recognition | Blocks oxytocin-induced anxiolysis | [11] | |
| Atosiban | Rat | Stress-induced anxiety | Failed to modify plasma stress hormones | [4] |
| Mouse | Social Behavior | Modulates GABA levels in brain regions associated with social behavior | [6][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to validate the central effects of L-368,899.
In Vivo Microdialysis in Rhesus Monkeys
This protocol is based on the methodology used to measure L-368,899 concentrations in the cerebrospinal fluid (CSF) of rhesus monkeys[7][8][9].
Objective: To determine the concentration of L-368,899 in the CSF over time following peripheral administration.
Materials:
-
This compound
-
Sterile saline for injection
-
Anesthesia (e.g., ketamine, isoflurane)
-
Stereotaxic apparatus for non-human primates
-
Microdialysis probes (e.g., CMA 12) with a suitable molecular weight cutoff
-
Microinfusion pump
-
Fraction collector
-
LC-MS/MS system for sample analysis
Procedure:
-
Animal Preparation: Anesthetize the rhesus monkey and place it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis guide cannula targeting the cisterna magna or a specific brain ventricle.
-
Drug Administration: Administer L-368,899 intravenously at the desired dose (e.g., 1 mg/kg).
-
Microdialysis Sampling: Insert the microdialysis probe through the guide cannula and perfuse with artificial CSF at a low flow rate (e.g., 1-2 µL/min).
-
Fraction Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Sample Analysis: Analyze the concentration of L-368,899 in the collected fractions using a validated LC-MS/MS method.
-
Data Analysis: Plot the CSF concentration of L-368,899 over time to determine the pharmacokinetic profile, including the time to peak concentration (Tmax) and the maximum concentration (Cmax).
Social Recognition Test in Rodents
This protocol is a standard method to assess the impact of oxytocin receptor antagonists on social memory[12][13][14].
Objective: To evaluate the effect of L-368,899 on the ability of a rodent to recognize a familiar conspecific.
Materials:
-
Experimental adult male or female rodents (e.g., rats, mice)
-
Juvenile conspecifics (stimulus animals)
-
Test arena
-
This compound
-
Vehicle solution (e.g., saline)
-
Video recording and analysis software
Procedure:
-
Habituation: Habituate the experimental animal to the test arena for a set period (e.g., 10-15 minutes) for several days leading up to the test.
-
Drug Administration: Administer L-368,899 or vehicle to the experimental animal via the desired route (e.g., intraperitoneal injection) at a predetermined time before the first exposure.
-
First Exposure (T1): Place the experimental animal in the arena with a juvenile stimulus animal for a defined period (e.g., 5 minutes). Record the duration of social investigation (e.g., sniffing) by the experimental animal.
-
Inter-exposure Interval: Return both animals to their home cages for a specific interval (e.g., 30 minutes).
-
Second Exposure (T2): Re-introduce the experimental animal to the same arena, now containing the familiar juvenile from T1 and a novel juvenile.
-
Data Acquisition: Record the duration of social investigation of both the familiar and novel juveniles during T2.
-
Data Analysis: A significant reduction in the investigation time of the familiar juvenile compared to the novel juvenile in the vehicle-treated group indicates intact social memory. A lack of this difference in the L-368,899-treated group suggests an impairment of social recognition.
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding complex biological processes and experimental designs.
Caption: Oxytocin receptor signaling pathway.
Caption: Workflow for validating central effects.
References
- 1. Safety and efficacy of epelsiban in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of exogenous oxytocin and atosiban antagonist on GABA in different region of brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. shlomowagner-lab.haifa.ac.il [shlomowagner-lab.haifa.ac.il]
- 13. Oxytocin in the Medial Amygdala is Essential for Social Recognition in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of oxytocin in shaping complex social behaviours: possible interactions with other neuromodulators - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of L-368,899 and ALS-III-61 Binding Affinities
A comprehensive guide for researchers and drug development professionals on the binding characteristics of the oxytocin (B344502) receptor antagonist L-368,899. Data regarding ALS-III-61 is not publicly available at this time.
This guide provides a detailed comparison of the binding affinity of the selective oxytocin receptor antagonist, L-368,899. Despite a thorough search, no publicly available scientific literature or data could be found for a compound designated "ALS-III-61." The following sections detail the binding properties and experimental protocols for L-368,899.
Quantitative Binding Affinity Data
The binding affinity of L-368,899 has been characterized against its primary target, the oxytocin receptor (OXTR), as well as related vasopressin receptors to determine its selectivity. The data is summarized in the table below.
| Compound | Target Receptor | Species/Tissue | Affinity Metric | Value (nM) |
| L-368,899 | Oxytocin Receptor (OXTR) | Coyote (Brain) | Kᵢ | 12.38[1] |
| Oxytocin Receptor (OXTR) | Human (Uterus) | IC₅₀ | 26[2] | |
| Oxytocin Receptor (OXTR) | Rat (Uterus) | IC₅₀ | 8.9[2] | |
| Vasopressin V1a Receptor (AVPR1a) | Coyote (Brain) | Kᵢ | 511.6[1] | |
| ALS-III-61 | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
The binding affinity of L-368,899 for the oxytocin and vasopressin 1a receptors in coyote brain tissue was determined using a competitive binding receptor autoradiography assay.[1][3]
Competitive Binding Receptor Autoradiography
This technique measures the ability of an unlabeled compound (the competitor, in this case, L-368,899) to displace a radiolabeled ligand that is specifically bound to the receptor of interest.
Materials:
-
Radioligands:
-
¹²⁵I-ornithine vasotocin (B1584283) analog (¹²⁵I-OVTA) for the oxytocin receptor.
-
¹²⁵I-linear vasopressin antagonist (¹²⁵I-LVA) for the vasopressin 1a receptor.
-
-
Competitor: L-368,899 at increasing concentrations.
-
Tissue: Frozen coyote brain sections (20 µm thickness) mounted on microscope slides.
-
Buffers and Reagents: Appropriate incubation and wash buffers.
-
Detection System: Calibrated digital densitometry system.
Procedure:
-
Tissue Preparation: Frozen brain sections are thawed and pre-incubated in a buffer to wash away endogenous ligands.
-
Competitive Incubation: Slides are incubated with a constant concentration of the specific radioligand (¹²⁵I-OVTA or ¹²⁵I-LVA) in the presence of varying concentrations of L-368,899. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Washing: After incubation, the slides are washed in cold buffer to remove unbound radioligand.
-
Drying and Exposure: The slides are dried and apposed to autoradiographic film or a phosphor imaging screen.
-
Quantification: The binding density of the radioligand in specific brain regions is quantified using a digital densitometry system.
-
Data Analysis: The data is used to generate competition curves by plotting the percentage of specific radioligand binding against the logarithm of the competitor concentration. The Ki value, representing the binding affinity of the competitor, is then calculated from the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
Oxytocin Receptor Signaling Pathway
L-368,899 is an antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[4] Binding of the endogenous ligand, oxytocin, activates this pathway, leading to a cascade of intracellular events culminating in a physiological response, such as uterine muscle contraction. L-368,899 competitively blocks the binding of oxytocin, thereby inhibiting this signaling cascade.
Caption: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps in the competitive binding receptor autoradiography assay used to determine the binding affinity of L-368,899.
Caption: Workflow for Competitive Binding Receptor Autoradiography.
References
- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
L-368,899 Hydrochloride: A Comparative Analysis of its Affinity for AVPR1a and OXTR
For researchers investigating the oxytocin (B344502) (OXT) and arginine vasopressin (AVP) systems, the selectivity of pharmacological tools is of paramount importance. This guide provides a detailed comparison of the binding affinity of the non-peptide antagonist, L-368,899 hydrochloride, for the vasopressin V1a receptor (AVPR1a) and the oxytocin receptor (OXTR). The following sections present quantitative data, experimental methodologies, and signaling pathway diagrams to aid researchers in making informed decisions for their study designs.
Comparative Binding Affinity of this compound
This compound generally exhibits a higher affinity for the oxytocin receptor (OXTR) than for the vasopressin V1a receptor (AVPR1a), although the degree of selectivity can vary across species. The binding affinity is commonly expressed in terms of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher affinity.
| Species | Receptor | Binding Affinity (Ki or IC50 in nM) | Reference |
| Rat (uterus) | OXTR | IC50 = 8.9 | [1][2] |
| Human (uterus) | OXTR | IC50 = 26 | [1] |
| Coyote | OXTR | Ki = 12.38 | [3] |
| Coyote | AVPR1a | Ki = 511.6 | [3] |
| Rat | AVPR1a | IC50 = 370 | [1][2] |
| Rat | V2 | IC50 = 570 | [1][2] |
| Human | AVPR1a | In one study, L-368,899 showed slightly higher affinity for AVPR1a than OXTR. | [4] |
Studies in coyotes have demonstrated a more than 40-fold lower affinity of L-368,899 for AVPR1a compared to OXTR, highlighting its selectivity in this species.[3] However, it is crucial to note that in human tissues, some research suggests that L-368,899 may have a slightly higher affinity for AVPR1a than OXTR, recommending caution when using it as an OXTR-specific antagonist in human studies.[4]
Experimental Protocols
The determination of binding affinities for this compound is primarily achieved through competitive binding assays, often utilizing receptor autoradiography.
Competitive Binding Autoradiography
This technique is employed to determine the binding affinity and selectivity of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Objective: To determine the inhibition constant (Ki) of this compound for AVPR1a and OXTR.
Materials:
-
Tissue sections from the species of interest known to express AVPR1a and OXTR.
-
Radioligand for OXTR: [¹²⁵I]-ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA).[5]
-
Radioligand for AVPR1a: [¹²⁵I]-linear vasopressin antagonist ([¹²⁵I]-LVA).[5]
-
This compound solutions of varying concentrations.
-
Incubation buffer.
-
Wash buffer.
-
Phosphor imaging screens and a corresponding scanner.
Procedure:
-
Tissue Preparation: Brain or other relevant tissues are frozen and sliced into thin sections (e.g., 20 µm) using a cryostat. These sections are then mounted on microscope slides.[4][6]
-
Pre-incubation: Slides are often pre-incubated in buffer to rehydrate the tissue and remove endogenous ligands.
-
Competitive Incubation: Slides are incubated in a solution containing a constant concentration of the radioligand ([¹²⁵I]-OVTA for OXTR or [¹²⁵I]-LVA for AVPR1a) and increasing concentrations of the unlabeled competitor, this compound.[5]
-
Washing: Following incubation, the slides are washed in cold buffer to remove any unbound radioligand.
-
Drying and Exposure: The slides are dried and then apposed to a phosphor imaging screen.
-
Imaging and Quantification: The screens are scanned to visualize the distribution and density of the radioligand binding. The optical density in specific regions of interest is quantified.
-
Data Analysis: The data is used to generate a competition curve by plotting the specific binding of the radioligand as a function of the this compound concentration. The IC50 value is determined from this curve, which represents the concentration of L-368,899 that inhibits 50% of the radioligand binding. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental workflow for competitive binding autoradiography.
Signaling Pathways
Both AVPR1a and OXTR are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.
AVPR1a Signaling Pathway
AVPR1a primarily couples to Gq/11 proteins.[7] Ligand binding triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.
AVPR1a signaling pathway.
OXTR Signaling Pathway
Similar to AVPR1a, the oxytocin receptor (OXTR) also primarily couples to Gq/11 proteins, initiating the PLC/IP3/DAG pathway and subsequent intracellular calcium release and PKC activation.[8] However, OXTR signaling is more complex and can also involve coupling to other G-proteins such as Gi and Gs, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.[8] Furthermore, OXTR activation can trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK) and Rho kinase pathways, which are involved in processes like cell growth and contraction.[8]
OXTR signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DigitalCommons@USU - Student Research Symposium: Comparing L-368,899 and ALS-III-61 as Human-Selective Oxytocin Receptor Antagonists [digitalcommons.usu.edu]
- 5. DigitalCommons@USU - Student Research Symposium: Pharmacological Characterization of the Oxytocin Receptor Antagonist L-368,899 for Coyote Receptors [digitalcommons.usu.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Is L-368,899 a suitable replacement for ALS-II-69 in human studies?
A comprehensive evaluation of two selective oxytocin (B344502) receptor antagonists, L-368,899 and ALS-II-69, is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their pharmacological profiles, supported by experimental data, to assess the suitability of L-368,899 as a replacement for ALS-II-69 in human research.
The study of the oxytocin system's role in human social behavior and physiology relies on the use of specific pharmacological tools. L-368,899, a non-peptide oxytocin receptor (OXTR) antagonist developed by Merck, is commercially available and has been characterized in various animal models and has undergone initial human clinical trials for other indications.[1][2] Conversely, ALS-II-69 (also referred to as ALS-III-61), known as the "Smith compound," is a custom-synthesized, non-commercially available OXTR antagonist used in specialized research settings.[3][4] This guide directly compares these two compounds to inform the selection of an appropriate antagonist for human studies.
Quantitative Comparison of Binding Affinities
Experimental data from competitive binding assays in human brain tissue reveals significant differences in the binding profiles of L-368,899 and ALS-II-69 at the human oxytocin receptor (OXTR) and the vasopressin 1a receptor (AVPR1a), a common site of off-target binding.
| Compound | Receptor | Binding Affinity (IC50/Ki) | Selectivity (AVPR1a/OXTR) | Source |
| L-368,899 | Human OXTR | 26 nM (IC50, human uterus) | ~14.2 | [5] |
| Human AVPR1a | 370 nM (IC50, V1a) | [5] | ||
| Human OXTR | Binds with 4.3x lower affinity than to AVPR1a | 0.23 | [4] | |
| Human AVPR1a | Binds with 4.3x higher affinity than to OXTR | [4] | ||
| ALS-II-69 | Human OXTR | Binds with 6.5x higher affinity than L-368,899 | 18.4 | [4] |
| Human AVPR1a | Binds with 18.4x lower affinity than to OXTR | [4] |
Key Findings from Comparative Data
Direct comparison studies indicate that ALS-II-69 possesses a significantly more potent and selective profile for the human oxytocin receptor than L-368,899.[4] Notably, L-368,899 demonstrates a higher affinity for the vasopressin 1a receptor than for the oxytocin receptor in human brain tissue, suggesting potential for non-specific effects in human studies.[4] In contrast, ALS-II-69 shows a strong preference for the oxytocin receptor, with an 18.4-fold higher affinity for OXTR over AVPR1a.[4]
While L-368,899 was initially developed for the prevention of preterm labor and completed Phase I clinical trials, its utility for this purpose was limited.[2][5] There is no evidence of ALS-II-69 having been tested in human clinical trials.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the relevant biological and experimental processes.
Experimental Protocols
Competitive Binding Receptor Autoradiography
This method was employed to determine the binding affinities of L-368,899 and ALS-II-69 for human oxytocin and vasopressin V1a receptors in postmortem human brain tissue.[1]
-
Tissue Preparation: Fresh frozen, postmortem human brain specimens are sectioned using a cryostat at -15°C into 20 µm sections and mounted on microscope slides. Brain regions with known high expression of the target receptors are used (e.g., substantia nigra for OXTR, primary visual cortex for AVPR1a).[4]
-
Incubation: Slides are incubated with a constant concentration of a radiolabeled ligand specific to the receptor of interest (e.g., 90pM of ¹²⁵I-ornithine vasotocin (B1584283) analog for OXTR).[1]
-
Competition: Increasing concentrations of the unlabeled competitor ligand (L-368,899 or ALS-II-69) are co-incubated with the radioligand.
-
Washing: Following incubation, the slides are washed in buffer to remove any unbound radioligand.
-
Detection: The slides are apposed to autoradiography film or a phosphorimager screen to detect the radioactive signal.
-
Quantification and Analysis: The density of the radioligand binding is quantified using image analysis software. Competition curves are generated by plotting the binding density against the concentration of the competitor ligand. These curves are then used to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the antagonist's binding affinity.[1]
Conclusion and Recommendation
Based on the available comparative data, L-368,899 is not a suitable replacement for ALS-II-69 in human studies where high selectivity for the oxytocin receptor is critical. The evidence suggests that L-368,899 has a higher affinity for the vasopressin 1a receptor than the oxytocin receptor in human brain tissue, which could lead to confounding effects and misinterpretation of results.[4] ALS-II-69, while not commercially available, demonstrates a superior pharmacological profile with both higher affinity and greater selectivity for the human oxytocin receptor.
For future human studies investigating the specific roles of the oxytocin system, the use of a highly selective antagonist is paramount. While the limited availability of ALS-II-69 presents a practical challenge, the data strongly caution against the use of L-368,899 as a direct substitute in research where distinguishing between oxytocin and vasopressin receptor-mediated effects is essential. Researchers should prioritize the use of antagonists with a well-documented and highly selective profile for the human oxytocin receptor.
References
- 1. Selective localization of oxytocin receptors and vasopressin 1a receptors in the human brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L-368,899 and Barusiban for Oxytocin Receptor Antagonism
For researchers, scientists, and drug development professionals, the selection of a suitable oxytocin (B344502) receptor antagonist is critical for both preclinical research and potential therapeutic applications. This guide provides a detailed, data-driven comparison of two prominent antagonists: the non-peptide L-368,899 and the peptide-based Barusiban.
This objective analysis delves into their mechanisms of action, receptor binding affinities, in vivo efficacy, and pharmacokinetic profiles, supported by experimental data to inform compound selection for specific research needs.
At a Glance: Key Differences
| Feature | L-368,899 | Barusiban |
| Chemical Class | Non-peptide small molecule | Peptide-based |
| Primary Application | Preclinical research (central and peripheral effects) | Investigated as a tocolytic agent (preterm labor) |
| Administration Route | Oral, Intravenous, Intramuscular | Intravenous |
| Oral Bioavailability | Suboptimal and variable[1] | Not orally bioavailable[1] |
| Blood-Brain Barrier Penetration | Yes[1] | No[1] |
Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor
Both L-368,899 and Barusiban function as competitive antagonists at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). By binding to the OTR, they prevent the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The primary signaling pathway inhibited is the Gαq/11 pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels, ultimately resulting in physiological responses such as uterine muscle contraction.
Receptor Binding Affinity and Selectivity
A critical determinant of a drug's utility is its affinity for the target receptor and its selectivity over other related receptors, such as the vasopressin (AVP) receptors (V1a and V2), which share structural homology with the OTR.
| Compound | Receptor | Species/Tissue | Ki (nM) | IC50 (nM) | Selectivity (OTR vs V1a) |
| L-368,899 | OTR | Coyote Brain | 12.38 | - | ~41-fold |
| V1aR | Coyote Brain | 511.6 | - | ||
| OTR | Rat Uterus | - | 8.9 | >40-fold | |
| V1aR | - | - | 370 | ||
| OTR | Human Uterus | - | 26 | - | |
| V1aR | Human Liver | - | 510 | ||
| Barusiban | OTR | Human (cloned, HEK-293 cells) | - | - | ~300-fold |
| V1aR | Human (cloned, HEK-293 cells) | - | - | ||
| OTR | Human (cloned, CHO cells) | 0.64 | - | ~17-fold | |
| V1aR | Human (cloned, HEK-293 cells) | 11 | - | ||
| OTR | COS cells | 0.8 | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Barusiban generally exhibits higher affinity and selectivity for the human oxytocin receptor compared to L-368,899.[2] However, it is important to note that some studies have raised concerns about the selectivity of commercially available L-368,899, with one study suggesting it may have a higher affinity for the vasopressin 1a receptor than the oxytocin receptor in human brain tissue.[1]
In Vivo Efficacy: Inhibition of Uterine Contractions
Both compounds have been evaluated for their ability to inhibit uterine contractions, a key measure of in vivo OTR antagonism.
L-368,899: In pregnant rhesus monkeys, L-368,899 was demonstrated to be a potent antagonist of spontaneous nocturnal uterine contractions.[3] It also blocked oxytocin-stimulated uterine activity in postpartum women with a potency similar to that observed in the monkeys.[3]
Barusiban: In a cynomolgus monkey model of preterm labor, Barusiban was shown to be three to four times more potent than atosiban (B549348) (another OTR antagonist) in inhibiting oxytocin-induced uterine contractions.[4] It also demonstrated a significantly longer duration of action (>13-15 hours) compared to atosiban (1-3 hours).[4] However, in a clinical trial with pregnant women in late-stage preterm labor, a single intravenous bolus of Barusiban was not found to be more effective than a placebo in preventing delivery within 48 hours.[3][5]
Pharmacokinetic Profiles
The pharmacokinetic properties of L-368,899 and Barusiban differ significantly, largely due to their distinct chemical structures.
| Parameter | L-368,899 | Barusiban |
| Half-life | ~2 hours (rats and dogs)[1][6] | >13 hours (cynomolgus monkeys)[1][4] |
| Clearance | 23-36 ml/min/kg (rats and dogs) | Lower than atosiban (cynomolgus monkeys) |
| Oral Bioavailability | 14-18% (5 mg/kg in rats)[6][7] | Not orally bioavailable[1] |
| Brain Penetration | Yes[1] | No[1] |
L-368,899, as a small molecule, exhibits oral bioavailability and can cross the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin.[1] In contrast, Barusiban, a peptide, is not orally active and does not penetrate the central nervous system, restricting its use to peripheral applications.[1]
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This assay quantifies the affinity of a compound for a specific receptor.
Methodology:
-
Tissue/Cell Preparation: Cell membranes or tissue homogenates expressing the oxytocin receptor are prepared.
-
Incubation: A constant concentration of a radiolabeled oxytocin analog is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled antagonist (L-368,899 or Barusiban).
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated to reflect the affinity of the antagonist for the receptor.
In Vivo Uterine Contraction Assay
This assay assesses the ability of a compound to inhibit uterine contractions in a living animal model.
Methodology:
-
Animal Preparation: A pregnant animal model is anesthetized, and an intrauterine pressure catheter is surgically implanted.
-
Baseline Measurement: Spontaneous uterine activity is recorded to establish a baseline.
-
Compound Administration: L-368,899 or Barusiban is administered, typically intravenously.
-
Oxytocin Challenge: Uterine contractions are induced by an intravenous infusion of oxytocin.
-
Data Recording: The frequency and amplitude of uterine contractions are continuously monitored.
-
Data Analysis: The inhibitory effect of the antagonist on oxytocin-induced uterine activity is quantified.
Conclusion
L-368,899 and Barusiban are both potent oxytocin receptor antagonists, but their distinct chemical and pharmacokinetic profiles make them suitable for different research applications.
L-368,899 is a valuable tool for preclinical research, particularly for investigating the role of the central oxytocin system in behavior, due to its ability to cross the blood-brain barrier. However, its suboptimal oral bioavailability and potential for off-target effects at vasopressin receptors should be considered in experimental design.
Barusiban demonstrates high affinity and selectivity for the human oxytocin receptor and has a long duration of action. Its utility is primarily as a peripherally acting agent, and while it showed promise as a tocolytic in preclinical models, it did not demonstrate efficacy over placebo in a human clinical trial for preterm labor.
The choice between these two compounds will ultimately depend on the specific aims of the research, including the desired site of action (central vs. peripheral), the required duration of effect, and the importance of selectivity over vasopressin receptors. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Evaluating the Safety Profile of L-368,899 Hydrochloride Against Beta-Adrenergic Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of L-368,899 hydrochloride, a potent oxytocin (B344502) receptor antagonist, against the well-established class of beta-adrenergic agonists. The information is intended to assist researchers in understanding the potential cardiovascular risks and in designing appropriate safety pharmacology studies.
Introduction
This compound is a selective, non-peptide antagonist of the oxytocin receptor, initially investigated for its potential in managing preterm labor.[1][2][3][4] Beta-adrenergic agonists are a broad class of drugs that stimulate beta-adrenergic receptors and are widely used in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD).[5] While effective, beta-adrenergic agonists are known to have a range of cardiovascular side effects.[5][6][7][8][9] This guide evaluates the known and potential safety profiles of these two classes of compounds, with a focus on cardiovascular effects.
Mechanism of Action and Signaling Pathways
This compound: This compound acts by competitively blocking the oxytocin receptor, a G-protein coupled receptor (GPCR).[1][2][3][4][10][11][12][13][14] The activation of the oxytocin receptor is primarily coupled to the Gq/11 signaling pathway, which leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. This cascade is crucial for smooth muscle contraction, such as in the uterus.[3] L-368,899 has also been reported to have a higher affinity for the vasopressin 1a (V1a) receptor than the oxytocin receptor, which could contribute to its overall physiological effects.[15]
Beta-Adrenergic Agonists: These agents bind to and activate beta-adrenergic receptors (β1, β2, and β3), which are also GPCRs.[5][9] Activation of β1 and β2 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and activation of protein kinase A (PKA).[7] In the heart (predominantly β1 receptors), this results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity.[7] In bronchial smooth muscle (predominantly β2 receptors), it leads to relaxation and bronchodilation.[5]
Comparative Safety Profile
A direct comparative safety study between this compound and beta-adrenergic agonists is not publicly available. The following table summarizes the known cardiovascular safety profile of beta-adrenergic agonists and the potential cardiovascular risks of this compound based on its mechanism of action.
| Safety Parameter | Beta-Adrenergic Agonists | This compound (Potential Risks) |
| Heart Rate | Increased (Tachycardia)[5][6][9] | Potential for indirect effects. Oxytocin itself can cause an initial increase in heart rate followed by a decrease.[16][17] Blockade could modulate this response. |
| Blood Pressure | Variable effects, can be increased.[5][6][9] | Potential for effects on blood pressure. Oxytocin can cause a decrease in blood pressure.[16][17] Antagonism of V1a receptors could lead to vasodilation and a decrease in blood pressure. |
| Cardiac Rhythm | Can induce arrhythmias.[6][7][8] | Unknown. Studies suggest that oxytocin receptor blockade may worsen outcomes after a heart attack and promote adverse cardiac remodeling.[18][19][20] |
| QT Interval | Potential for prolongation with some agents. | Unknown. No data available from hERG assays. |
| Myocardial Ischemia | Can be precipitated in susceptible individuals.[6][8] | Unknown. The role of oxytocin in cardiac ischemia is complex, with some studies suggesting protective effects.[18] |
Experimental Protocols for Safety Assessment
To thoroughly evaluate the cardiovascular safety of a compound like this compound, a series of preclinical studies are typically conducted.
In Vivo Cardiovascular Telemetry Study in Conscious, Unrestrained Animals
Objective: To assess the effects of the test compound on cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, freely moving animal model (e.g., rat, dog, or non-human primate) to avoid the confounding effects of anesthesia and restraint.[1][5][8][9][11][12][21][22]
Methodology:
-
Animal Model: Male and female animals from a suitable species (e.g., Beagle dogs) are used.
-
Telemetry Implantation: Animals are surgically implanted with a telemetry device that can continuously monitor and transmit data on blood pressure, heart rate, and ECG.
-
Acclimatization: A recovery and acclimatization period is allowed post-surgery.
-
Dosing: The test compound (this compound) is administered at multiple dose levels, including a vehicle control.
-
Data Collection: Cardiovascular parameters are recorded continuously before and for a specified period after dosing.
-
Data Analysis: Changes in heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals (PR, QRS, QT, QTc) are analyzed and compared to the control group.
hERG (human Ether-à-go-go-Related Gene) Potassium Channel Assay
Objective: To assess the potential of a test compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes, a life-threatening cardiac arrhythmia.[2][4][13][23][24][25]
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.[23][24]
-
Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in individual cells.[23]
-
Compound Application: The test compound is applied to the cells at a range of concentrations.
-
Data Recording: The hERG current is recorded before and after the application of the test compound.
-
Data Analysis: The concentration-response curve for the inhibition of the hERG current is determined, and the IC50 value (the concentration that causes 50% inhibition) is calculated.
Isolated Perfused Heart (Langendorff) Preparation
Objective: To study the direct effects of a test compound on the heart's contractile and electrical activity, independent of systemic physiological influences.[3][6][7][10][26]
Methodology:
-
Heart Isolation: The heart is excised from an anesthetized animal (e.g., guinea pig, rabbit) and mounted on a Langendorff apparatus.[3][6]
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated physiological salt solution. This maintains the viability of the heart muscle.[10][26]
-
Parameter Measurement: Various cardiac parameters can be measured, including heart rate, left ventricular developed pressure (LVDP), and coronary flow. An ECG can also be recorded.[3]
-
Compound Administration: The test compound is introduced into the perfusate at different concentrations.
-
Data Analysis: The effects of the compound on the measured cardiac parameters are quantified and analyzed.
Conclusion
The safety profile of beta-adrenergic agonists is well-characterized, with known cardiovascular risks including tachycardia, arrhythmias, and potential for myocardial ischemia. The cardiovascular safety profile of this compound is not as well-defined in publicly available literature. However, its mechanism of action as an antagonist of oxytocin and potentially vasopressin receptors suggests a potential for cardiovascular effects. Blockade of the oxytocin system has been linked to adverse cardiac remodeling in some preclinical models.[18][19] Therefore, a thorough cardiovascular safety assessment, including in vivo telemetry, hERG, and isolated heart studies, is crucial to fully characterize the risk profile of this compound and provide a direct comparison to beta-adrenergic agonists. Researchers should exercise caution and conduct comprehensive safety pharmacology evaluations before advancing this compound into clinical development.
References
- 1. Statistical power analysis of cardiovascular safety pharmacology studies in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hERG Assay | PPTX [slideshare.net]
- 3. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 4. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 6. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Langendorff Heart [sheffbp.co.uk]
- 8. Telemetry for preclinical safety pharmacology studies | Vivonics [vivonics-preclinical.com]
- 9. ipstherapeutique.com [ipstherapeutique.com]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
- 11. scantox.com [scantox.com]
- 12. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Biology - College of Arts & Sciences | USU [artsci.usu.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. Cardiovascular effects of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Cardiac oxytocin receptor blockade stimulates adverse cardiac remodeling in ovariectomized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxytocin may lead to heart failure after a heart attack - Heart Foundation NZ [heartfoundation.org.nz]
- 21. insights.inotiv.com [insights.inotiv.com]
- 22. criver.com [criver.com]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 25. academic.oup.com [academic.oup.com]
- 26. SutherlandandHearse [southalabama.edu]
Safety Operating Guide
Essential Guide to the Proper Disposal of L-368,899 Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
This compound should be treated as a hazardous chemical.[1] Unused quantities of the compound, contaminated materials, and empty containers must be disposed of following approved hazardous waste procedures. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3][4]
Key Safety and Handling Information
Before beginning any disposal procedure, it is essential to be familiar with the basic safety and handling precautions for this compound.
| Property | Information | Source |
| Synonyms | L-368,899 HCl, L-368899 hydrochloride | TargetMol[5] |
| Appearance | Solid | Cayman Chemical[6] |
| Storage | Store at -20°C | Cayman Chemical[6] |
| Solubility | Soluble in DMSO (approx. 100 mM) and water (approx. 100 mM). Aqueous solutions should not be stored for more than one day. | Cayman Chemical[1] |
| Hazard Statement | This material should be considered hazardous until further information becomes available. Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash thoroughly after handling. | Cayman Chemical[1] |
| Intended Use | For research purposes only. Not for human or veterinary use. | TargetMol, Cayman Chemical[5][6] |
Experimental Protocols: Disposal Procedures
The following protocols provide detailed methodologies for the proper disposal of this compound in solid form, solutions, and for empty containers. These procedures are based on general best practices for laboratory chemical waste disposal.
1. Disposal of Unused Solid this compound
Solid chemical waste, such as expired or unwanted this compound, must be disposed of as hazardous chemical waste.
-
Step 1: Container and Labeling. Keep the solid waste in its original, clearly labeled container if possible.[7] If the original container is not available, use a new, compatible, and sealable container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Step 2: Segregation. Store the hazardous waste container in a designated and properly signed satellite accumulation area within the laboratory.[8][9] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[9]
-
Step 3: Arrange for Pickup. Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[3][8]
2. Disposal of this compound Solutions
Solutions containing this compound must also be treated as hazardous waste.
-
Step 1: Collection. Collect all waste solutions of this compound in a dedicated, sealed, and compatible waste container. Do not mix with other types of chemical waste unless you have confirmed compatibility.
-
Step 2: Labeling. Clearly label the container with "Hazardous Waste," the chemical name "this compound," and the solvent used (e.g., DMSO, water).
-
Step 3: Storage. Store the waste container in the designated satellite accumulation area, ensuring the lid is securely fastened except when adding more waste.[9]
-
Step 4: Arrange for Pickup. Follow your institution's procedures to have the hazardous waste collected by authorized personnel.
3. Disposal of Empty this compound Containers
Empty containers that have held this compound must be decontaminated before being discarded.
-
Step 1: Initial Decontamination. As this compound is not listed as an acutely hazardous waste (P-listed), the container should be triple-rinsed with a suitable solvent.[10][11][12] A small amount of a solvent in which the compound is soluble, such as DMSO or water, can be used for the initial rinse, followed by two rinses with water.
-
Step 2: Collection of Rinsate. Crucially, all rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste , following the protocol for this compound solutions.[10][12]
-
Step 3: Final Preparation. Once triple-rinsed and air-dried, the original label on the container must be defaced or removed.[10][12] The container should then be marked as "EMPTY".[13]
-
Step 4: Disposal. The decontaminated and properly marked empty container can typically be disposed of in the regular laboratory trash or recycling, depending on your institution's policies.[10][14]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste streams.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. This compound | OXTR antagonist | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. Empty Container Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 12. What do I do with empty chemical containers? | Yale Environmental Health & Safety [ehs.yale.edu]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. csn.edu [csn.edu]
Navigating the Safe Handling of L-368,899 Hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals: Your Essential Safety and Operational Resource
This document provides critical safety and logistical information for the handling and disposal of L-368,899 hydrochloride, a potent, non-peptide oxytocin (B344502) receptor antagonist. Adherence to these guidelines is paramount to ensure personnel safety and to maintain a compliant laboratory environment. This guide is intended to be a preferred resource, offering procedural, step-by-step guidance to directly address your operational questions and build a foundation of trust in laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
Key Personal Protective Equipment (PPE) Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents skin contact and cross-contamination. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Lab Coat | Disposable, back-closing, solid-front gown with tight-fitting cuffs. | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a P100 filter. | Essential for handling the powdered form of the compound to prevent inhalation. |
| Shoe Covers | Disposable shoe covers. | Prevents tracking of contaminants outside of the designated handling area. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 591.2 g/mol (hydrochloride salt) |
| Appearance | Solid |
| Solubility | DMSO: 100 mMWater: 100 mM |
| IC50 (Oxytocin Receptor) | 8.9 nM (rat uterus)26 nM (human uterus) |
| IC50 (Vasopressin V1a Receptor) | 370 nM |
| IC50 (Vasopressin V2 Receptor) | 570 nM |
Experimental Protocols
General Protocol for a Competition Radioligand Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound to the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor.
-
Radiolabeled oxytocin (e.g., [³H]-Oxytocin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of this compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled oxytocin at a fixed concentration (typically at its Kd value), and the various concentrations of this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of this compound.
Visualizing Key Pathways and Workflows
Oxytocin Receptor Signaling Pathway and Antagonism by this compound
Caption: Antagonistic action of L-368,899 on the oxytocin signaling pathway.
Workflow for Safe Handling and Disposal of this compound
Caption: Step-by-step workflow for the safe handling and disposal of L-368,899.
Operational and Disposal Plans
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Secure: Secure the area and prevent entry.
-
PPE: Don the appropriate PPE, including respiratory protection.
-
Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Carefully collect the contaminated material and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area thoroughly.
-
Report: Report the incident to the appropriate environmental health and safety personnel.
Waste Disposal:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, pipette tips, and vials, must be disposed of as hazardous chemical waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Follow your institution's and local environmental regulations for the disposal of potent pharmaceutical compounds. Do not dispose of this material down the drain or in the regular trash.
By implementing these safety protocols and operational plans, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
